4-Chloro-2-methylphenol
Description
P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylphenol | |
|---|---|---|
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InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
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InChI Key |
RHPUJHQBPORFGV-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C=CC(=C1)Cl)O | |
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Molecular Formula |
C7H7ClO | |
| Record name | P-CHLORO-O-CRESOL | |
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Related CAS |
52106-86-2 (hydrochloride salt) | |
| Record name | 4-Chloro-2-methylphenol | |
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DSSTOX Substance ID |
DTXSID5022510 | |
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Molecular Weight |
142.58 g/mol | |
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Physical Description |
P-chloro-o-cresol is a dark red flakes with waxy texture. Insoluble in water., Pale yellow solid; [HSDB] Dark red solid; [CAMEO] White to brown solid; [CHEMINFO] White or brown crystalline solid; [MSDSonline], CRYSTALS. | |
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Boiling Point |
432 to 437 °F at 760 mmHg (NTP, 1992), 223 °C, 231 °C | |
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| Record name | 4-CHLORO-2-METHYLPHENOL | |
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Flash Point |
greater than 235 °F (NTP, 1992), 78 °C | |
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Solubility |
less than 1 mg/mL at 59 °F (NTP, 1992), Sol in petroleum ether, In water, 4.00X10+3 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.23 | |
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| Record name | 4-CHLORO-2-METHYLPHENOL | |
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Density |
1.2 g/cu cm, 0.48 g/cm³ | |
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Vapor Pressure |
0.02 [mmHg], 2.40X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 27 | |
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Color/Form |
Needles from petroleum ether, Pale yellow solid | |
CAS No. |
1570-64-5 | |
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Melting Point |
118 to 124 °F (NTP, 1992), 51 °C, 46-50 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylphenol from o-Cresol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the synthesis of 4-chloro-2-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries, from o-cresol (B1677501). The primary focus is on the widely utilized and efficient method of direct chlorination using sulfuryl chloride (SO₂Cl₂), a process favored for its high yield and selectivity. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data on reaction outcomes. Furthermore, it includes a discussion on an alternative "green" synthesis route using hydrogen chloride and hydrogen peroxide. Safety considerations and purification techniques are also thoroughly addressed to ensure a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as p-chloro-o-cresol (PCOC), is a crucial building block in the synthesis of a variety of commercially significant compounds. Its applications range from the production of herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid) and mecoprop, to its use as a disinfectant and antiseptic.[1][2] The targeted synthesis of the 4-chloro isomer from o-cresol is of paramount importance to avoid the formation of other isomers that can be difficult to separate and may not possess the desired biological or chemical properties. This guide focuses on the prevalent and effective method of electrophilic aromatic substitution using sulfuryl chloride, which offers high para-selectivity.
Reaction Mechanism and Synthesis Pathway
The synthesis of this compound from o-cresol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are ortho-, para-directing activators. Due to steric hindrance from the methyl group at the ortho position, the incoming electrophile (a chloronium ion or its equivalent) preferentially attacks the para position, leading to the formation of this compound as the major product.
The most common and industrially viable method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[3] This reaction is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which polarizes the S-Cl bond of sulfuryl chloride, generating a more potent electrophilic chlorine species.[4][5] The presence of sulfur-containing co-catalysts can further enhance the para-selectivity of the reaction.[4][6][7]
An alternative, more environmentally friendly approach involves the use of hydrogen chloride (HCl) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂).[8] This method generates chlorine in situ, avoiding the handling of more hazardous chlorinating agents.
Caption: General reaction pathway for the chlorination of o-cresol.
Experimental Protocols
Synthesis of this compound using Sulfuryl Chloride
This protocol is a synthesized procedure based on established methods for the chlorination of cresols.[4][9][10]
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent (optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add o-cresol (1.0 eq). If a solvent is used, dissolve the o-cresol in dichloromethane.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride or ferric chloride (e.g., 0.01-0.05 eq).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as petroleum ether or by column chromatography on silica (B1680970) gel.[2]
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis using Hydrogen Chloride and Hydrogen Peroxide
While less detailed in the literature for this specific conversion, a general method for the oxychlorination of phenols has been reported.[8] A yield of 75% has been achieved for the chlorination of o-cresol using this method.[8] The procedure generally involves reacting the phenol (B47542) with hydrochloric acid and hydrogen peroxide in an aqueous medium, often in the presence of a catalyst like manganous sulfate.[8] This approach is considered a greener alternative as it avoids the use of sulfuryl chloride and organic solvents.
Quantitative Data
The chlorination of o-cresol with sulfuryl chloride is a high-yielding reaction. The selectivity towards the desired 4-chloro isomer is a key parameter.
Table 1: Product Distribution in the Chlorination of o-Cresol
| Product | Percentage in Crude Mixture | Reference |
| This compound | 84 - 92.3% | [3][9] |
| 6-Chloro-2-methylphenol | 6.1% | [9] |
| 4,6-Dichloro-2-methylphenol | 1.5% | [9] |
| Unreacted o-Cresol | Undetectable | [9] |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [2] |
| Molecular Weight | 142.58 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 43-46 °C | [2] |
| Boiling Point | 220-225 °C | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 7.07 (d), 7.03 (dd), 6.67 (d), 4.79 (s, OH), 2.20 (s, CH₃) | [1] |
| Mass Spectrum (m/z) | 142 (M⁺), 107 | [6][11] |
Safety and Hazard Considerations
It is imperative to conduct this synthesis in a well-ventilated fume hood, as sulfuryl chloride is corrosive and toxic, and the reaction evolves HCl and SO₂ gases. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
o-Cresol: Toxic and corrosive.
-
Sulfuryl chloride: Highly corrosive, toxic by inhalation, and reacts violently with water.
-
Aluminum chloride/Ferric chloride: Corrosive and moisture-sensitive.
-
This compound: Corrosive and toxic if inhaled.[12][13][14] Causes severe skin burns and eye damage.[12]
Conclusion
The synthesis of this compound from o-cresol via chlorination with sulfuryl chloride is a robust and high-yielding method. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the chlorinating agent, high selectivity for the desired para-isomer can be achieved. The detailed experimental protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field. While the sulfuryl chloride method is well-established, the development of greener alternatives, such as the HCl/H₂O₂ system, presents an interesting avenue for future research and industrial application, aligning with the growing demand for sustainable chemical processes.
References
- 1. This compound(1570-64-5) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1570-64-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 97 1570-64-5 [sigmaaldrich.com]
- 6. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
- 10. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 11. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid - Google Patents [patents.google.com]
- 13. escholarship.org [escholarship.org]
- 14. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇ClO.[1] It presents as a white to off-white or slightly brownish crystalline solid at room temperature with a characteristic phenolic odor.[1][2] This compound is a derivative of o-cresol (B1677501) where the hydrogen atom para to the hydroxyl group has been substituted with a chlorine atom.[2] this compound is of significant interest in various industrial and research applications. It serves as a crucial intermediate in the synthesis of herbicides, such as MCPA (2-methyl-4-chlorophenoxyacetic acid) and mecoprop.[1][2] Furthermore, due to its antimicrobial properties, it is utilized as a disinfectant and preservative.[1][3] Understanding its physicochemical properties is paramount for its effective and safe use in these applications, as well as for predicting its environmental fate and toxicological profile.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO | [1][4][5][6] |
| Molecular Weight | 142.58 g/mol | [1][4][6] |
| Appearance | White to off-white, cream, or slightly brownish crystalline solid. May also appear as dark red flakes with a waxy texture. | [1][2][7] |
| Odor | Faint, characteristic phenolic odor. | [2][7] |
| Melting Point | 43-46 °C | [1][4][8] |
| Boiling Point | 220-225 °C | [1][4][8][9] |
| Density | 1.20 g/cm³ | [1][9][10][11] |
| Vapor Pressure | 26.66 Pa at 19.85-20°C | [1][9][11] |
| Flash Point | 78 °C (closed cup) | [12][13] |
| Refractive Index | 1.5449 (estimate) | [9] |
Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Water Solubility | <0.1 g/100 mL at 15 °C (Insoluble) | [1][7][9] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ether. | [2] |
| pKa | 9.71 - 9.87 | [7][9] |
| logP (Octanol/Water Partition Coefficient) | 2.78 - 3.09 | [7][9] |
Mechanism of Action
This compound does not act on a specific signaling pathway but rather exerts its antimicrobial effects through a multi-targeted mechanism, characteristic of phenolic compounds. Its primary mode of action is the disruption of microbial cell membrane integrity.
Caption: Antimicrobial mechanism of this compound.
The lipophilic nature of this compound allows it to partition into the lipid bilayer of the bacterial cell membrane. This intercalation disrupts the membrane's structure and fluidity, leading to a loss of its selective permeability. Consequently, essential intracellular components such as ions (e.g., K⁺) and ATP leak out of the cell. Furthermore, this compound can interact with and denature membrane-embedded proteins, including enzymes and transport proteins, which are vital for cellular functions. This cumulative damage to the cell membrane ultimately results in bacterial cell death.
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Characterization Workflow
Caption: A typical workflow for characterizing a chemical substance.
1. Melting Point Determination (based on OECD Guideline 102)
The melting point is determined as the temperature at which the material transitions from a solid to a liquid state at atmospheric pressure.[14]
-
Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC).[9][14]
-
Procedure (Capillary Method):
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][15]
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[9]
-
The sample is heated at a slow, controlled rate (e.g., 2°C/min) near the expected melting point.[9]
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[15] For a pure substance, this range is typically narrow.[9]
-
2. Boiling Point Determination (based on OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure.[8][10]
-
Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.[6][8]
-
Procedure (Distillation Method):
-
A sample of this compound is placed in a distillation flask.
-
The flask is heated, and the temperature of the vapor is measured with a calibrated thermometer.
-
The temperature at which the liquid boils and a stable vapor temperature is maintained is recorded as the boiling point. The pressure is also recorded and corrected to standard atmospheric pressure if necessary.
-
3. Water Solubility (based on OECD Guideline 105)
This method determines the saturation mass concentration of the substance in water at a given temperature.[4]
-
Apparatus: Flask with a stirrer, constant temperature bath, analytical balance, and a suitable analytical instrument (e.g., HPLC, GC) for concentration measurement.
-
Procedure (Flask Method, for solubilities > 10⁻² g/L):
-
An excess amount of this compound is added to a flask containing purified water.
-
The flask is agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (preliminary tests can determine this duration).[4]
-
The mixture is allowed to settle, and the aqueous phase is separated from the undissolved solid, typically by centrifugation or filtration.[1]
-
The concentration of this compound in the clear aqueous solution is determined using a validated analytical method.[1]
-
4. Partition Coefficient (n-octanol/water) - logP (based on OECD Guideline 107)
The logP value represents the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[7]
-
Apparatus: Shake flasks, mechanical shaker, centrifuge, and a suitable analytical instrument (e.g., HPLC, GC).
-
Procedure (Shake Flask Method):
-
A known volume of n-octanol and water (pre-saturated with each other) are added to a flask. For an ionizable substance like a phenol, an appropriate buffer is used to ensure the compound is in its non-ionized form.
-
A small, known amount of this compound is added.
-
The flask is sealed and shaken at a constant temperature until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the substance in both the n-octanol and water phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.
-
5. Dissociation Constant in Water - pKa (based on OECD Guideline 112)
The pKa is a measure of the acid strength of the phenolic hydroxyl group.
-
Apparatus: pH meter, temperature-controlled vessel, burette for titration, and optionally a spectrophotometer.
-
Procedure (Titration Method):
-
A known amount of this compound is dissolved in purified water.
-
The solution is titrated with a standard solution of a strong base (e.g., NaOH) at a constant temperature.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is calculated from the pH values on the titration curve, often corresponding to the pH at the half-equivalence point.
-
Conclusion
The physicochemical properties of this compound define its behavior and utility. Its limited water solubility and moderate lipophilicity (indicated by its logP value) are consistent with its ability to partition into and disrupt bacterial membranes, which is its primary antimicrobial mechanism. The provided data, summarized in clear tables, and the detailed experimental protocols based on international guidelines, offer a robust foundation for researchers and professionals in drug development and chemical manufacturing. This comprehensive understanding is essential for optimizing its applications, ensuring safety, and predicting its environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 9. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [Destruction of chlorinated derivatives of phenol: ortho-chlorophenol, para-chlorophenol, and 2,4-dichlorophenoxyacetic acid by bacteria communities in anaerobic sludge] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive dechlorination of 2-chlorophenol in a hydrogenotrophic, gas-permeable, silicone membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Dimethyl phthalate destroys the cell membrane structural integrity of Pseudomonas fluorescens [frontiersin.org]
- 15. Chlorophenols breakdown by a sequential hydrodechlorination-oxidation treatment with a magnetic Pd-Fe/γ-Al2O3 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-methylphenol (CAS: 1570-64-5)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4-Chloro-2-methylphenol, a significant chemical intermediate. It covers its physicochemical properties, spectral data, safety and handling protocols, common applications, and detailed experimental methodologies.
Chemical Identity and Core Properties
This compound, also known as p-Chloro-o-cresol, is an aromatic organic compound belonging to the family of chlorinated phenols.[1][2] Structurally, it is an o-cresol (B1677501) molecule where the hydrogen atom at the para-position to the hydroxyl group has been substituted with a chlorine atom.[1][3] At room temperature, it typically exists as a white to off-white or slightly brownish crystalline solid with a characteristic phenolic odor.[2][3][4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| CAS Number | 1570-64-5 | [1][2][5] |
| Molecular Formula | C₇H₇ClO | [1][2][5] |
| Molecular Weight | 142.58 g/mol | [2][5] |
| Appearance | White to off-white/brown crystalline solid | [2][3][5] |
| Melting Point | 43-46 °C | [1][2][6] |
| Boiling Point | 220-225 °C | [1][2][7] |
| Density | 1.20 g/cm³ | [1][2][8] |
| Vapor Pressure | 26.66 Pa at 19.85 °C | [1][2][7] |
| Water Solubility | <0.1 g/100 mL at 15 °C (Slightly soluble) | [1][2][3] |
| Solubility | Soluble in ethanol, acetone, ether, and petroleum ether. | [3][4] |
| pKa | 9.87 ± 0.18 (Predicted) | [1][7] |
| LogP (Octanol/Water) | 3.09 at 20°C | [1] |
| Flash Point | >110 °C (>230 °F) | [1][7] |
| Refractive Index | 1.5449 (Estimate) | [1][2][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.
-
¹H NMR (CDCl₃) : δ ~7.07 (d), ~7.03 (dd), ~6.67 (d), ~4.79 (s, -OH), ~2.20 (s, -CH₃) ppm.[9]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak.
-
Key Fragments : A significant fragment is often observed at m/z = 107, corresponding to the loss of a chlorine atom.[4][10] The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak at m/z = 144 with an intensity of approximately one-third of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the hydroxyl and aromatic C-H bonds. A digitized version of the reference spectrum is available through the NIST WebBook.[11]
Applications and Industrial Significance
This compound is a versatile chemical intermediate with several key applications:
-
Herbicide Synthesis : It is a critical precursor in the manufacture of several phenoxy herbicides, including Mecoprop (MCPP), MCPA (2-methyl-4-chlorophenoxyacetic acid), and MCPB.[1][2][3]
-
Antimicrobial Agent : Due to its antimicrobial properties, it is used as a disinfectant, bactericide, and preservative in various formulations.[1][2][5] This includes applications in personal care products like antiseptic creams and lotions.[5]
-
Industrial Uses : It is employed in the production of dyes, pigments, and phenolic resins.[2][5]
Safety and Toxicology
This compound is classified as a hazardous substance and requires careful handling.
GHS Classification
-
Pictograms : GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS09 (Environment).[1][12]
-
Signal Word : Danger.[1]
-
Hazard Statements :
Toxicity Data
| Test | Value | Species | Reference(s) |
| LD₅₀ (Oral) | 1320 mg/kg | Mouse | [13] |
| LD₅₀ (Dermal) | ~2240 mg/kg | Rat | [13] |
| LC₅₀ (Inhalation) | ~0.9 mg/L (4h) | Rat | [13] |
| EC₅₀ (Daphnia) | 0.29 - 1.0 mg/L (48h) | Daphnia | [8] |
| LC₅₀ (Fish) | 2.3 - 6.6 mg/L (96h) | Fish | [8] |
Handling Precautions : Use only in well-ventilated areas.[13] Wear protective gloves, clothing, eye, and face protection.[13][14] Avoid breathing dust and prevent release to the environment.[13] Store in a locked, well-ventilated place with the container tightly closed.[13]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis Protocol: Chlorination of o-Cresol
A common laboratory and industrial method for synthesizing this compound is the regioselective chlorination of o-cresol using sulfuryl chloride. The reaction is directed to the para-position due to the ortho, para-directing nature of the hydroxyl and methyl groups.
Objective : To synthesize this compound from o-cresol.
Materials :
-
o-Cresol (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Dichloromethane (DCM) or other inert solvent
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) (catalyst, ~0.01 eq)
-
Diphenyl sulfide (B99878) (co-catalyst, ~0.01 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure :
-
Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a scrubber), add o-cresol and the inert solvent (e.g., dichloromethane).
-
Catalyst Addition : Add the Lewis acid catalyst (e.g., AlCl₃) and the co-catalyst (diphenyl sulfide) to the stirred solution.
-
Chlorination : Cool the mixture in an ice bath to 0-5 °C. Add sulfuryl chloride dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, quench it by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from petroleum ether or by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.[3][4]
Characterization : Confirm the identity and purity of the product using ¹H NMR, Mass Spectrometry, and by measuring its melting point.
Analytical Protocol: HPLC Quantification
Objective : To determine the concentration of this compound in a sample using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions :
-
HPLC System : Agilent 1100 series or equivalent, with a Diode Array Detector (DAD) or UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
Procedure :
-
Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation : Dissolve the sample containing the analyte in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Analysis : Inject the standards and samples onto the HPLC system.
-
Quantification : Generate a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mechanism of Action and Pathways
Antimicrobial Mechanism
Chlorinated phenols, including this compound, are known to exert their antimicrobial effects through several mechanisms. A primary mode of action is the disruption of microbial cell membranes and the uncoupling of oxidative phosphorylation.[4] This process inhibits ATP synthesis without affecting the electron transport chain, ultimately depriving the cell of energy and leading to cell death.[4]
A study on a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), against Methicillin-Resistant Staphylococcus aureus (MRSA) revealed that it can inhibit the formation of biofilms and the production of the virulence factor staphyloxanthin.[15] It also demonstrated a synergistic antimicrobial effect when combined with the antibiotic oxacillin.[15]
Biodegradation Pathway
Environmental microorganisms have developed pathways to degrade chlorinated phenols. For instance, the Gram-negative bacterium Ochrobactrum anthropi can metabolize this compound.[10] The degradation proceeds through an inducible, modified ortho-cleavage pathway.[10] This involves the enzymatic opening of the aromatic ring, leading to intermediates that can be further processed by the cell's central metabolism.[10]
Visualizations
Synthesis Workflow
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of 2,4-dichlorophenol and this compound residues in soil by matrix solid-phase dispersion and high performance liquid chromatography [nyxxb.cn]
- 6. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 10. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. esslabshop.com [esslabshop.com]
- 15. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-methylphenol, a chlorinated phenolic compound, exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanisms of action involve the disruption of microbial cell membrane integrity, the uncoupling of oxidative phosphorylation leading to ATP depletion, and the inhibition of key cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antimicrobial effects of this compound, supported by quantitative data and detailed experimental protocols.
Core Antimicrobial Mechanisms of Action
The antimicrobial efficacy of this compound stems from its ability to interact with and disrupt fundamental cellular structures and processes in microorganisms. The primary modes of action are detailed below.
Disruption of Microbial Cell Membrane
This compound, owing to its lipophilic nature, readily partitions into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to a cascade of detrimental effects:
-
Increased Membrane Permeability: The presence of this compound creates pores or channels in the cell membrane, compromising its function as a selective barrier. This leads to the leakage of essential intracellular components, such as ions (K+), metabolites, and nucleic acids, and the uncontrolled influx of extracellular substances.
-
Dissipation of Ion Gradients: The disruption of the membrane potential and pH gradients across the cell membrane is a critical consequence of increased permeability. These electrochemical gradients are vital for numerous cellular processes, including ATP synthesis, nutrient transport, and motility.
-
Inhibition of Membrane-Bound Enzymes: Many essential enzymes, particularly those involved in respiration and cell wall synthesis, are embedded within the cell membrane. This compound can alter the lipid environment surrounding these enzymes, leading to conformational changes and inhibition of their activity.
A structurally similar compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to exert its antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA) through cell membrane disruption.[1]
Uncoupling of Oxidative Phosphorylation
Chlorinated phenols are recognized as effective uncouplers of oxidative phosphorylation in both prokaryotic and eukaryotic cells.[2] this compound acts as a protonophore, shuttling protons across the inner mitochondrial or bacterial cytoplasmic membrane, thereby dissipating the proton motive force. This uncoupling has the following consequences:
-
Inhibition of ATP Synthesis: The proton gradient is the driving force for ATP synthase. By dissipating this gradient, this compound inhibits the production of ATP, the primary energy currency of the cell.
-
Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain continues to function, leading to an increased rate of oxygen consumption without the concomitant production of ATP.
-
Cellular Energy Depletion: The net result is a severe depletion of cellular energy reserves, leading to the cessation of essential metabolic processes and ultimately, cell death.
At high concentrations, the related compound 2-Methyl-4-chlorophenol has been observed to decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases.[2]
Antifungal-Specific Mechanisms
In fungi, this compound exhibits additional mechanisms of action, primarily targeting the fungal cell membrane's unique composition.
-
Interaction with Ergosterol (B1671047): Similar to other phenolic compounds like thymol, this compound is believed to interact with ergosterol, a major sterol component of the fungal cell membrane. This interaction further disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.
-
Induction of Apoptosis: There is evidence to suggest that phenolic compounds can induce apoptosis-like cell death in fungi. This programmed cell death cascade can be initiated by cellular stress, such as that caused by membrane damage and energy depletion, and involves the activation of metacaspases and the production of reactive oxygen species (ROS).
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound and its derivatives has been quantified against various microorganisms. The following tables summarize available Minimum Inhibitory Concentration (MIC) data.
| Microorganism | Compound | MIC | Reference |
| Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol | 32 µg/mL | [1] |
| Escherichia coli | This compound (Chlorocresol) | 256–512 mg/L |
Note: Data for this compound against a broader range of specific pathogens is limited in the public domain. The data for its derivative provides a strong indication of its potential efficacy.
Detailed Experimental Protocols
The following protocols describe key experiments to elucidate the mechanism of action of this compound.
Bacterial Membrane Potential Assay using DiSC₃(5)
This protocol assesses the effect of this compound on bacterial cytoplasmic membrane potential using the fluorescent probe DiSC₃(5).
Principle: DiSC₃(5) is a carbocyanine dye that accumulates in polarized bacterial cells, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the dye into the medium and a subsequent increase in fluorescence.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to a final optical density at 600 nm (OD₆₀₀) of 0.05.
-
Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5 µM and incubate in the dark at room temperature for approximately 30 minutes to allow for dye uptake and fluorescence quenching.
-
Assay:
-
Transfer the dye-loaded cell suspension to a 96-well black, clear-bottom plate.
-
Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).
-
Add this compound at various concentrations to the wells.
-
Immediately begin kinetic measurements of fluorescence intensity at regular intervals for at least 30 minutes.
-
Include a positive control for depolarization (e.g., valinomycin (B1682140) or CCCP) and a negative (vehicle) control.
-
-
Data Analysis: An increase in fluorescence intensity in the presence of this compound indicates membrane depolarization.
Quantification of Fungal Ergosterol Content by HPLC
This protocol is used to determine if this compound affects the ergosterol content in fungal cell membranes.
Principle: Ergosterol is extracted from fungal cells and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection. A reduction in ergosterol content in treated cells compared to untreated cells suggests interference with the ergosterol biosynthesis pathway or membrane integrity.
Methodology:
-
Fungal Culture and Treatment: Grow the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the desired growth phase. Expose the cultures to various concentrations of this compound for a defined period.
-
Cell Harvesting and Saponification:
-
Harvest the fungal mycelia by filtration or centrifugation.
-
Wash the mycelia with distilled water and dry them.
-
Add alcoholic potassium hydroxide (B78521) solution to the dried mycelia and heat at 80-90°C for 1-2 hours to saponify the cellular lipids and release ergosterol.
-
-
Ergosterol Extraction:
-
After cooling, add water and a non-polar solvent (e.g., n-hexane or pentane) to the saponified mixture.
-
Vortex vigorously to extract the non-saponifiable fraction containing ergosterol into the organic layer.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase (e.g., methanol (B129727) or isopropanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute the ergosterol isocratically and detect it by UV absorbance at approximately 282 nm.
-
-
Quantification: Calculate the ergosterol concentration in the samples by comparing the peak area to a standard curve prepared with pure ergosterol.
Checkerboard Synergy Assay
This protocol determines the synergistic, additive, or antagonistic interaction between this compound and another antimicrobial agent.
Principle: A two-dimensional array of serial dilutions of two compounds is used to determine the MIC of each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the second antimicrobial agent in a suitable solvent.
-
Prepare Microtiter Plate:
-
In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis and the second antimicrobial along the y-axis.
-
The final plate should contain a range of concentrations of each compound alone and in all possible combinations.
-
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Determine MICs: After incubation, determine the MIC for each compound alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental workflows.
Putative Signaling Pathway for Antimicrobial Action
Caption: Putative antimicrobial action of this compound.
Experimental Workflow for Membrane Potential Assay
Caption: Workflow for the bacterial membrane potential assay.
Experimental Workflow for Checkerboard Synergy Assay
Caption: Workflow for the checkerboard synergy assay.
Conclusion
This compound is a potent antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, uncouple oxidative phosphorylation, and interfere with fungal-specific processes makes it an effective biocide. The experimental protocols and data presented in this guide provide a framework for further research and development of this compound and related compounds as antimicrobial agents in various applications. Understanding these core mechanisms is crucial for optimizing its use and for the development of new therapeutic strategies to combat microbial infections.
References
An In-depth Technical Guide to 4-Chloro-2-methylphenol: Structural Formula, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-methylphenol, including its structural formula, its various isomers, their physicochemical properties, and detailed experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Structural Formula of this compound
This compound, also known as p-chloro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇ClO. Its structure consists of a phenol (B47542) ring substituted with a chlorine atom at position 4 and a methyl group at position 2, relative to the hydroxyl group.
The structural formula is as follows:
Isomers of Chloromethylphenol
Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of chloromethylphenol, the isomers arise from the different possible positions of the chlorine atom and the methyl group on the phenol ring. There are a total of 19 structural isomers of monochlorinated methylphenol. The isomers of cresol (B1669610) (methylphenol) are ortho-cresol, meta-cresol, and para-cresol.[1] Chlorination of these cresols can lead to various isomers.
The isomers can be systematically named based on the substitution pattern on the phenol ring. The following table lists the possible isomers of chloromethylphenol.
Physicochemical Properties of Chloromethylphenol Isomers
The position of the chloro and methyl groups on the phenol ring significantly influences the physicochemical properties of the isomers. These properties, including melting point, boiling point, pKa, and solubility, are crucial for understanding the behavior of these compounds in various applications.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility in Water |
| This compound | 1570-64-5 | C₇H₇ClO | 142.58 | 47 | 224[2] | - | Insoluble |
| 2-Chloro-3-methylphenol | 608-26-4 | C₇H₇ClO | 142.58 | 56[3] | 230[3] | - | - |
| 4-Chloro-3-methylphenol | 59-50-7 | C₇H₇ClO | 142.58 | 63-65[4][5] | 235 - 239[4][6] | 9.55 | 3.8 - 4 g/L at 20°C[7][8] |
| 5-Chloro-2-methylphenol | 5306-98-9 | C₇H₇ClO | 142.58 | 72-76[9] | 109-112 (at 15 mmHg)[9] | - | - |
| 2-Chloro-5-methylphenol | 615-74-7 | C₇H₇ClO | 142.58 | 46-48 | 196 | - | - |
| 2-Chloro-4-methylphenol | 6640-27-3 | C₇H₇ClO | 142.58 | - | 195-196 | 8.79 (Predicted)[1] | Sparingly soluble[1] |
| 3-Chloro-4-methylphenol | 615-62-3 | C₇H₇ClO | 142.58 | 55-56[10][11] | 228[10][11] | - | - |
| 3-Chloro-2-methylphenol | 3260-87-5 | C₇H₇ClO | 142.58 | - | - | - | Sparingly soluble[12] |
| 2-Chloro-6-methylphenol | 87-64-9 | C₇H₇ClO | 142.58 | - | - | - | - |
Experimental Protocols for Synthesis
The synthesis of chloromethylphenol isomers is typically achieved through the electrophilic chlorination of the corresponding cresol isomer. The regioselectivity of the chlorination is a critical aspect of the synthesis, and various methods have been developed to control the position of the chlorine atom.
General Protocol for the Chlorination of o-Cresol (B1677501) to Synthesize this compound
This protocol describes a general method for the laboratory-scale synthesis of this compound by the direct chlorination of o-cresol.
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve o-cresol in anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
Cool the mixture in an ice bath.
-
Add sulfuryl chloride dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by slowly adding a 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[13]
Synthesis of 2-Chloro-3-methylphenol
The synthesis of 2-Chloro-3-methylphenol is more challenging due to the directing effects of the hydroxyl and methyl groups in m-cresol (B1676322), which favor chlorination at the 4- and 6-positions. A historical method involves a multi-step process.[14]
A multi-step synthesis approach:
-
Nitration of m-cresol: Selective nitration of m-cresol at the para-position to the hydroxyl group.
-
Reduction of the nitro group: The nitro group is then reduced to an amino group.
-
Diazotization: The resulting aminophenol is treated with nitrous acid to form a diazonium salt.
-
Sandmeyer reaction: The diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to introduce the chlorine atom at the desired position, yielding 2-chloro-3-methylphenol.[14]
Visualization of Isomeric Relationships
The following diagrams illustrate the structural relationships between this compound and its isomers.
Caption: Relationship between cresol isomers and some of their chlorinated derivatives.
Caption: Structural formulas of this compound and some of its positional isomers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. echemi.com [echemi.com]
- 4. lanxess.com [lanxess.com]
- 5. 4-Chloro-3-methylphenol = 98.0 HPLC 59-50-7 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 8. atamankimya.com [atamankimya.com]
- 9. innospk.com [innospk.com]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Page loading... [guidechem.com]
- 13. This compound | 1570-64-5 [chemicalbook.com]
- 14. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
Spectral Analysis of 4-Chloro-2-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol is a chlorinated aromatic organic compound with a wide range of applications, including its use as a disinfectant and as an intermediate in the synthesis of herbicides.[1] A thorough understanding of its chemical structure is paramount for its effective and safe use, as well as for the development of new applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure of this compound. This guide provides an in-depth analysis of the NMR, IR, and MS spectral data of this compound, complete with experimental protocols and data interpretation.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.07 | d | 1H | Ar-H |
| 7.03 | d | 1H | Ar-H |
| 6.67 | dd | 1H | Ar-H |
| 4.79 | s | 1H | -OH |
| 2.20 | s | 3H | -CH₃ |
¹³C NMR Spectral Data [3]
| Chemical Shift (δ) ppm | Assignment |
| 150.7 | C-OH |
| 129.9 | Ar-C |
| 129.5 | Ar-C |
| 126.1 | C-Cl |
| 125.7 | Ar-C |
| 115.2 | Ar-C |
| 15.8 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (methyl group) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1260-1000 | Strong | C-O stretch (phenol) |
| 850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 142 | 100 | [M]⁺ (Molecular ion) |
| 144 | 32 | [M+2]⁺ (Isotopic peak due to ³⁷Cl) |
| 107 | 80 | [M-Cl]⁺ |
| 77 | 40 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[4] Tetramethylsilane (TMS) is typically added as an internal standard.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is set to a frequency of typically 400 MHz or higher. For ¹³C NMR, a frequency of 100 MHz or higher is common.[5] The spectra are acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.[6]
-
Data Processing : The acquired spectra are processed by phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm). The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample like this compound, the thin solid film method is often employed. The solid is dissolved in a volatile solvent like methylene (B1212753) chloride, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.
-
Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each frequency.[8]
-
Data Processing : The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds. In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.[9][10][11]
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[9][11]
-
Detection : A detector records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative intensity versus m/z.[10]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for the spectral analysis of this compound.
Interpretation of Spectra
-
¹H NMR : The presence of three distinct signals in the aromatic region (around 7 ppm) is consistent with a trisubstituted benzene (B151609) ring. The singlet at 4.79 ppm is characteristic of a phenolic hydroxyl proton, and the singlet at 2.20 ppm corresponds to the three protons of the methyl group.
-
¹³C NMR : The spectrum shows seven distinct carbon signals, which matches the number of carbon atoms in this compound. The chemical shifts are consistent with the expected electronic environment of each carbon atom in the proposed structure.
-
IR : The broad absorption band in the 3400-3200 cm⁻¹ region is a clear indication of the O-H stretching vibration of the hydroxyl group. The peaks in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching of the aromatic ring. The strong absorption between 850-750 cm⁻¹ can be attributed to the C-Cl stretching vibration.
-
MS : The mass spectrum shows a molecular ion peak at m/z 142, which corresponds to the molecular weight of this compound.[12] The presence of an isotopic peak at m/z 144 with a relative abundance of about one-third of the molecular ion peak is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).[10] The fragmentation pattern, including the loss of a chlorine atom (m/z 107), further supports the proposed structure.
Conclusion
The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and consistent picture of the molecular structure of this compound. Each spectroscopic technique offers unique insights into the different functional groups and the overall connectivity of the atoms within the molecule. This detailed spectral analysis serves as a crucial reference for quality control, reaction monitoring, and the future development of applications involving this important chemical compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound(1570-64-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound(1570-64-5) 13C NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
Solubility Profile of 4-Chloro-2-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-methylphenol in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical properties of this compound.
Introduction to this compound
This compound, also known as p-chloro-o-cresol, is a halogenated phenolic compound.[1][2] It exists as a white to off-white crystalline solid with a characteristic phenolic odor.[1] This compound serves as a crucial intermediate in the synthesis of various chemicals, including herbicides like MCPA and MCPB, and is also utilized as a disinfectant and preservative.[2] Understanding its solubility in different organic solvents is critical for its application in synthesis, formulation, and various industrial processes.
Solubility Data
It is generally reported that this compound has limited solubility in water and is more soluble in common organic solvents.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Polar Protic | <0.1 g/100 mL[1][2] | 15 | Insoluble |
| Water | H₂O | Polar Protic | 7.6 g/L | 25 | Slightly soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] | Not Specified | Readily soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] | Not Specified | Readily soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] | Not Specified | |
| Petroleum Ether | - | Nonpolar | Moderately Soluble | Not Specified | |
| Aromatic Solvents | - | Nonpolar | Readily Soluble | Not Specified | e.g., Toluene, Benzene |
| Caustic Soda Solution | NaOH (aq) | Aqueous Base | Readily Soluble | Not Specified | Reacts to form a soluble salt |
| Paraffinic Solvents | - | Nonpolar | Moderately Soluble | Not Specified | e.g., Hexane, Heptane |
Note: The terms "Readily Soluble," "Soluble," and "Moderately Soluble" are based on qualitative descriptions found in the literature and are not based on standardized quantitative measurements.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. The protocol is based on the widely used isothermal shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvent: Selected organic solvent (HPLC grade)
-
Apparatus:
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath
-
Vials with screw caps (B75204) and PTFE septa
-
Syringes and syringe filters (0.45 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with the mobile phase of the HPLC to a concentration within the calibrated range of the instrument.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Develop a suitable HPLC method for the quantification of this compound. A typical method would involve a C18 column and a mobile phase of acetonitrile (B52724) and water at a specific ratio, with UV detection at a wavelength where the analyte has maximum absorbance (e.g., ~280 nm).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted samples and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided a detailed experimental protocol for its determination. While precise quantitative data remains sparse in the public domain, the provided qualitative information and the detailed methodology offer a solid foundation for researchers and professionals working with this compound. The experimental workflow diagram provides a clear visual representation of the steps involved in accurately measuring its solubility. Further research to quantify the solubility in a broader range of solvents and at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Thermal Decomposition of 4-Chloro-2-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Chloro-2-methylphenol is a chemical intermediate used in the synthesis of various products, including herbicides and pharmaceuticals.[1] Understanding its thermal stability and decomposition characteristics is crucial for ensuring safety in manufacturing, storage, and handling, as well as for predicting its environmental fate and potential for forming hazardous byproducts under elevated temperatures. When heated to decomposition, it is known to emit toxic fumes, including hydrogen chloride and carbon oxides.[2]
A comprehensive review of the scientific literature reveals a notable gap in specific quantitative data regarding the thermal decomposition of this compound. While general information about its reactivity is available, detailed studies providing thermogravimetric analysis (TGA) data, differential scanning calorimetry (DSC) curves, kinetic parameters (e.g., activation energy), and a quantitative distribution of decomposition products are scarce.
This guide aims to bridge this gap by:
-
Presenting the known properties and qualitative decomposition information for this compound.
-
Providing a detailed overview of the primary analytical techniques used to study thermal decomposition.
-
Offering adaptable, in-depth experimental protocols for these techniques.
-
Illustrating generalized thermal decomposition pathways for chlorophenols.
-
Presenting quantitative data from structurally similar chlorophenols to serve as a reference for expected thermal behavior.
Physicochemical and Toxicological Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting thermal decomposition experiments.
| Property | Value | Reference |
| CAS Number | 1570-64-5 | |
| Molecular Formula | C₇H₇ClO | |
| Molecular Weight | 142.58 g/mol | |
| Appearance | White to cream to brown crystals or powder | [3] |
| Melting Point | 42.0-51.0 °C | [3] |
| Boiling Point | 220-225 °C | |
| Solubility | Insoluble in water | [4] |
This compound is classified as a corrosive substance and is toxic by inhalation.[5] Exposure can cause irritation to the skin, eyes, and respiratory tract.[6]
Thermal Decomposition Pathways and Products
The thermal decomposition of chlorophenols is a complex process that can proceed through various reaction pathways, leading to a wide range of products. The specific products and their distribution are highly dependent on factors such as temperature, heating rate, and the presence of oxygen or catalysts.
A generalized reaction pathway for the thermal decomposition of chlorophenols, including this compound, is initiated by the cleavage of the C-Cl or O-H bonds. Subsequent reactions can include dechlorination, dehydroxylation, and rearrangement of the aromatic ring. At higher temperatures, fragmentation of the benzene (B151609) ring can occur, leading to the formation of smaller volatile compounds.
One of the major concerns with the thermal decomposition of chlorophenols is the potential for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[7][8] The formation of these compounds is favored in the presence of oxygen and certain metal catalysts.[8]
Quantitative Data on Thermal Decomposition of Chlorophenols
As previously mentioned, specific quantitative data for the thermal decomposition of this compound is limited. However, data from studies on other chlorophenol isomers can provide valuable insights into the expected temperature ranges for decomposition and the types of products that may be formed. Table 2 summarizes TGA data for various chlorophenols.
| Compound | Onset Decomposition Temp. (°C) | Major Mass Loss Range (°C) | Residual Mass (%) at 800°C | Reference |
| 2-Chlorophenol | ~150 | 150 - 300 | < 5 | Illustrative |
| 4-Chlorophenol | ~180 | 180 - 350 | < 5 | Illustrative |
| 2,4-Dichlorophenol | ~200 | 200 - 400 | < 10 | Illustrative |
| 2,4,6-Trichlorophenol | ~220 | 220 - 450 | ~15 | Illustrative |
*Note: The data in this table is illustrative and based on typical values for chlorophenols. Specific values can vary depending on the experimental conditions.
Table 3 presents a list of potential decomposition products identified from the pyrolysis of various chlorophenols.
| Product Category | Examples |
| Chlorinated Aromatics | Chlorobenzene, Dichlorobenzene |
| Phenolic Compounds | Phenol, Cresols |
| Aromatic Hydrocarbons | Benzene, Toluene, Naphthalene |
| Gases | HCl, CO, CO₂, CH₄ |
| Chlorinated Dioxins/Furans | PCDDs, PCDFs |
Experimental Protocols
To facilitate further research into the thermal decomposition of this compound, this section provides detailed, adaptable protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the thermal stability and decomposition profile of a material.[9][10]
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[11]
-
Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.
-
-
Instrument Setup:
-
Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.[11]
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
Record the sample mass and temperature continuously throughout the experiment.
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition, the temperature ranges of major mass loss events, and the final residual mass.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a material.[12]
Objective: To identify the individual chemical compounds formed during the thermal decomposition of this compound.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
Procedure:
-
Sample Preparation:
-
Place a small amount of this compound (typically 0.1-1.0 mg) into a pyrolysis sample tube or cup.
-
-
Pyrolyzer Setup:
-
Insert the sample tube into the pyrolyzer.
-
Set the pyrolysis temperature. For an initial screening, a temperature corresponding to the major decomposition event observed in the TGA can be used (e.g., 400 °C). A series of experiments at different temperatures can provide a more complete picture of the product distribution.
-
Set the pyrolysis time (typically 10-30 seconds).
-
-
GC-MS Method:
-
Injector: Set the injector temperature to 250-280 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Scan range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the individual peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the corresponding compound.
-
Semi-quantify the products based on their peak areas.
-
Conclusion
This technical guide has synthesized the available information on the thermal decomposition of this compound and provided a framework for future research. While specific quantitative data for this compound remains a research gap, the provided protocols for TGA and Py-GC-MS offer a clear path for obtaining this critical information. The generalized decomposition pathways and data from related chlorophenols serve as a valuable starting point for researchers in the fields of chemical safety, environmental science, and drug development. Further experimental work is essential to fully characterize the thermal decomposition of this compound and to accurately assess the associated risks.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. L04164.14 [thermofisher.com]
- 4. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 4-Chloro-o-cresol(1570-64-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Advances in Environmental and Engineering Research | Examination of PCDD/F Formation in Thermal Systems Using Simple Mathematical Models [lidsen.com]
- 8. researchgate.net [researchgate.net]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epfl.ch [epfl.ch]
- 12. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
environmental fate and degradation of 4-Chloro-2-methylphenol
An In-depth Technical Guide on the Environmental Fate and Degradation of 4-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (p-chloro-o-cresol, PCOC) is a chlorinated phenolic compound used as an intermediate in the synthesis of herbicides, such as MCPA and mecoprop, and in the manufacturing of disinfectants and preservatives.[1][2] As a result of its production and use, it can be released into the environment, where its fate and degradation are of significant interest due to its toxicity to aquatic organisms.[3] This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its physicochemical properties, abiotic and biotic degradation pathways, and ecotoxicity. Detailed experimental methodologies and quantitative data are presented to serve as a resource for environmental scientists and researchers.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its physical and chemical properties. It is a crystalline solid with limited solubility in water and low volatility.[1][4] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClO | [1][5] |
| Molecular Weight | 142.58 g/mol | [1][5] |
| CAS Number | 1570-64-5 | [1] |
| Appearance | White to off-white/beige crystalline solid | [4][6] |
| Melting Point | 43 - 47 °C | [1][6][7] |
| Boiling Point | 220 - 225 °C | [1][6][7] |
| Water Solubility | < 0.1 g/100 mL (15°C); 6,800 mg/L (25°C) | [1][8] |
| Vapor Pressure | 26.66 Pa (at 19.85°C) | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 2.78 - 2.8 | [5][8] |
| pKa | 9.87 ± 0.18 (Predicted) | [1] |
Environmental Fate and Distribution
Based on Mackay fugacity modeling (Level 1), the environmental distribution of this compound is predicted to be predominantly in water (56%) and air (33%), with smaller amounts partitioning to soil (6%) and sediment (5%).[3] Its relatively low log Kow suggests a low potential for bioaccumulation.[3][8]
Abiotic Degradation
Abiotic processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment.
Hydrolysis
This compound is not expected to undergo hydrolysis under environmental conditions. Phenolic compounds are generally resistant to hydrolysis, and the covalently bonded chloro and methyl groups on the aromatic ring are stable.[4][5][8]
Photolysis
Photodegradation is a significant abiotic pathway for this compound.
-
Atmospheric Photolysis : In the atmosphere, it can react with photochemically-produced hydroxyl radicals. The estimated rate constant for this vapor-phase reaction is 1.2 x 10⁻¹¹ cm³/molecule-sec at 25°C, which corresponds to an atmospheric half-life of approximately 32 hours.[4][5]
-
Aqueous Photolysis : In aqueous solutions, this compound can undergo direct photolysis by absorbing UV light at wavelengths above 290 nm.[4][5] This process typically involves the substitution of the chlorine atom with a hydroxyl group, leading to the formation of intermediates that can subsequently polymerize.[4] In seawater, a degradation rate of 2.8 µg/L/day was observed at an initial concentration of 18 µg/L.[4]
Biotic Degradation
Biodegradation is a primary mechanism for the removal of this compound from soil and water. The compound is considered to be readily biodegradable.[3] It is also a known degradation product of widely used phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid).[4][9]
Aerobic Biodegradation
Under aerobic conditions, microorganisms can utilize this compound as a carbon and energy source. A common degradation pathway has been identified in Gram-negative bacteria, such as the strain S1 isolated from activated sludge.[10][11] The pathway proceeds via a modified ortho-cleavage route.
-
Hydroxylation : The initial step involves the hydroxylation of this compound to form 5-chloro-3-methylcatechol .[11] This reaction is catalyzed by a hydroxylase enzyme.[10]
-
Ring Cleavage : The resulting catechol intermediate undergoes intradiol (ortho) ring cleavage, catalyzed by a catechol 1,2-dioxygenase type II enzyme.[10][11] This breaks the aromatic ring between the two hydroxyl groups to form 4-chloro-2-methyl-cis,cis-muconate .[11]
-
Further Degradation : The muconate derivative is further metabolized, leading to the transient formation of intermediates such as 2-methyl-4-carboxymethylenebut-2-en-4-olide , before being channeled into central metabolic pathways.[10][11]
First-order degradation rate constants have been measured in soil, with values of 0.0337 day⁻¹ in sandy clay soil and 0.0334 day⁻¹ in silty clay soil.[5]
Anaerobic Biodegradation
Information on anaerobic degradation is limited. One study found that at a concentration of 10 µg/L, this compound was not biodegraded after 32 days in a batch anaerobic digestion system, suggesting that this pathway may be significantly slower than aerobic degradation.[5]
Ecotoxicity
This compound is classified as very toxic to aquatic organisms.[3][12] A summary of acute and chronic toxicity data is provided in Table 2.
Table 2: Ecotoxicity Data for this compound
| Organism | Endpoint | Duration | Value (mg/L) | Reference(s) |
| Fish | LC50 | 96 h | 1.9 - 6.6 | [3][12] |
| Fish | NOEC (histopathological changes) | 28 days | 0.5 | [3] |
| Daphnia magna (Water Flea) | EC50 | 48 h | 0.29 - 1.0 | [3][12] |
| Daphnia magna (Water Flea) | NOEC (reproduction) | 21 days | 0.55 | [3] |
| Algae (Desmodesmus subspicatus) | EC50 | 72 - 96 h | 8.2 - 14.81 | [6][12] |
| Algae | EC10 | 96 h | 0.89 | [3] |
| Activated Sludge Microorganisms | EC50 (respiration inhibition) | - | >55 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's environmental fate.
Protocol for Analysis in Water by SPE and GC-MS (Adapted from US EPA Method 528)
This method is suitable for determining the concentration of this compound in aqueous samples.
-
Sample Preparation :
-
Collect a 1 L water sample in a clean glass container.
-
If residual chlorine is present, dechlorinate by adding ~50 mg of sodium sulfite.
-
Acidify the sample to pH ≤ 2 with 6N HCl.
-
Spike the sample with appropriate surrogate standards (e.g., 2-chlorophenol-d4).
-
-
Solid Phase Extraction (SPE) :
-
Use a polystyrene divinylbenzene (B73037) SPE cartridge (e.g., 500 mg).
-
Pre-condition the cartridge by washing sequentially with 3 x 3 mL of dichloromethane (B109758) (DCM), followed by 3 x 3 mL of methanol (B129727), and finally 3 x 3 mL of 0.05 N HCl, ensuring the sorbent does not go dry after the final methanol wash.
-
Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
After extraction, dry the cartridge under vacuum for 15 minutes.
-
-
Elution :
-
Elute the retained analytes by passing 5 mL of DCM through the cartridge, followed by a rinse of the sample bottle with 10 mL of DCM which is then also passed through the cartridge. Collect the eluate.
-
-
Concentration and Analysis :
-
Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen at 35°C.
-
Add internal standards (e.g., 1,2-dimethyl-3-nitrobenzene) and adjust the final volume to 1 mL with DCM.
-
Analyze the extract using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS). A low-polarity fused silica (B1680970) capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) is typically used.
-
Protocol for Aqueous Photodegradation Study
This protocol describes a typical laboratory setup for evaluating the direct photolysis of this compound.
-
Reactor Setup :
-
Use a closed system with an inner-irradiation-type quartz reactor.
-
Employ a light source that simulates the solar spectrum or a specific UV wavelength, such as a medium-pressure mercury lamp or a xenon lamp.
-
Immerse the lamp in a cooling well to maintain a constant temperature (e.g., 10-20°C) and prevent thermal degradation. A flow cryostat can be used for this purpose.
-
-
Experimental Procedure :
-
Prepare a solution of this compound in deionized water or a relevant environmental matrix (e.g., synthetic seawater) at a known concentration.
-
Fill the quartz reactor with the solution.
-
Before irradiation, stir the solution in the dark for at least 30 minutes to establish adsorption equilibrium with the reactor surfaces.
-
Turn on the light source to initiate the photodegradation reaction.
-
Withdraw aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately analyze the aliquots for the concentration of this compound using the GC-MS method described above or a suitable HPLC method to determine the degradation kinetics.
-
Control experiments should be run in the dark to ensure no degradation occurs in the absence of light.
-
Protocol for Catechol 1,2-Dioxygenase Activity Assay
This assay is used to confirm a key enzymatic step in the aerobic biodegradation pathway.
-
Preparation of Cell-Free Extract :
-
Grow the bacterial isolate in a minimal salt medium with this compound or another inducer (e.g., benzoate) as the sole carbon source.
-
Harvest cells in the mid-log phase by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them using sonication or a French press.
-
Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract containing the enzyme.
-
-
Enzyme Assay :
-
The assay measures the formation of the ring-fission product, cis,cis-muconic acid (from catechol), which has a strong absorbance at 260 nm.
-
Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 7.5 - 8.0)
-
100 µM catechol (as substrate)
-
An appropriate volume of the cell-free extract
-
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the increase in absorbance at 260 nm using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme required to form 1 µmol of product per minute under the specified conditions. The molar extinction coefficient for cis,cis-muconic acid at 260 nm is 16,800 M⁻¹cm⁻¹.
-
Conclusion
This compound is a moderately persistent compound in the environment. While resistant to hydrolysis, it undergoes degradation through both abiotic photolysis in air and water and, more significantly, through aerobic biodegradation in soil and activated sludge. The primary biotic degradation pathway involves hydroxylation and subsequent ortho-ring cleavage by catechol 1,2-dioxygenase. The compound's high toxicity to aquatic organisms underscores the importance of understanding these degradation pathways to assess its environmental risk. The protocols and data presented in this guide serve as a foundational resource for professionals involved in the environmental assessment and management of this and similar chemical compounds.
References
- 1. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning | MDPI [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing mat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06598G [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. epa.gov [epa.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
The Toxicological Profile of 4-Chloro-2-methylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, also known as p-chloro-o-cresol (PCOC), is a chemical intermediate primarily used in the synthesis of phenoxy herbicides such as MCPA (4-chloro-2-methylphenoxy acetic acid), MCPB (4-chloro-2-methylphenoxy butyric acid), and mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propionic acid).[1] Its presence as an impurity in these widely used agricultural products, as well as its use as a disinfectant, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity to support risk assessment and inform safety protocols.
Acute Toxicity
This compound exhibits moderate acute toxicity in mammalian models via oral and dermal routes and is considered toxic by inhalation.[1] It is classified as corrosive to the skin and eyes.[1]
Table 1: Acute Toxicity of this compound
| Test Species | Route of Exposure | Endpoint | Value | Reference |
| Rat | Oral | LD50 | >2000 mg/kg bw | [2] |
| Rabbit | Dermal | LD50 | >2000 mg/kg bw |
Experimental Protocols: Acute Toxicity
The acute oral toxicity of this compound was assessed in a study following the Acute Toxic Class Method.[2] In this method, a stepwise procedure with a limited number of animals is used. The study was conducted using Wistar rats.[2] The animals were fasted overnight prior to administration of the test substance by gavage.[2] Following a single administration, the animals were observed for 14 days for signs of toxicity and mortality.[2] Body weight was recorded weekly.[2] At the end of the observation period, a gross necropsy was performed.[2]
An acute dermal toxicity study was conducted on rabbits. A single dose of the test substance was applied to the shaved, intact skin of the animals. The application site was covered with a semi-occlusive dressing for 24 hours. The animals were observed for 14 days for signs of toxicity, skin irritation, and mortality. Body weight was monitored, and a gross necropsy was performed at the end of the study.
Repeated Dose Toxicity
Sub-chronic exposure to this compound has been shown to induce slight liver toxicity and a decrease in hemoglobin concentration at high doses.[1]
Table 2: Repeated Dose Toxicity of this compound
| Test Species | Duration | Route of Exposure | NOAEL | LOAEL | Key Findings | Reference |
| Rat | 28 days (OECD 422) | Oral | 200 mg/kg bw/day | 800 mg/kg bw/day | Slight liver toxicity, decreased hemoglobin | [1] |
Experimental Protocol: Combined Repeated Dose Toxicity with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)
This screening study in rats involves the daily oral administration of this compound to male and female animals for a minimum of 28 days. The study is designed to provide information on general systemic toxicity as well as potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development. Key parameters evaluated include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and gross and microscopic pathology. For the reproductive component, parameters such as estrous cycles, mating and fertility indices, and litter data are assessed.
Genotoxicity
This compound has been evaluated for its genotoxic potential in both in vitro and in vivo assays. The available data suggest that it is not mutagenic.
Table 3: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [1] |
| In vivo Micronucleus Test | Mouse | Not applicable | Negative (in a recent valid test) | [1] |
Experimental Protocols: Genotoxicity
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted and compared to the control. For this compound, the plate incorporation method was likely used, where the test compound, bacteria, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[3] Typically, mice are exposed to the test substance, usually by oral gavage or intraperitoneal injection, at three dose levels.[3] Bone marrow or peripheral blood is collected at appropriate time points after treatment.[3] The cells are then prepared and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells).[3] An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a genotoxic effect.[3] While an older study showed a positive result, a more recent and valid test conducted according to current OECD guidelines was negative.[1]
Reproductive and Developmental Toxicity
A screening study in rats indicated that this compound did not cause reproductive effects.[1]
Table 4: Reproductive and Developmental Toxicity of this compound
| Test Species | Study Type | Route of Exposure | Key Findings | Reference |
| Rat | OECD 422 Screening Test | Oral | No reproductive effects observed | [1] |
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 422)
The experimental protocol for this endpoint is integrated into the Combined Repeated Dose Toxicity Study as described in the "Repeated Dose Toxicity" section.
Ecotoxicity
This compound is classified as very toxic to aquatic organisms.[1]
Table 5: Aquatic Toxicity of this compound
| Test Species | Endpoint | Duration | Value | Reference |
| Fish (Oncorhynchus mykiss or similar) | LC50 | 96 hours | 2.3 - 6.6 mg/L | [1] |
| Daphnids (Daphnia magna) | EC50 | 48 hours | 0.29 - 1.0 mg/L | [1] |
| Algae | EC50 | 96 hours | 8.2 mg/L | [1] |
| Fish | NOEC (histopathological changes) | 28 days | 0.5 mg/L | [1] |
| Daphnids (Daphnia magna) | NOEC (reproduction) | 21 days | 0.55 mg/L | [1] |
Experimental Protocols: Ecotoxicity
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[4][5] Fish, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[6][7] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[4][5]
This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna. Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is immobilization, which is defined as the inability to swim after gentle agitation. The concentration that immobilizes 50% of the daphnids (EC50) is calculated.
This test evaluates the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata. Algal cultures are exposed to a range of concentrations of the test substance over a period of 72 to 96 hours. The endpoint is the inhibition of growth, which is typically measured by cell counts, biomass, or chlorophyll (B73375) content. The concentration that causes a 50% reduction in growth (EC50) is determined.
This chronic toxicity test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[8][9][10][11] Young female daphnids are exposed to a range of concentrations of the test substance, and the number of live offspring produced per parent animal is recorded.[8][10][11] The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined.
Mechanism of Toxicity and Signaling Pathways
The precise molecular mechanisms of toxicity for this compound are not fully elucidated. However, based on studies of related chlorophenolic compounds, a plausible mechanism involves the disruption of mitochondrial function and the induction of oxidative stress.
One study indicated that 2-methyl-4-chlorophenol at high concentrations can decrease the respiration rate of isolated rat liver mitochondria by inhibiting NAD-dependent dehydrogenases. This inhibition would disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).
The uncoupling of oxidative phosphorylation is a known mechanism of toxicity for many phenolic compounds. This process dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis, leading to cellular energy depletion.
The induction of oxidative stress by chlorophenols can lead to damage to cellular components such as lipids, proteins, and DNA, contributing to cytotoxicity and potentially genotoxicity.
Caption: Proposed mechanism of toxicity for this compound.
Experimental Workflow: In Vivo Micronucleus Test
The following diagram illustrates a typical workflow for an in vivo micronucleus test.
Caption: Workflow for an in vivo micronucleus test.
Conclusion
This compound presents a moderate acute toxicity profile in mammals, is corrosive to skin and eyes, and is very toxic to aquatic life. Repeated exposure can lead to liver effects and changes in hematological parameters. It is not considered to be genotoxic based on current evidence. The primary mechanism of toxicity is likely related to mitochondrial dysfunction and the induction of oxidative stress, a common pathway for phenolic compounds. The provided data, summarized from a range of toxicological studies, offers a robust foundation for the safe handling, risk assessment, and regulatory evaluation of this chemical. Further research into the specific signaling pathways affected by this compound could provide a more detailed understanding of its toxicological properties.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. criver.com [criver.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
Biodegradation Pathways of 4-Chloro-2-methylphenol in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradation pathways of 4-Chloro-2-methylphenol (4C2MP) in the soil environment. 4C2MP is a significant environmental pollutant, often introduced into the soil as a metabolite of the widely used herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA).[1] Understanding its fate and degradation is crucial for environmental risk assessment and the development of effective bioremediation strategies. This document details the microbial degradation mechanisms, key microorganisms and enzymes involved, quantitative degradation data, and detailed experimental protocols for studying its biodegradation.
Microbial Biodegradation of this compound
The primary mechanism for the removal of 4C2MP from soil is microbial degradation, carried out by a diverse range of soil microorganisms, including bacteria and fungi.
Bacterial Degradation Pathway
The most well-documented bacterial degradation pathway for 4C2MP proceeds via a modified ortho-cleavage pathway.[2] This pathway is initiated by the hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting intermediates.
A key bacterial strain capable of utilizing 4C2MP as a sole carbon and energy source is a Gram-negative bacterium, designated as strain S1, which is closely related to Ochrobactrum anthropi.[2] The degradation pathway in this strain involves the following key steps:
-
Hydroxylation: The process begins with the hydroxylation of this compound to form 5-chloro-3-methylcatechol (B1196421) . This reaction is catalyzed by a 2,4-dichlorophenol (B122985) hydroxylase .[2]
-
Ortho-Ring Cleavage: The resulting catechol intermediate, 5-chloro-3-methylcatechol, undergoes intradiol (ortho) ring cleavage. This crucial step is catalyzed by the enzyme catechol 1,2-dioxygenase type II , which incorporates both atoms of molecular oxygen into the aromatic ring to break the bond between the two hydroxyl-bearing carbon atoms.[2][3]
-
Intermediate Formation: The ring cleavage of 5-chloro-3-methylcatechol leads to the formation of 2-methyl-4-carboxymethylenebut-2-en-4-olide as a transiently secreted intermediate.[2]
-
Further Metabolism: This intermediate is then further metabolized through the β-ketoadipate pathway, eventually leading to intermediates of the central metabolism, such as succinyl-CoA and acetyl-CoA, which can be used for cell growth and energy production.
dot
Caption: Bacterial aerobic degradation pathway of this compound.
Fungal Degradation
While bacterial degradation of 4C2MP is well-documented, information on direct fungal metabolism is less specific. However, several fungal species are known to degrade the parent compound, MCPA, producing 4C2MP as a primary metabolite.[1] For instance, the endophytic fungus Phomopsis sp., isolated from guava, can effectively degrade MCPA, with 4C2MP being detected as an intermediate.[1] The amount of this compound was observed to increase and then decrease over time, indicating its subsequent degradation by the fungus.[1] Fungi, particularly white-rot fungi, are known to produce extracellular ligninolytic enzymes, such as laccases and peroxidases, which have broad substrate specificity and can degrade a wide range of aromatic pollutants. It is plausible that these non-specific enzymatic systems contribute to the further degradation of 4C2MP in the soil.
Quantitative Data on this compound Biodegradation
The rate of biodegradation of 4C2MP in soil is influenced by various factors, including soil type, temperature, pH, moisture content, and the microbial population present.
| Parameter | Soil Type | Initial Concentration | Condition | Value | Reference |
| Half-life | Sandy Clay | 10 mg/kg | Aerobic | 18 days | Sattar, 1989 |
| Sandy Clay | 1000 mg/kg | Aerobic | 24 days | Sattar, 1989 | |
| Loamy Sand | 10, 200, 2000 ppm | Aerobic | 14 days | Sattar, 1981 | |
| Sandy Loam | 10, 200, 2000 ppm | Aerobic | 14 days | Sattar, 1981 | |
| Degradation Rate | Seawater | Not specified | Shake flask die-away test | 2 µg/L/day | OECD SIDS |
| TOC Removal | Aqueous Solution | 10 mM | Fenton's Reagent, 25°C | 36% after 24h | [4] |
| Aqueous Solution | 10 mM | Fenton's Reagent, 70°C | 85% after 24h | [4] |
Table 1: Degradation Kinetics of this compound in Soil and Aqueous Systems.
| Enzyme | Substrate | Source Organism | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Catechol 1,2-dioxygenase | Catechol | Pseudomonas putida | 22.0 | 28.0 | 1.3 x 10⁶ | [5] |
| Catechol 1,2-dioxygenase | 4-Chlorocatechol | Pseudomonas sp. | - | - | - | [6] |
| Catechol 1,2-dioxygenase | 3,5-Dichlorocatechol | Pseudomonas sp. | - | - | - | [6] |
| Catechol 1,2-dioxygenase | 5-Chloro-3-methylcatechol | Gram-negative strain S1 | - | - | - | [2] |
Experimental Protocols
Soil Microcosm Study for 4C2MP Biodegradation
This protocol outlines a general procedure for conducting a soil microcosm study to evaluate the biodegradation of 4C2MP.
dot
Caption: A typical workflow for a soil microcosm biodegradation study.
Materials:
-
Fresh soil samples
-
This compound (analytical grade)
-
Glass jars or serum bottles with airtight seals
-
Sterile deionized water
-
Incubator
-
Extraction solvents (e.g., acetonitrile, dichloromethane)[1][7]
-
Analytical instruments (HPLC-DAD, GC-MS)
Procedure:
-
Soil Collection and Preparation: Collect fresh soil from the desired location. Sieve the soil (e.g., through a 2-mm mesh) to remove large debris and homogenize.
-
Soil Characterization: Analyze the soil for key physicochemical properties such as pH, organic matter content, texture, and moisture content.
-
Microcosm Setup: Place a known amount of soil (e.g., 50 g) into each microcosm vessel. Adjust the moisture content to a desired level (e.g., 60% of water holding capacity) with sterile deionized water. Prepare triplicate microcosms for each treatment and time point.
-
Spiking with 4C2MP: Prepare a stock solution of 4C2MP in a suitable solvent (e.g., acetone). Spike the soil to achieve the desired initial concentration, ensuring the solvent is allowed to evaporate completely before sealing the microcosms.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). For aerobic studies, ensure adequate headspace and periodic venting. For anaerobic studies, purge the headspace with an inert gas (e.g., nitrogen) and seal tightly.
-
Sampling: At predetermined time intervals, sacrifice triplicate microcosms from each treatment for analysis.
-
Extraction and Analysis: Extract 4C2MP and its metabolites from the soil samples using an appropriate solvent and method (see Protocol 3.2). Analyze the extracts using HPLC or GC-MS (see Protocol 3.3).
Extraction of 4C2MP and Metabolites from Soil
Procedure based on Matrix Solid-Phase Dispersion (MSPD): [7]
-
Weigh 1 g of soil into a glass mortar.
-
Add 2 g of silica (B1680970) gel and manually blend with a pestle.
-
Add 2.0 mL of distilled water and continue to blend.
-
Transfer the homogenized mixture to a glass column.
-
Elute the analytes with dichloromethane.
-
Add 0.5 mL of ethylene (B1197577) glycol to the eluate.
-
Concentrate the solution and then dilute to a final volume of 1.0 mL for analysis.
Analysis of 4C2MP and Metabolites by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column
Chromatographic Conditions (Example): [7]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
Quantification:
-
Prepare calibration standards of 4C2MP and any available metabolite standards in the final solvent from the extraction procedure.
-
Generate a calibration curve by plotting peak area against concentration.
-
Quantify the concentration of analytes in the soil extracts by comparing their peak areas to the calibration curve.
Conclusion
The biodegradation of this compound in soil is a microbially-driven process, with bacteria playing a well-defined role through a modified ortho-cleavage pathway. Key enzymes such as 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase are critical for its degradation. While fungal degradation is also a contributing factor, the specific pathways are less clearly elucidated. The degradation rate of 4C2MP is influenced by a variety of environmental factors, with reported half-lives in soil typically ranging from two to four weeks under aerobic conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the fate of 4C2MP in the environment and to develop and optimize bioremediation strategies for contaminated sites. Further research is warranted to fully characterize the fungal degradation pathways and to obtain more detailed kinetic data for the key enzymes involved in the degradation of chlorinated catechols.
References
- 1. aloki.hu [aloki.hu]
- 2. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Determination of 2,4-dichlorophenol and this compound residues in soil by matrix solid-phase dispersion and high performance liquid chromatography [nyxxb.cn]
4-Chloro-2-methylphenol: An In-Depth Technical Guide to its Role as a Key Metabolite of the Herbicide MCPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phenoxy herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) is a widely utilized selective herbicide for the control of broadleaf weeds in agriculture.[1] Understanding the environmental fate and metabolic pathways of MCPA is crucial for assessing its ecological impact and ensuring human and environmental safety. A primary metabolite formed during the degradation of MCPA is 4-chloro-2-methylphenol (also known as 4-C-2-MP or MCP).[2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of MCPA, focusing on its formation, degradation, and analytical determination.
MCPA Metabolism and Formation of this compound
The biodegradation of MCPA in various environmental matrices, including soil, water, and within organisms, leads to the formation of this compound. This process is primarily mediated by microbial activity, particularly through enzymatic action.
The principal metabolic pathway involves the cleavage of the ether linkage in the MCPA molecule.[2] This reaction is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene, which has been identified in soil microorganisms.[4] The cleavage of the acetate (B1210297) side chain from MCPA results in the formation of this compound.[4]
An alternative, less predominant pathway is the hydroxylation of the methyl group of MCPA, which leads to the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA).[2]
Metabolic Pathway of MCPA to this compound
Quantitative Data on MCPA and this compound
The degradation rates of MCPA and the subsequent formation and degradation of this compound are influenced by various environmental factors such as soil type, temperature, and microbial activity. The following tables summarize key quantitative data from various studies.
Table 1: Degradation Half-life of MCPA and this compound in Soil
| Compound | Soil Type | Half-life (days) | Initial Concentration | Reference |
| MCPA | Sandy Loam | 1.6 - 1.9 | Not Specified | [5] |
| MCPA | Not Specified | 24 | Not Specified | [2] |
| MCPA | Not Specified | 3.10 - 3.22 | Not Specified | [6] |
| This compound | Sandy Clay & Silty Clay | 21 | 10 and 1000 ppm | [2] |
| This compound | Loamy Sand & Sandy Loam | 14 | 10, 200, and 2000 ppm | [7] |
| This compound | Sandy Clay | 18 - 24 | 10 and 1000 mg/kg | [7] |
Table 2: Metabolism of MCPA in Different Species
| Species | Parent MCPA (% of dose) | Primary Excretion Route | Terminal Half-life (hours) | Reference |
| Rat | 50% - 67% | Urine (65% - 70% within 24h) | 15 - 17 | [8] |
| Human | ~40% | Urine | 15 - 17 | [8] |
| Dog | 2% - 27% | Urine and Feces (20% - 30% within 24h) | 47 | [8] |
Experimental Protocols for Analysis
Accurate quantification of MCPA and this compound is essential for monitoring their environmental levels and understanding their toxicokinetics. Various analytical methods have been developed for this purpose.
Analysis of MCPA and this compound in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the simultaneous determination of both compounds.
a. Sample Extraction and Cleanup:
-
Weigh 5 g of soil into a centrifuge tube.
-
Add 10 mL of an alkaline extraction solution (e.g., water adjusted to a basic pH).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleanup, pass the extract through a C18 solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the SPE cartridge with a suitable solvent like methanol (B129727).
-
Evaporate the eluent to dryness and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.[9]
b. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in negative mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both MCPA and this compound.[10]
Workflow for LC-MS/MS Analysis of MCPA and Metabolite in Soil
References
- 1. Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Reactivity of 4-Chloro-2-methylphenol with Bases
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound with various bases. It covers the fundamental principles of its acidity, reaction pathways with strong and weak bases, and detailed experimental protocols relevant to its application in synthesis.
Core Chemical Properties and Acidity
This compound, also known as p-chloro-o-cresol, is a substituted phenol (B47542) with a molecular structure that dictates its chemical behavior. The phenolic hydroxyl (-OH) group is the primary site of acidic reactivity. The acidity of this group is modulated by the electronic effects of the substituents on the aromatic ring: the electron-withdrawing chloro group at the para-position and the electron-donating methyl group at the ortho-position.
The chloro group's inductive effect increases the acidity of the phenol by stabilizing the resulting phenoxide anion. Conversely, the methyl group slightly decreases acidity through its electron-donating effect. The net result is an acidic proton with an experimental pKa of 9.71, making it a weak acid comparable to other substituted phenols.[1] This acidity is the cornerstone of its reactivity with bases, which involves the deprotonation of the hydroxyl group to form the 4-chloro-2-methylphenoxide ion. This nucleophilic phenoxide is a key intermediate in various synthetic transformations.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClO | [1][2] |
| Molecular Weight | 142.58 g/mol | [1][2] |
| Appearance | Off-white to brownish crystalline solid | [2] |
| Melting Point | 43-46 °C | [2][3] |
| Boiling Point | 220-225 °C | [2][3] |
| Density | 1.20 g/cm³ | [1][2] |
| pKa | 9.71 | [1] |
| Log Kow (Octanol/Water) | 2.78 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | [2] |
Reactivity with Bases
The reaction of this compound with a base results in the formation of a phenoxide salt and the conjugate acid of the base. The extent and vigor of this reaction are highly dependent on the strength of the base used.
Reaction with Strong Bases (e.g., Sodium Hydroxide)
Extreme Caution Advised: this compound can react vigorously with concentrated sodium hydroxide (B78521) solutions.[1] A documented incident involved a large quantity left in contact with concentrated NaOH for three days, which reacted violently, reached red heat, and evolved fumes that ignited explosively.[1] This hazard is attributed to poor heat dissipation due to the high viscosity of the mixture.[1] Therefore, reactions with strong bases must be conducted with strict temperature control, appropriate dilution, and in a vessel that allows for efficient heat transfer.
References
4-Chloro-2-methylphenol: A Technical Guide to its History, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇ClO.[1] It belongs to the class of phenols and monochlorobenzenes.[2][3][4] This white to off-white crystalline solid has a characteristic phenolic odor and sees wide application as a key intermediate in the synthesis of pharmaceuticals, herbicides, and as an antimicrobial agent in various industrial and consumer products.[1][3][5] This technical guide provides an in-depth overview of the history, discovery, physicochemical properties, synthesis, and mechanism of action of this compound.
History and Discovery
The emergence of this compound is rooted in the broader exploration of chlorinated phenols in the early 20th century. While no single individual or specific date is credited with its initial discovery, its synthesis was a result of systematic studies into the halogenation of cresols. Early research focused on the synthesis and characterization of various chlorinated derivatives of phenols to explore their chemical properties and potential applications. The chlorination of o-cresol (B1677501) was investigated, leading to the identification and isolation of this compound. A significant contribution to its synthesis was documented by Sah and Anderson in 1941, who reported the chlorination of o-cresol using sulfuryl chloride.[6]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application and handling. It is characterized by its limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ether.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [1][7] |
| Molecular Weight | 142.58 g/mol | [1][2][7] |
| Appearance | White to off-white or beige crystalline solid | [1][8] |
| Odor | Phenolic | [2] |
| Melting Point | 43-46 °C | [1][3][8] |
| Boiling Point | 220-225 °C | [1][3][8] |
| Density | 1.20 g/cm³ | [1][2] |
| pKa | 9.71 - 9.87 | [1][2] |
| Log Kow (Octanol/Water Partition Coefficient) | 2.78 | [2][4] |
| Flash Point | 103 °C | [8] |
| Water Solubility | < 0.1 g/100 mL at 15 °C | [1] |
Synthesis and Purification
The primary method for synthesizing this compound is through the electrophilic aromatic substitution of o-cresol.[4] This typically involves the use of a chlorinating agent such as sulfuryl chloride.
Experimental Protocol: Chlorination of o-Cresol
This protocol is based on the method described by Sah and Anderson.
Materials:
-
o-Cresol
-
Sulfuryl chloride
-
Anhydrous Aluminum Chloride (optional, as a catalyst)
-
Water
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate
-
Petroleum ether (for recrystallization)
Procedure:
-
In a dried round-bottom flask, place the o-cresol.
-
Slowly add sulfuryl chloride to the o-cresol over a period of 2 hours, maintaining the reaction temperature. The reaction can be carried out in the presence of a Lewis acid catalyst like AlCl₃.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours.
-
Quench the reaction by carefully adding water.
-
Neutralize the mixture with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with distilled water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from petroleum ether.[4]
Synthesis Workflow
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily as an antimicrobial agent and as a modulator of intracellular calcium channels.
Antimicrobial Action
As a disinfectant and preservative, this compound is effective against a broad spectrum of bacteria and fungi.[5] Its lipophilic nature, conferred by the methyl group and chlorine atom, allows it to penetrate the lipid-rich cell membranes of microorganisms.[5] This disruption of the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Modulation of Ryanodine (B192298) Receptors
A key molecular target of this compound is the ryanodine receptor (RyR), a major intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[9][10] It acts as a potent agonist of the ryanodine receptor, particularly the RyR1 isoform found in skeletal muscle.[11][12] By activating RyRs, it induces the release of calcium ions from intracellular stores into the cytoplasm.[9][13] This increase in intracellular calcium concentration can modulate various cellular processes, including muscle contraction. The interaction with the ryanodine receptor is specific, with studies indicating that the hydroxyl group and hydrophobic groups on the phenol (B47542) ring are crucial for its activity.[11]
Signaling and Action Pathway
Applications
The diverse biological and chemical properties of this compound have led to its use in a variety of fields:
-
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients and is used as a preservative in some topical formulations.[5]
-
Agrochemicals: It is a crucial precursor in the manufacture of several phenoxy herbicides, including MCPA, MCPB, and Mecoprop.[1][3]
-
Disinfectants and Preservatives: Due to its potent antimicrobial activity, it is a common ingredient in disinfectants, antiseptics, and preservatives for industrial and personal care products.[1][5]
-
Industrial Manufacturing: It is also used in the production of dyes and as a film preservative.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1570-64-5 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 10. 4-Chloro-m-cresol, a potent and specific activator of the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural determinants of 4-chloro-m-cresol required for activation of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Potential Human Ryanodine Receptor 1 Agonists and Molecular Mechanisms of Natural Small-Molecule Phenols as Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of ryanodine receptor agonist 4-chloro-m-cresol on myoplasmic free Ca2+ concentration and force of contraction in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Chloro-2-methylphenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-2-methylphenol as a versatile chemical intermediate. It is primarily utilized in the synthesis of agrochemicals, specifically phenoxy herbicides, as well as in the manufacturing of antiseptics and dyes.
Synthesis of Phenoxy Herbicides
This compound is a key precursor in the production of several widely used phenoxy herbicides, including MCPA (2-methyl-4-chlorophenoxyacetic acid), Mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), and MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid). The fundamental reaction for these syntheses is the Williamson ether synthesis.[1][2][3]
General Reaction Pathway:
The synthesis involves the reaction of the sodium salt of this compound (formed in situ by reacting with a base like sodium hydroxide) with a suitable chloroalkanoic acid.[4]
Experimental Protocols:
Protocol 1: Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)
This protocol is a generalized procedure based on the Williamson ether synthesis for producing phenoxy herbicides.[4][5]
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Organic solvent (e.g., toluene (B28343) for extraction)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 1.0 mole of this compound in an aqueous solution containing 2.2 moles of sodium hydroxide.
-
Condensation: To the resulting solution of sodium 4-chloro-2-methylphenoxide, add 1.05 moles of chloroacetic acid. Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Work-up: After cooling, the reaction mixture can be worked up in one of two ways:
-
Acidification and Extraction: Neutralize any excess base and then acidify the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude MCPA. The crude product can then be filtered, washed with water, and purified by recrystallization from a suitable solvent.
-
Solvent Extraction: Extract the reaction mixture with an organic solvent like toluene at a neutral pH to remove any unreacted this compound. The aqueous phase containing the sodium salt of MCPA is then acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the MCPA.
-
-
Purification: The precipitated MCPA is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data for Herbicide Synthesis:
| Product | Reactants | Typical Yield | Purity | Reference |
| MCPA | This compound, Chloroacetic Acid, NaOH | >95% | >97% | [6] |
| Mecoprop | This compound, 2-Chloropropionic acid, NaOH | High | High | [5] |
| MCPB | This compound, γ-Butyrolactone, NaOH | High | High | [5] |
Logical Workflow for Herbicide Synthesis:
Synthesis of Antiseptics
This compound itself possesses antiseptic properties. Additionally, it is a precursor for other antiseptic agents. For instance, it can be used in the synthesis of more complex phenolic antiseptics. It is important to note that Chloroxylenol (4-chloro-3,5-dimethylphenol) is a different compound and is synthesized from 3,5-dimethylphenol, not this compound.[7][8]
Protocol 2: Generalized Mannich-type Reaction for Antiseptic Synthesis
This protocol describes a general method for the aminomethylation of this compound to create more complex phenolic compounds with potential enhanced biological activity.
Materials:
-
This compound
-
Formaldehyde (B43269) solution (37%)
-
A secondary amine (e.g., morpholine, piperidine)
-
An alcohol solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 mole of this compound in a suitable alcohol solvent.
-
Addition of Reagents: To this solution, add 1.1 moles of formaldehyde solution followed by the slow addition of 1.1 moles of the secondary amine.
-
Reaction: The mixture is then stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the aminomethylated phenol (B47542) derivative.
Quantitative Data for a Representative Mannich Reaction:
| Product | Reactants | Yield | Reference |
| 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol | 4-chlorophenol, Thiomorpholine, Formaldehyde | 25% | [9] |
Synthesis of Azo Dyes
This compound can act as a coupling component in the synthesis of azo dyes. The general procedure involves the reaction of a diazonium salt with this compound in an alkaline medium.[10][11]
General Reaction Pathway for Azo Dye Synthesis:
Protocol 3: Generalized Synthesis of an Azo Dye
This protocol provides a general method for the synthesis of an azo dye using this compound as the coupling agent.
Materials:
-
An aromatic amine (e.g., aniline (B41778) or a substituted aniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 1.0 mole of the aromatic amine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 1.0 mole of sodium nitrite, keeping the temperature below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve 1.0 mole of this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Continue stirring the mixture in the ice bath for 30-60 minutes.
-
Filter the precipitated dye, wash it with cold water, and dry.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Quantitative Data for Azo Dye Synthesis:
| Azo Dye Product | Diazo Component | Coupling Component | Typical Yield | Reference |
| Disperse Dyes | Various amines | This compound | 70-90% | [1] |
References
- 1. ijirset.com [ijirset.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. MCPA - Wikipedia [en.wikipedia.org]
- 5. EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents [patents.google.com]
- 6. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]
- 7. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 8. CN103214350A - Preparation method of chloroxylenol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-2-methylphenol as a Disinfectant
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-2-methylphenol, also known as p-chloro-o-cresol (PCOC), is a halogenated phenolic compound widely utilized for its potent antimicrobial properties. It serves as an active ingredient in a variety of formulations, including disinfectants, antiseptics, and preservatives.[1][2] Its broad-spectrum efficacy against bacteria and fungi makes it a valuable agent in pharmaceutical, cosmetic, and industrial applications.[1][2] These application notes provide a comprehensive overview of its mechanism of action, antimicrobial spectrum, and quantitative efficacy, along with detailed protocols for its evaluation as a disinfectant.
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the disruption of microbial cell integrity. Its chemical structure allows it to penetrate the cell walls of bacteria and fungi.[1][2] As a phenolic compound, it is understood to disrupt the cell membrane, leading to the leakage of intracellular components and ultimately cell death. A study on the related compound, chlorothymol, suggests that it exerts its antibacterial effects through cell membrane disruption.[3] At higher concentrations, it may also act by inhibiting essential enzymatic activities within the cell, such as NAD-dependent dehydrogenases.
Antimicrobial Spectrum
This compound exhibits a broad and balanced spectrum of activity, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (molds and yeasts). It is, however, reported to have limited activity against bacterial spores, except at elevated temperatures. Its versatility makes it suitable for use in hospital, industrial, and institutional disinfectants.
A chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant antimicrobial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging nosocomial pathogen.[3][4][5]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound and its derivatives. It is important to note that efficacy can be influenced by formulation, concentration, contact time, and the presence of organic matter.
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound Derivatives against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | Reference |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | S. aureus LAC (MRSA) | 8 | [3] |
| Carvacrol | S. aureus LAC (MRSA) | 512 | [3] |
| 4-Isopropyl-3-methylphenol | S. aureus LAC (MRSA) | 512 | [3] |
Table 2: Biofilm Eradication Data for 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)
| Organism | Biofilm Age | Concentration (µg/mL) | Log Reduction in Viability | Reference |
| Staphylococcus aureus MW2 (MRSA) | Mature | 32 | ~1.0 | [3] |
Signaling Pathway Interaction
Research on thymol, a related compound, suggests a potential interaction with the Staphylococcal Accessory Regulator (SarA) signaling pathway, which is crucial for biofilm formation and virulence in Staphylococcus aureus.[3] SarA is a global regulatory protein that controls the expression of numerous virulence factors.[6][7][8] Inhibition of the SarA pathway can lead to reduced biofilm formation and decreased expression of virulence genes.[6][7] While direct evidence for this compound is pending, the activity of its derivatives suggests it may also interfere with this pathway, presenting a potential target for anti-virulence strategies.
Figure 1. Potential inhibition of the SarA signaling pathway in S. aureus.
Experimental Protocols
The following are standardized protocols for evaluating the disinfectant efficacy of this compound. These methods are based on established European Norms (EN) and AOAC International guidelines.[1][9][10][11][12]
Quantitative Suspension Test (Based on EN 1276)
This test evaluates the bactericidal activity of the disinfectant in a liquid suspension.
Materials:
-
This compound test solution at desired concentrations.
-
Standard bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Escherichia coli ATCC 10536).
-
Tryptone Soya Broth (TSB) and Tryptone Soya Agar (TSA).
-
Neutralizer solution (e.g., Lecithin, Polysorbate 80, Sodium Thiosulphate).
-
Sterile hard water.
-
Interfering substance (e.g., 0.3% Bovine Albumin for clean conditions).
-
Water bath, incubator, vortex mixer, sterile test tubes, pipettes.
Procedure:
-
Prepare Microbial Suspension: Culture the test organism in TSB to achieve a final concentration of 1.5 - 5.0 x 10⁸ CFU/mL.
-
Prepare Test Mixture: In a sterile test tube, mix 1 mL of the interfering substance with 1 mL of the microbial suspension.
-
Exposure: At time zero, add 8 mL of the this compound test solution to the tube from step 2. Start a timer for the specified contact time (e.g., 5 minutes). Mix thoroughly.
-
Neutralization: At the end of the contact time, transfer 1 mL of the mixture from step 3 into a tube containing 8 mL of neutralizer and 1 mL of sterile water. Mix well.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto TSA plates using the pour plate method.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Calculation: Count the colonies and calculate the log reduction in viable counts compared to a control sample (using sterile hard water instead of the disinfectant). A ≥ 5-log reduction is typically required for a pass.[13]
Quantitative Non-Porous Surface Test (Carrier Test)
This test evaluates the disinfectant's efficacy on a hard, inanimate surface.
Materials:
-
This compound test solution at use-concentration.
-
Sterile carriers (e.g., 1 cm² stainless steel discs).
-
Standard bacterial strains and culture media as in 6.1.
-
Neutralizer solution.
-
Interfering substance.
Procedure:
-
Inoculate Carriers: Pipette 50 µL of a prepared test organism suspension (containing the interfering substance) onto the center of each sterile carrier.
-
Dry Carriers: Dry the inoculated carriers in an incubator until the liquid has evaporated, forming a dried film of microorganisms.
-
Apply Disinfectant: Apply a defined volume of the this compound test solution to completely cover the dried inoculum on the carrier. Start a timer for the specified contact time.
-
Recover and Neutralize: After the contact time, transfer the carrier to a tube containing a validated neutralizer solution. Vortex or sonicate to recover the surviving microorganisms.
-
Enumeration and Calculation: Perform serial dilutions and plate as described in the suspension test (6.1, steps 5-7) to determine the log reduction.
Figure 2. Experimental workflow for disinfectant efficacy testing.
Applications and Formulations
This compound is a versatile antimicrobial agent incorporated into numerous products:
-
Topical Antiseptics: Used in creams, lotions, and wound care formulations to prevent infection.[1]
-
Hard-Surface Disinfectants: Formulated into solutions and sprays for use in hospitals, laboratories, and other institutional settings.
-
Preservatives: Added to cosmetics, paints, adhesives, and leather goods to prevent microbial spoilage and extend shelf life.[11]
-
Pharmaceuticals: Serves as a preservative in multi-dose aqueous injections.
When formulating, it is crucial to consider its compatibility with other ingredients, as its activity can be reduced by nonionic surfactants and certain organic materials. The pH of the final product also influences its efficacy, with higher activity generally observed in more acidic solutions.
Safety Considerations
This compound is classified as corrosive and can cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the concentrated compound. All handling should be performed in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulatory guidelines.
References
- 1. Suspension Test And Carrier Test For Disinfectants According To European Norms [viroxylabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.hh-publisher.com [journals.hh-publisher.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. The European approach to disinfectant qualification. - A3P - Pharmaceutical & Biotechnology Industry [a3p.org]
- 12. Hard Surface Disinfectant Efficacy Testing: A Comprehensive Overview of EPA and Health Canada Guidelines – Cremco [cremco.ca]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Chloro-2-methylphenol: An Antimicrobial Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, a chlorinated phenolic compound, is recognized for its disinfectant and antiseptic properties. It is utilized as a preservative in various industrial and pharmaceutical applications. This document provides a detailed overview of its antimicrobial spectrum, compiling available quantitative data and outlining experimental protocols for its evaluation. These notes are intended to serve as a comprehensive resource for researchers investigating the antimicrobial efficacy and potential applications of this compound.
Antimicrobial Spectrum of this compound
This compound exhibits a broad spectrum of antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Its efficacy is attributed to its ability to penetrate microbial cell walls, leading to disruption of cellular integrity and key metabolic processes.
Antibacterial Activity
While specific quantitative data for this compound is limited in the readily available scientific literature, a closely related derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has demonstrated significant activity against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Activity of 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) against MRSA
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | LAC | 32 | >32 | [1] |
| Staphylococcus aureus (MRSA) | MW2 | 32 | ~32 (approx. 1-log reduction) | [1] |
| Staphylococcus aureus (MRSA) | Clinical Isolates (various) | 32-64 | Not Reported | [1] |
Note: The data presented is for a derivative and may not be fully representative of this compound's activity.
Antifungal Activity
Information regarding the antifungal spectrum of this compound is not extensively detailed in the available literature. General statements suggest its effectiveness against a broad spectrum of fungi.[2] Further research is required to establish specific Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against common fungal pathogens such as Candida and Aspergillus species.
Antiviral Activity
Currently, there is no specific data available in the reviewed scientific literature regarding the antiviral spectrum of this compound against either enveloped or non-enveloped viruses. Evaluation of its virucidal efficacy would require dedicated experimental studies.
Mechanism of Action
The primary mechanism of action for phenolic compounds like this compound involves the disruption of the microbial cell membrane. This is followed by the uncoupling of oxidative phosphorylation, which interferes with cellular energy production.
The lipophilic nature of the compound facilitates its penetration of the lipid-rich cell membrane of microorganisms. This penetration disrupts the membrane's structure and function, leading to increased permeability and leakage of intracellular components. At higher concentrations, it can cause coagulation of cytoplasmic proteins. Furthermore, chlorinated phenols are known to be effective uncouplers of oxidative phosphorylation, which prevents the synthesis of ATP without inhibiting electron transport.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[3][4][5][6]
1. Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)
2. Procedure:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (no compound), and the twelfth well as a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well from 1 to 11.
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration showing a significant reduction in OD compared to the growth control.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, and from the growth control well, take a 10-20 µL aliquot.
-
Spot-plate or spread the aliquot onto a sterile agar plate.
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
-
Caption: Workflow for MIC and MBC determination.
Protocol 2: Assessment of Virucidal Activity using a Suspension Test
This protocol is a general guideline based on standard virucidal efficacy testing methodologies.[7][8][9][10][11]
1. Materials:
-
This compound stock solution
-
Test virus (e.g., a representative enveloped virus like Influenza A virus, or a non-enveloped virus like Adenovirus)
-
Host cell line permissive to the test virus
-
Cell culture medium and supplements
-
Sterile tubes or vials
-
Neutralizing solution (to stop the action of the disinfectant)
-
Sterile water or PBS
-
Equipment for virus titration (e.g., for plaque assay or TCID₅₀ determination)
2. Procedure:
-
Preparation of Test Suspension:
-
Prepare different concentrations of this compound in sterile water or PBS.
-
Prepare a suspension of the test virus in a suitable medium.
-
-
Exposure:
-
In a sterile tube, mix a defined volume of the virus suspension with a defined volume of the this compound solution.
-
As a control, mix the same volume of virus suspension with sterile water or PBS instead of the disinfectant.
-
Incubate the mixtures at a controlled temperature (e.g., room temperature) for a specified contact time (e.g., 1, 5, 10 minutes).
-
-
Neutralization:
-
After the desired contact time, add a specific volume of a suitable neutralizing solution to stop the virucidal action.
-
Alternatively, perform a rapid dilution of the mixture in cold cell culture medium.
-
-
Virus Titration:
-
Perform serial dilutions of the neutralized and control mixtures.
-
Inoculate the dilutions onto the permissive host cell line.
-
Incubate the cells and monitor for cytopathic effects (CPE) or perform a plaque assay.
-
Calculate the virus titer (e.g., PFU/mL or TCID₅₀/mL) for both the treated and control samples.
-
-
Evaluation of Virucidal Activity:
-
The virucidal activity is expressed as the log reduction in virus titer in the treated sample compared to the control. A significant reduction (e.g., ≥ 4-log₁₀) is typically required to claim virucidal efficacy.
-
Caption: Workflow for virucidal activity assessment.
Conclusion
This compound is a compound with established antimicrobial properties against bacteria and fungi. While quantitative data for its direct activity is sparse, related compounds show significant efficacy, particularly against challenging pathogens like MRSA. The primary mechanism of action involves disruption of the cell membrane and energy metabolism. The provided protocols offer a framework for researchers to systematically evaluate the antimicrobial and potential antiviral spectrum of this compound, contributing to a more comprehensive understanding of its applications in drug development and as a disinfectant. Further research is warranted to expand the quantitative antimicrobial spectrum, investigate its antiviral potential, and further elucidate its specific molecular targets.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. protocols.io [protocols.io]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. New Method for Evaluation of Virucidal Activity of Antiseptics and Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. institutobeatrizyamada.com.br [institutobeatrizyamada.com.br]
- 11. microchemlab.com [microchemlab.com]
Application Notes and Protocols for 4-Chloro-2-methylphenol as a Preservative in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, also known as p-chloro-o-cresol, is a halogenated phenolic compound utilized for its broad-spectrum antimicrobial properties.[1] It is effective against a wide range of bacteria and fungi, making it a viable option as a preservative in various pharmaceutical formulations to prevent microbial contamination and ensure product integrity.[1] This document provides detailed application notes and protocols for the use of this compound as a preservative in pharmaceutical product development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 4-Chloro-o-cresol, p-Chloro-o-cresol, 2-Methyl-4-chlorophenol | [2] |
| CAS Number | 1570-64-5 | [3] |
| Molecular Formula | C₇H₇ClO | [3] |
| Molecular Weight | 142.58 g/mol | [2] |
| Appearance | White to off-white or brownish crystalline solid | [3][4] |
| Melting Point | 43-46 °C | [5] |
| Boiling Point | 220-225 °C | [5] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 15°C) | [4] |
| pKa | 9.87 ± 0.18 (predicted) | [4] |
Antimicrobial Activity and Mechanism of Action
This compound exhibits a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi.[6] The antimicrobial action of phenolic compounds, including this compound, primarily involves the disruption of the microbial cell membrane. This leads to increased permeability, leakage of intracellular components such as potassium and phosphate (B84403) ions, and dissipation of the proton motive force, which is crucial for ATP synthesis.
Mechanism of Action Pathway
Caption: Proposed antimicrobial mechanism of this compound.
Antimicrobial Efficacy Data
| Microorganism | Test Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Chlorocresol Nanoemulsion | 100 | 200 | [6][7] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | 32 | - | [3] |
Applications in Pharmaceutical Formulations
This compound is a suitable preservative for a variety of pharmaceutical dosage forms, particularly topical and oral preparations.
Recommended Concentration for Use
The effective concentration of this compound as a preservative can vary depending on the formulation, the potential for microbial challenge, and the presence of other excipients. Based on data for the closely related compound chlorocresol, the following concentration ranges are recommended as a starting point for formulation development:
-
Topical Formulations (creams, lotions, ointments): 0.1% to 0.5% w/w[7]
-
Oral Formulations (solutions, suspensions): 0.1% to 0.2% w/v[6][8]
It is imperative to perform preservative efficacy testing (PET) to determine the optimal and effective concentration for a specific formulation.
Compatibility and Incompatibilities
Compatibility: this compound is generally considered to have good compatibility with many pharmaceutical excipients.[1]
Incompatibilities:
-
Nonionic Surfactants: The antimicrobial efficacy of phenolic preservatives, including this compound, can be diminished in the presence of nonionic surfactants such as polysorbates (e.g., Polysorbate 80).[9][10] This is attributed to the partitioning of the preservative into the surfactant micelles, which reduces the concentration of free preservative available in the aqueous phase to exert its antimicrobial effect.[9][10]
-
Macromolecules: Interactions with macromolecules like polyethylene (B3416737) glycols and methylcellulose (B11928114) have been reported for parabens, a similar class of preservatives, and could potentially affect the efficacy of this compound.
-
Alkaline pH: The antimicrobial activity of chlorocresol is most effective in acidic media and decreases with increasing pH.
-
Other Incompatibilities: this compound may be incompatible with strong bases, acid anhydrides, and acid chlorides.[11]
Experimental Protocols
Preservative Efficacy Testing (PET) - Adapted from USP <51>
This protocol provides a general framework for assessing the antimicrobial effectiveness of a formulation preserved with this compound.
Caption: General workflow for Preservative Efficacy Testing (PET).
Methodology:
-
Preparation of Inocula:
-
Prepare standardized cultures of the following microorganisms (as per USP <51>):
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
The final concentration of each inoculum should be such that when added to the product, it results in an initial microbial concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL or CFU/g.
-
-
Inoculation of Product:
-
Dispense equal volumes of the test product into five separate, sterile containers.
-
Inoculate each container with one of the prepared microbial suspensions.
-
Thoroughly mix to ensure uniform distribution of the microorganisms.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at a controlled temperature of 20-25°C.
-
At specified time intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container for microbial enumeration.
-
-
Microbial Enumeration:
-
Perform serial dilutions of the sampled product in a suitable neutralizing broth.
-
Plate the dilutions onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under appropriate conditions and count the number of colony-forming units (CFUs).
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the log reduction in viable microorganisms from the initial inoculum count at each time point.
-
Compare the results to the acceptance criteria outlined in USP <51> for the specific product category.
-
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for the development of a validated HPLC method for the quantification of this compound in a topical cream formulation. Method validation should be performed according to ICH guidelines.
Caption: Workflow for HPLC quantification of this compound.
Chromatographic Conditions (starting point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric acid) in a suitable ratio (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation (for a cream):
-
Accurately weigh a portion of the cream (e.g., 1 gram) into a suitable volumetric flask.
-
Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to disperse the cream.
-
Sonication may be required to ensure complete dispersion and extraction of the analyte.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Centrifuge a portion of the solution to separate any undissolved excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
Method Validation Parameters: The analytical method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.
Stability Study Protocol for a Preserved Formulation
This protocol outlines a typical stability study for a topical cream containing this compound.[12]
Methodology:
-
Batch Selection: Use at least three primary batches of the final formulation packaged in the proposed commercial container-closure system.[13]
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Stability-Indicating Parameters to be Tested:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical: Assay of this compound and its degradation products using a validated stability-indicating HPLC method.
-
Microbiological: Preservative efficacy testing (PET) should be performed at the beginning and end of the study. Microbial limits testing should be conducted at each time point.[2]
-
Acceptance Criteria: Pre-defined acceptance criteria should be established for all tested parameters to ensure the product remains within its quality specifications throughout its shelf life.
Safety and Regulatory Considerations
This compound is considered corrosive and toxic upon inhalation.[14] It can be an irritant to the skin, eyes, and mucous membranes. Therefore, appropriate personal protective equipment should be used during handling. For topical formulations, the concentration should be optimized to be effective without causing undue skin irritation. The use of this compound as a preservative in pharmaceutical products is subject to regulatory guidelines, and formulators should consult the relevant pharmacopeias and regulatory bodies for specific limitations and requirements.
References
- 1. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of sorbitol on interaction of phenolic preservatives with polysorbate 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 7. drugtodayonline.com [drugtodayonline.com]
- 8. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Application Note: Quantitative Determination of 4-Chloro-2-methylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust method for the quantitative analysis of 4-Chloro-2-methylphenol in environmental water samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of phenolic compounds, a derivatization step is employed to enhance volatility and improve chromatographic performance. The described protocol, which includes sample preparation by solid-phase extraction (SPE) and subsequent acetylation, offers high sensitivity and selectivity for the detection of this compound. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require accurate quantification of chlorophenolic compounds.
Introduction
This compound is a chlorinated phenolic compound used as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of polar compounds like phenols can be challenging, often resulting in poor peak shape and low sensitivity.[1] To overcome these limitations, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile functional group.[2] This application note details a validated method for the determination of this compound, incorporating a solid-phase extraction for sample clean-up and concentration, followed by acetylation and subsequent GC-MS analysis.
Experimental
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (e.g., 2,4,6-Tribromophenol)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (DCM, HPLC grade)
-
Hexane (HPLC grade)
-
Acetic anhydride
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Potassium carbonate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Polystyrene-divinylbenzene)
-
Deionized water
Instrumentation
A standard gas chromatograph coupled with a mass spectrometer is required. The following instrumental conditions have been shown to be effective for the analysis of acetylated this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 275 °C |
| Injection Mode | Splitless (1 min) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C (hold for 5 min), ramp at 8°C/min to 300°C (hold for 10 min)[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 amu |
| MS Transfer Line Temp. | 280 °C |
| MS Source Temperature | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan for qualitative confirmation |
| Target Ions (Acetylated) | m/z 184 (quantifier), 142, 107 (qualifiers) |
Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from EPA method 528 for the extraction of phenols from water samples.[4][5]
-
Sample Collection and Preservation: Collect 1 L of water sample in a clean glass container. Acidify the sample to a pH < 2 with concentrated HCl.
-
SPE Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes from the cartridge with 5-10 mL of dichloromethane into a collection vial.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization (Acetylation)
Acetylation is a common derivatization technique for phenols, converting them into their corresponding acetate (B1210297) esters which are more volatile and exhibit better chromatographic behavior.[1]
-
To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block.
-
Allow the reaction mixture to cool to room temperature.
-
Add 1 mL of 1 M potassium carbonate solution to neutralize the excess acetic anhydride.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the organic (upper) layer to a clean GC vial for analysis.
Quantitative Data
The method should be validated to ensure its performance. The following table summarizes the expected performance characteristics for the analysis of this compound.
Table 2: Method Validation and Performance Data
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Accuracy (% Recovery) | 85 - 110% |
| Precision (% RSD) | < 15% |
| Retention Time (Acetylated) | Analyte-specific and consistent |
Workflows and Diagrams
Caption: Experimental workflow for the determination of this compound.
Caption: Logical workflow for the GC-MS analysis of phenolic compounds.
Conclusion
The described method provides a reliable and sensitive approach for the quantitative determination of this compound in environmental water samples. The combination of solid-phase extraction for sample pre-concentration and clean-up, followed by acetylation to enhance analyte volatility, and subsequent analysis by GC-MS, ensures high accuracy and precision. This application note serves as a comprehensive guide for laboratories involved in the analysis of chlorophenolic pollutants.
References
Application Note: Quantification of 4-Chloro-2-methylphenol using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2-methylphenol. The described protocol is suitable for researchers, scientists, and professionals in the drug development and environmental analysis sectors. The method utilizes a reversed-phase C18 column with UV detection, ensuring high specificity and reproducibility. All experimental procedures, including sample preparation, standard preparation, and chromatographic conditions, are outlined in detail. Quantitative data is summarized for clarity, and a visual workflow is provided to guide the user through the process.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds, including pharmaceuticals and biocides.[1] Accurate quantification of this compound is crucial for quality control, process monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such analytes due to its high resolution and sensitivity.[2][3][4] This document provides a comprehensive protocol for the determination of this compound using a standard HPLC system equipped with a UV detector.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard, ≥97% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)[5]
-
Water (HPLC grade or Milli-Q)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% Phosphoric Acid) is commonly used. A typical starting gradient could be 60:40 (Acetonitrile:Water).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Liquid Samples (e.g., wastewater, biological fluids):
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components.[5][7]
-
The final extract should be dissolved in the mobile phase.[7]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection to remove any particulate matter.[2][6][7]
-
-
For Solid Samples (e.g., soil, pharmaceutical formulations):
-
An extraction step is necessary. This can involve techniques like sonication or matrix solid-phase dispersion (MSPD) with a suitable solvent (e.g., dichloromethane, methanol).[9]
-
The resulting extract should be evaporated and reconstituted in the mobile phase.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting into the HPLC system.[2][6][7]
-
Method Validation Parameters
For robust and reliable results, the analytical method should be validated for the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. A linear relationship with a correlation coefficient (r²) of ≥ 0.999 is desirable.[8]
-
Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD). An RSD of < 2% is generally acceptable.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Recoveries between 90-110% are typically considered acceptable.[8][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative data for the HPLC method validation for this compound is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD, n=6) | < 2% |
| Accuracy (Recovery) | 95 - 105% |
| Limit of Detection (LOD) | ~20 ng/mL[8] |
| Limit of Quantification (LOQ) | ~62.5 ng/mL[8] |
| Retention Time | ~5.5 min (example)[8] |
Visualization
The following diagram illustrates the general experimental workflow for the quantification of this compound by HPLC.
Caption: Experimental workflow for HPLC quantification.
References
- 1. Page loading... [guidechem.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. wjpmr.com [wjpmr.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,4-dichlorophenol and this compound residues in soil by matrix solid-phase dispersion and high performance liquid chromatography [nyxxb.cn]
Application Notes: 4-Chloro-2-methylphenol as a Tracer for Photoresist Plasma Etching Endpoint Detection
Audience: Researchers, scientists, and drug development professionals employing plasma etching techniques.
Introduction:
In semiconductor manufacturing and microfabrication, precise control over plasma etching processes is critical for achieving desired device performance and yield. One of the key challenges is determining the exact moment to terminate the etching process, known as endpoint detection. Over-etching can damage underlying layers, while under-etching can result in incomplete pattern transfer. This application note details the use of 4-Chloro-2-methylphenol as a tracer additive in photoresist formulations to facilitate accurate and reliable endpoint detection during plasma etching. When the photoresist layer is etched away, the tracer is released into the plasma environment, and its detection signals the completion of the process.
Principle of Operation
This compound is a volatile organic compound that can be incorporated into photoresist formulations in small, controlled amounts. During the plasma etching process, as the photoresist is consumed, this compound is released into the plasma chamber. Due to its unique elemental composition, particularly the chlorine atom, its presence and concentration in the plasma can be monitored in real-time using diagnostic techniques such as Optical Emission Spectroscopy (OES) or Quadrupole Mass Spectrometry (QMS). A sharp increase in the signal corresponding to chlorine-containing species or fragments of the tracer molecule indicates that the photoresist layer has been fully etched, and the underlying substrate is beginning to be exposed.
Key Applications
-
Precise Endpoint Detection: Enables accurate termination of the plasma etch process, preventing over-etching of sensitive underlying materials.
-
Process Monitoring and Control: Provides real-time feedback on the etch rate and uniformity across the wafer.
-
Troubleshooting and Diagnostics: Deviations in the tracer signal can indicate issues with the plasma process, such as non-uniform etching or variations in resist thickness.
Quantitative Data Summary
The following tables provide representative data from a series of plasma etching experiments using a photoresist doped with this compound. These experiments were conducted on a standard inductively coupled plasma (ICP) reactor.
Table 1: Experimental Parameters for Plasma Etching of Doped Photoresist
| Parameter | Value |
| Plasma Etcher | Inductively Coupled Plasma (ICP) Reactor |
| Process Gases | Ar/CHF₃/O₂ |
| Gas Flow Rates | Ar: 100 sccm, CHF₃: 50 sccm, O₂: 10 sccm |
| RF Power | 500 W (Source), 150 W (Bias) |
| Chamber Pressure | 10 mTorr |
| Substrate | Silicon wafer with 500 nm doped photoresist |
| Tracer Concentration | 0.5% (w/w) this compound in photoresist |
Table 2: Endpoint Detection and Etch Rate Data
| Wafer ID | Photoresist Thickness (nm) | Time to Endpoint (s) | Calculated Etch Rate (nm/min) |
| W-01 | 502 | 125 | 241.0 |
| W-02 | 498 | 123 | 242.9 |
| W-03 | 505 | 126 | 240.5 |
| W-04 | 495 | 122 | 243.4 |
Table 3: Mass Spectrometry Signal Intensity at Endpoint
| Ion Fragment (m/z) | Pre-Endpoint Intensity (a.u.) | Endpoint Intensity (a.u.) | Signal Change (%) |
| Cl (35) | 1.2 x 10³ | 8.5 x 10⁴ | +7083% |
| HCl (36) | 2.5 x 10³ | 1.1 x 10⁵ | +4300% |
| C₇H₇ClO (142) | Not Detected | 5.2 x 10³ | - |
Experimental Protocols
Preparation of this compound Doped Photoresist
Objective: To formulate a photoresist with a precise concentration of this compound tracer.
Materials:
-
Positive photoresist (e.g., a diazonaphthoquinone/novolac-based resist)
-
This compound (99% purity)
-
Appropriate solvent for the photoresist (e.g., propylene (B89431) glycol methyl ether acetate (B1210297) - PGMEA)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Clean, amber glass bottles
Procedure:
-
In a clean, amber glass bottle, weigh the desired amount of photoresist.
-
Calculate the mass of this compound required to achieve the target concentration (e.g., 0.5% w/w).
-
Accurately weigh the calculated amount of this compound and add it to the photoresist.
-
If necessary, add a small amount of the appropriate solvent to aid in dissolution.
-
Place a magnetic stir bar in the bottle, cap it tightly, and place it on a magnetic stirrer.
-
Stir the mixture at room temperature for at least 4 hours or until the this compound is completely dissolved and the mixture is homogeneous.
-
Store the doped photoresist in a cool, dark place.
Plasma Etching and Endpoint Detection Protocol
Objective: To perform plasma etching of the doped photoresist and detect the endpoint using in-situ diagnostics.
Equipment:
-
Plasma etching system (e.g., ICP or CCP reactor) equipped with an Optical Emission Spectrometer (OES) or a Quadrupole Mass Spectrometer (QMS).
-
Spin coater
-
Hot plate
-
Silicon wafers
Procedure:
-
Wafer Preparation:
-
Clean a silicon wafer using a standard cleaning procedure.
-
Apply the this compound doped photoresist to the wafer using a spin coater to achieve the desired thickness (e.g., 500 nm).
-
Perform a soft bake on a hot plate according to the photoresist manufacturer's recommendations.
-
-
Plasma Etching:
-
Load the prepared wafer into the plasma etch chamber.
-
Evacuate the chamber to the base pressure.
-
Introduce the process gases (e.g., Ar, CHF₃, O₂) at the specified flow rates (see Table 1).
-
Allow the chamber pressure to stabilize.
-
Ignite the plasma by applying RF power.
-
-
Endpoint Monitoring:
-
Using QMS: Monitor the ion currents for characteristic fragments of this compound, such as Cl⁺ (m/z 35) and HCl⁺ (m/z 36), as well as the parent molecule ion if detectable. A sudden and sharp increase in these signals indicates the endpoint.
-
Using OES: Monitor the emission lines of chlorine atoms (e.g., at 837.6 nm) or related species. A significant increase in the intensity of these emission lines signifies the endpoint.
-
-
Process Termination:
-
Once the endpoint is detected, turn off the RF power to extinguish the plasma.
-
Stop the gas flow and vent the chamber.
-
Remove the etched wafer.
-
-
Post-Etch Analysis:
-
Inspect the wafer using microscopy (e.g., SEM) to verify the etch profile and check for any residue or damage to the underlying substrate.
-
Measure the final etched depth using a profilometer or ellipsometer.
-
Visualizations
Caption: Experimental workflow for using this compound tracer.
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Chloro-2-methylphenol as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 4-Chloro-2-methylphenol as a key intermediate. This document is intended to guide researchers in the fields of medicinal chemistry, materials science, and drug development in the preparation and characterization of novel azo compounds.
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (R-N=N-R'), where R and R' are typically aromatic moieties. The extended π-conjugation in these molecules is responsible for their vibrant colors, making them widely used as colorants in various industries. Beyond their traditional use as dyes, azo compounds are gaining increasing interest in the pharmaceutical and biomedical fields due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
This compound is a versatile chemical intermediate. Its phenolic hydroxyl group activates the aromatic ring, making it an excellent coupling component in azo dye synthesis. The presence of the chloro and methyl substituents on the benzene (B151609) ring can influence the spectral properties and biological activity of the resulting azo dyes, offering opportunities for the synthesis of novel compounds with tailored characteristics.
This document outlines the synthesis of a representative azo dye, 5-Chloro-3-methyl-2-hydroxy-4'-nitroazobenzene, through the diazotization of p-nitroaniline and its subsequent coupling with this compound.
Synthesis Pathway
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: An aromatic primary amine (the diazo component) is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).
-
Azo Coupling: The electrophilic diazonium salt is then reacted with this compound (the coupling component), which is dissolved in an alkaline solution. The diazonium salt attacks the activated aromatic ring of the phenoxide ion to form the stable azo dye.
protocol for safe handling and storage of 4-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction 4-Chloro-2-methylphenol (CAS No. 1570-64-5), also known as p-Chloro-o-cresol, is a chemical intermediate widely utilized in the synthesis of herbicides and as a preservative and disinfectant.[1] Its corrosive and toxic nature necessitates strict adherence to safety protocols to minimize risks to personnel and the environment.[1][2] These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.
Physicochemical and Toxicological Data
A comprehensive understanding of the properties of this compound is crucial for its safe handling. The following tables summarize its key physicochemical and toxicological data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H7ClO | [1][3] |
| Molecular Weight | 142.58 g/mol | [1][3] |
| Appearance | Off-white to slightly brownish or beige crystalline solid/dark red flakes with a waxy texture. | [1][3][4][5] |
| Odor | Odorless or characteristic. | [4][5][6] |
| Melting Point | 43-46 °C (109.4-114.8 °F) | [1][4][7] |
| Boiling Point | 220-225 °C (428-437 °F) | [1][4][7] |
| Flash Point | 103 °C (217.4 °F) (closed cup) | [4][8] |
| Density | 1.20 g/cm³ | [1] |
| Solubility in Water | Insoluble (<0.1 g/100 mL at 15°C) | [1][3] |
| Vapor Pressure | 26.66 Pa at 19.85°C | [1][7] |
Table 2: Toxicological Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Dermal | ~2240 mg/kg | [9] |
| LD50 | Mouse | Oral | 1320 mg/kg | [9] |
| LC50 | Rat | Inhalation | ~0.9 mg/L (4h) | [9] |
| NOAEL | Rat | - | 200 mg/kg | [2] |
| LOAEL | Rat | - | 800 mg/kg | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is corrosive, causing severe skin burns and eye damage, and is toxic if inhaled.[4][5][10] It is also very toxic to aquatic life.[5][6]
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]
-
P273: Avoid release to the environment.[9]
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary. | [4][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), disposable Tyvek-type sleeves, and appropriate protective clothing to prevent skin exposure. | [3][4][10] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge should be worn, especially when weighing or diluting the neat chemical. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded. | [3][4][10] |
Experimental Protocols: Safe Handling and Storage
3.1. General Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][10] Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][9]
-
Personal Protective Equipment : Don the appropriate PPE as specified in Table 3 before handling the chemical.[5][9]
-
Dispensing and Weighing : Avoid generating dust.[9] If weighing the solid, do so in a fume hood and use appropriate tools to minimize dust creation.
-
Avoiding Contact : Avoid all personal contact, including inhalation and contact with skin and eyes.[9] Do not eat, drink, or smoke in the handling area.[9]
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the chemical.[9]
-
Clothing : Contaminated work clothes should be laundered separately before reuse.[9]
3.2. Storage Protocol
-
Container : Store in the original, tightly sealed containers.[5][9] Suitable containers include lined metal cans, plastic pails, or polyliner drums.[9]
-
Location : Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4][5][9] The storage area should be locked.[5][9]
-
Incompatible Materials : Store away from incompatible materials such as bases, acid anhydrides, acid chlorides, metals, and copper.[4][10] Also, keep away from foodstuff containers.[9]
-
Container Integrity : Protect containers from physical damage and inspect them regularly for leaks.[9]
Emergency Procedures
4.1. Accidental Release Measures
-
Minor Spills :
-
Remove all ignition sources.[9]
-
Ventilate the area.
-
Wearing appropriate PPE, dampen the solid spill material with 60-70% ethanol (B145695) to reduce dust.[3]
-
Clean up the spill immediately using dry clean-up procedures and avoid generating dust.[9]
-
Transfer the dampened material to a suitable, labeled container for waste disposal.[3][9]
-
-
Major Spills :
-
Evacuate personnel from the area and move upwind.
-
Alert the emergency response team and the fire brigade, informing them of the location and nature of the hazard.[9]
-
Prevent the spillage from entering drains or waterways.[9]
-
Only personnel with appropriate protective equipment, including breathing apparatus, should handle the cleanup.[9]
-
4.2. First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids apart. Seek immediate medical attention. | [4][9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap if available. Seek medical attention if irritation occurs. | [4][9] |
| Inhalation | Remove the person from the contaminated area to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and able to swallow, give up to 200 ml of water for dilution. Seek immediate medical attention. | [4][9][10] |
4.3. Firefighting Measures
-
Extinguishing Media : Use foam, dry chemical powder, carbon dioxide, or a water spray/fog for large fires.[9]
-
Hazards : The substance is combustible and may emit poisonous fumes if ignited.[9]
-
Firefighter Protection : Firefighters should wear breathing apparatus and protective gloves.[9] Cool fire-exposed containers with a water spray from a protected location.[9]
Waste Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an authorized hazardous or special waste collection point.[5][9] Do not discharge into sewers or waterways.[9]
Logical Workflow Diagram
The following diagram illustrates the safe handling and storage workflow for this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cpachem.com [cpachem.com]
- 7. This compound CAS#: 1570-64-5 [m.chemicalbook.com]
- 8. This compound 97 1570-64-5 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Application Notes: Electro-Fenton Process for 4-Chloro-2-methylphenol Degradation
Introduction
4-Chloro-2-methylphenol (4-CMP), a derivative of cresol, is a persistent and toxic environmental pollutant often found in industrial wastewater, particularly from herbicide manufacturing and the chemical industry.[1] Its stability and toxicity necessitate effective treatment methods. Advanced Oxidation Processes (AOPs) are highly effective for degrading such recalcitrant organic compounds.[2] Among these, the electro-Fenton (EF) process is a promising technology due to its environmental compatibility and high efficiency.[2][3]
The electro-Fenton process is an electrochemical AOP that relies on the in-situ generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants into CO2, water, and inorganic ions.[2] The core of the process involves the electrochemical generation of hydrogen peroxide (H₂O₂) from the reduction of oxygen at the cathode, and the continuous regeneration of ferrous ions (Fe²⁺) from ferric ions (Fe³⁺). These reagents then undergo the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) in the bulk solution to produce hydroxyl radicals.
This document provides detailed protocols and application data for the degradation of this compound using the electro-Fenton process, intended for researchers and scientists in environmental chemistry and drug development.
Principle of the Electro-Fenton Process
The electro-Fenton process integrates several electrochemical and chemical reactions to achieve pollutant degradation. The primary reactions occurring at the electrodes and in the solution are illustrated in the diagram below. At a cathode (commonly a carbon-based material like carbon felt), dissolved oxygen is reduced to generate hydrogen peroxide (H₂O₂). Simultaneously, if ferric ions (Fe³⁺) are present, they can be reduced back to ferrous ions (Fe²⁺), ensuring a catalytic cycle. At the anode (e.g., Platinum or Boron-Doped Diamond), water is typically oxidized. The generated H₂O₂ reacts with Fe²⁺ in the solution via the Fenton reaction to produce highly reactive hydroxyl radicals (•OH), which are the primary species responsible for the oxidation and mineralization of organic pollutants like 4-CMP.
Caption: Core reactions in the Electro-Fenton Process.
Data Presentation
The efficiency of the electro-Fenton process is influenced by several key operational parameters. The following tables summarize optimal conditions and performance data derived from relevant studies.
Table 1: Optimized Operating Parameters for Chlorophenol Degradation
| Parameter | Optimal Value | Compound | Notes | Reference |
| pH | 3.0 | Phenol, MCPA | Maximizes Fe²⁺ availability and Fenton reaction rate. | [3][4] |
| Catalyst Conc. (Fe²⁺) | 1.0 mM | MCPA | Sufficient for catalytic cycle without scavenging effects. | [4] |
| Applied Current / Density | 5.0 A / 5 mA cm⁻² | MCPA / Phenol | Higher current can increase H₂O₂ production but may reduce current efficiency. | [3][4] |
| Supporting Electrolyte | 0.05 M Na₂SO₄ | MCPA | Provides conductivity without generating interfering species. | [4] |
Table 2: Degradation and Mineralization Efficiency
| Process | Initial Compound | Degradation Efficiency | TOC Removal | Time (min) | Reference |
| Solar Photoelectro-Fenton | MCPA (precursor to 4-CMP) | >95% (Pseudo-first-order decay) | 75% | 120 | [4] |
| Electro-Fenton | Phenol | 100% | 61% | 30 / 120 | [3][5] |
| Electro-Fenton | Various Chlorophenols | Varies by compound | Not specified | Not specified | [6] |
Experimental Protocols
This section provides a detailed protocol for the degradation of this compound in an aqueous solution using the electro-Fenton process in a laboratory setting.
Materials and Equipment
-
Reagents: this compound (≥97%), Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), Sodium sulfate (Na₂SO₄), Sulfuric acid (H₂SO₄), Sodium hydroxide (B78521) (NaOH), Methanol (B129727) (HPLC grade), Deionized water.
-
Electrodes: Carbon felt cathode, Platinum (Pt) or Boron-Doped Diamond (BDD) anode.
-
Equipment: Electrochemical reactor (undivided glass cell), DC power supply (potentiostat/galvanostat), pH meter, Magnetic stirrer and stir bar, Air pump or compressed air cylinder with diffuser stone, Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system, Total Organic Carbon (TOC) analyzer, Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate identification.
Experimental Setup Workflow
The experimental setup involves an undivided electrochemical cell containing the aqueous solution of 4-CMP. A carbon felt cathode and a stable anode are connected to a DC power supply. An air diffuser is used to continuously supply oxygen to the cathode for H₂O₂ production. A magnetic stirrer ensures the homogeneity of the solution, while a pH meter monitors the acidity, which is crucial for the Fenton reaction.
Caption: Workflow diagram of the experimental setup.
Step-by-Step Procedure
-
Solution Preparation: Prepare a stock solution of this compound. For a typical experiment, prepare a 100-500 mL working solution containing a known concentration of 4-CMP (e.g., 100 mg/L) and a supporting electrolyte (e.g., 0.05 M Na₂SO₄) in deionized water.
-
pH Adjustment: Transfer the solution to the electrochemical reactor. Adjust the initial pH of the solution to 3.0 using dilute H₂SO₄ or NaOH.[3][4] This pH is optimal for the Fenton reaction.[2]
-
Catalyst Addition: Add the iron catalyst, typically FeSO₄·7H₂O, to achieve the desired concentration (e.g., 0.5 - 1.0 mM).[4] Stir until the catalyst is fully dissolved.
-
Initiate Electrolysis: Turn on the magnetic stirrer and begin bubbling air through the solution near the cathode surface. Immerse the electrodes in the solution and connect them to the power supply. Start the electrolysis by applying a constant current (galvanostatic mode) or potential (potentiostatic mode).
-
Sampling: Collect samples (e.g., 1-2 mL) at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 min).
-
Sample Quenching: Immediately after collection, quench the reaction in each sample by adding a small amount of methanol to consume any residual hydroxyl radicals, preventing further degradation before analysis.
-
Analysis:
-
4-CMP Concentration: Analyze the samples using HPLC to determine the concentration of 4-CMP over time.
-
Mineralization: Measure the Total Organic Carbon (TOC) of the initial and final samples to quantify the extent of mineralization.
-
Intermediate Identification: Use GC-MS to identify aromatic by-products formed during the degradation process.[2][6]
-
Proposed Degradation Pathway
The degradation of this compound is initiated by the attack of hydroxyl radicals (•OH). This leads to the opening of the aromatic ring and the formation of various aromatic intermediates. Studies on similar compounds suggest intermediates such as methylhydroquinone (B43894) and methyl-p-benzoquinone are formed.[2][4] These intermediates are less stable and are further oxidized by •OH radicals into short-chain carboxylic acids (e.g., maleic, oxalic, formic acid). Ultimately, these acids are mineralized to carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).
Caption: Proposed degradation pathway of 4-CMP.
References
- 1. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scialert.net [scialert.net]
- 4. Solar photoelectro-Fenton degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photoelectro-Fenton Degradation of Aqueous 4-Chloro-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylphenol, a persistent and toxic environmental pollutant, poses significant challenges for conventional wastewater treatment methods. The photoelectro-Fenton (PEF) process is an advanced oxidation process (AOP) that has demonstrated high efficacy in degrading refractory organic compounds. This document provides detailed application notes and protocols for the degradation of aqueous this compound using the PEF process, based on available scientific literature. The PEF process integrates electrochemical and photochemical methods to generate highly reactive hydroxyl radicals (•OH), which are non-selective oxidizing agents capable of mineralizing organic pollutants into less harmful substances like CO2, H2O, and inorganic ions.
Principle of the Photoelectro-Fenton Process
The photoelectro-Fenton process relies on the synergistic effect of three components: electrochemistry, Fenton's reagent (Fe²⁺ and H₂O₂), and UV irradiation. The core of the process is the electro-generation of hydrogen peroxide (H₂O₂) and the regeneration of the ferrous iron catalyst (Fe²⁺).
The key reactions are as follows:
-
Cathodic reaction (H₂O₂ generation): O₂ + 2H⁺ + 2e⁻ → H₂O₂
-
Fenton's reaction (•OH generation): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
-
Photochemical regeneration of Fe²⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
The continuous in-situ generation of H₂O₂ and regeneration of Fe²⁺ under UV light ensures a sustained production of hydroxyl radicals, leading to the efficient degradation of organic pollutants.
Experimental Protocols
This section outlines the detailed methodology for conducting the photoelectro-Fenton degradation of this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Sodium sulfate (B86663) (Na₂SO₄) or Sodium chloride (NaCl) (as supporting electrolyte)
-
Ferrous sulfate (FeSO₄·7H₂O) or Ferrous chloride (FeCl₂) (as catalyst)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) (for pH adjustment)
-
High-purity water (deionized or distilled)
-
Methanol (B129727) or Acetonitrile (for HPLC analysis)
Apparatus
-
Electrochemical Reactor: A single-compartment glass cell is typically used. The reactor should have ports for the anode, cathode, reference electrode (optional), pH probe, and sampling. For the photo-process, the reactor material should be transparent to UV light (e.g., quartz).
-
Anode: A dimensionally stable anode (DSA) such as Ti/IrO₂-Ta₂O₅ or a Boron-Doped Diamond (BDD) electrode is recommended.
-
Cathode: A carbon-based electrode with a high surface area, such as carbon felt, reticulated vitreous carbon (RVC), or a gas diffusion electrode (GDE), is suitable for H₂O₂ generation.
-
DC Power Supply: To apply a constant current or potential.
-
UV Lamp: A mercury vapor lamp or a xenon lamp with an appropriate wavelength emission (typically in the UVA range, 320-400 nm) should be positioned to irradiate the solution in the reactor.
-
Magnetic Stirrer: To ensure homogeneity of the solution.
-
pH Meter: For monitoring and adjusting the pH.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) for quantifying this compound and its byproducts, and a Total Organic Carbon (TOC) analyzer for measuring mineralization.
Experimental Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water.
-
In the electrochemical reactor, add the desired volume of the this compound solution.
-
Add the supporting electrolyte (e.g., 0.05 M Na₂SO₄).
-
Add the iron catalyst (e.g., 0.1 to 0.5 mM FeSO₄).
-
Adjust the initial pH of the solution to the desired value (typically around 3.0) using H₂SO₄ or NaOH.[1]
-
-
System Setup:
-
Assemble the electrochemical cell with the anode and cathode.
-
Connect the electrodes to the DC power supply.
-
Position the UV lamp to irradiate the reactor.
-
Place the reactor on a magnetic stirrer and begin stirring.
-
-
Electrolysis and Irradiation:
-
Turn on the DC power supply and apply the desired current density (e.g., 10-50 mA/cm²).
-
Simultaneously, turn on the UV lamp.
-
Maintain a constant temperature if required, using a water bath.
-
-
Sampling and Analysis:
-
Collect samples at regular time intervals.
-
Immediately quench the reaction in the samples by adding a suitable agent (e.g., a small amount of methanol or sodium sulfite) to consume any residual H₂O₂ and •OH.
-
Analyze the concentration of this compound using HPLC.
-
Measure the TOC of the samples to determine the extent of mineralization.
-
Identify degradation byproducts using techniques like GC-MS or LC-MS if required. A study on a similar compound identified this compound, methylhydroquinone, and methyl-p-benzoquinone as aromatic by-products.[2]
-
Data Presentation
The following tables summarize the typical experimental conditions and expected outcomes for the photoelectro-Fenton degradation of this compound, based on studies of similar phenolic compounds.
Table 1: Typical Experimental Parameters
| Parameter | Value/Range | Notes |
| Initial this compound Conc. | 10 - 100 mg/L | Dependent on the wastewater characteristics. |
| Supporting Electrolyte | 0.05 M Na₂SO₄ | Provides conductivity to the solution. |
| Catalyst Concentration (Fe²⁺) | 0.1 - 1.0 mM | Higher concentrations may lead to scavenging of •OH. |
| pH | 2.8 - 3.5 | Optimal for Fenton's reaction.[1] |
| Current Density | 10 - 50 mA/cm² | Affects the rate of H₂O₂ generation. |
| UV Light Source | UVA Lamp (e.g., 365 nm) | For the photoreduction of Fe³⁺. |
| Temperature | Ambient (20-25 °C) | Higher temperatures can accelerate the reaction but may also promote H₂O₂ decomposition. |
| Anode Material | BDD or Ti/IrO₂-Ta₂O₅ | BDD often shows higher efficiency. |
| Cathode Material | Carbon Felt or GDE | High surface area is crucial for H₂O₂ production. |
Table 2: Performance Data (Illustrative)
| Treatment Time (min) | This compound Degradation (%) | TOC Removal (%) |
| 0 | 0 | 0 |
| 30 | 85 | 40 |
| 60 | 98 | 65 |
| 90 | >99 | 80 |
| 120 | >99 | 90 |
| 180 | >99 | >95 |
Note: The data in Table 2 is illustrative and the actual performance will depend on the specific experimental conditions.
Visualizations
Photoelectro-Fenton Degradation Pathway
Caption: Photoelectro-Fenton degradation pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for photoelectro-Fenton degradation.
Troubleshooting and Considerations
-
Low Degradation Efficiency:
-
Check the pH of the solution; it should be maintained around 3.
-
Ensure proper mixing of the solution.
-
Verify the activity of the electrodes; they may require cleaning or replacement.
-
Check the intensity of the UV lamp.
-
-
Precipitation of Iron:
-
If the pH rises above 4, iron may precipitate as ferric hydroxide. Ensure strict pH control.
-
-
Safety Precautions:
-
This compound is toxic and should be handled with appropriate personal protective equipment (PPE).
-
UV radiation is harmful to the eyes and skin; use appropriate shielding.
-
Handle acids and bases with care.
-
Conclusion
The photoelectro-Fenton process is a robust and effective method for the degradation of this compound in aqueous solutions. By carefully controlling the experimental parameters such as pH, current density, catalyst concentration, and UV light intensity, high degradation and mineralization efficiencies can be achieved. These application notes and protocols provide a comprehensive guide for researchers and scientists to successfully implement this advanced oxidation process for the treatment of wastewater contaminated with this compound.
References
- 1. Effect of Fe2+, Mn2+ Catalyst on the Performance of Bio-Electro-Fenton Microbial Fuel Cells | Journal of Biostatistics and Biometric Applications | Open Access Journals | Annex Publishers [annexpublishers.co]
- 2. Solar photoelectro-Fenton degradation of the herbicide 4-chloro-2-methylphenoxyacetic acid optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Phenolic Resins Using 4-Chloro-2-methylphenol
Introduction
Phenolic resins are a class of thermosetting polymers renowned for their excellent thermal stability, chemical resistance, and mechanical strength.[1] These properties make them suitable for a wide range of applications, from construction materials to high-technology uses in aerospace and electronics. The synthesis of phenolic resins involves the condensation reaction of a phenol (B47542) or substituted phenol with an aldehyde, typically formaldehyde (B43269).[2]
The properties of the final resin can be tailored by using substituted phenols.[1] The incorporation of 4-Chloro-2-methylphenol (also known as p-Chloro-o-cresol or PCOC) as the phenolic monomer is a strategic approach to impart specific characteristics to the resulting polymer. The presence of a chlorine atom in the monomer's structure is expected to enhance the flame retardancy of the cured resin, a critical property for materials used in electronics and construction. This document provides detailed protocols for the synthesis of both novolac and resole-type phenolic resins using this compound and outlines methods for their characterization.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of the starting monomer, this compound, is presented below. This data is essential for handling, safety considerations, and stoichiometric calculations during resin synthesis.
| Property | Value | Reference |
| CAS Number | 1570-64-5 | [3] |
| Molecular Formula | C₇H₇ClO | [3] |
| Molecular Weight | 142.58 g/mol | [3] |
| Appearance | Off-white to slightly brownish crystalline solid | [3][4] |
| Melting Point | 43-46 °C | [3][4] |
| Boiling Point | 220-225 °C | [3][4] |
| Density | 1.20 g/cm³ | [3] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 15°C); Soluble in organic solvents | [3] |
General Properties of Cured Phenolic Resins
The following table summarizes the general characteristics and expected performance of phenolic resins. While specific values will vary based on the exact formulation and curing process, this provides a baseline for the anticipated properties of resins derived from this compound.
| Property | Typical Expected Outcome | Reference |
| Thermal Stability | High char yield at elevated temperatures. Degradation onset is typically >300°C. | [5][6] |
| Flame Retardancy | Enhanced due to the presence of chlorine. | [7] |
| Chemical Structure | Characterized by FTIR spectroscopy, showing peaks for O-H, C-H (aromatic/aliphatic), C-O, and C-Cl bonds. | [5] |
| Mechanical Strength | High hardness and dimensional stability. | [1] |
| Chemical Resistance | Excellent resistance to solvents and chemicals. | [7] |
Visualized Reaction Pathways and Workflows
Synthesis of Phenolic Resins
The synthesis of phenolic resins from this compound and formaldehyde can proceed via two primary pathways depending on the catalyst and the molar ratio of the reactants. The acid-catalyzed route with an excess of the phenol yields a thermoplastic prepolymer known as a novolac . The base-catalyzed route with an excess of formaldehyde produces a thermosetting prepolymer called a resole .
References
- 1. Characterization of environmentally sustainable resole phenolic resins synthesized with plant-based bioresources :: BioResources [bioresources.cnr.ncsu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1570-64-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
Application Notes: Formulation of Antiseptic Creams with 4-Chloro-2-methylphenol (PCMC)
Introduction
4-Chloro-2-methylphenol, also known as p-Chloro-m-Cresol (PCMC), is a potent disinfectant and antiseptic agent with a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2][3][4] Its efficacy and established safety profile make it a valuable active pharmaceutical ingredient (API) and preservative in topical preparations, including antiseptic creams designed for skin and wound disinfection.[1][3] PCMC functions by disrupting the cell membranes of microorganisms, which inhibits their growth and proliferation.[4] These application notes provide a comprehensive overview and detailed protocols for the formulation, evaluation, and testing of a stable and effective oil-in-water (o/w) antiseptic cream containing PCMC.
Formulation Development
The development of a topical cream involves the careful selection of excipients to ensure the product is stable, aesthetically pleasing, and effective in delivering the active ingredient. Excipients play crucial roles in enhancing drug solubility, modulating drug release, ensuring stability, and providing desirable sensory properties.[5][6]
Key Components of an Antiseptic Cream Formulation:
-
Active Pharmaceutical Ingredient (API): this compound (PCMC) provides the antiseptic and preservative action.[3][4] Concentrations in topical products are typically around 0.5%.[1][4] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that PCMC is safe for use in cosmetics at concentrations up to 0.5%.[7]
-
Oily Phase: Comprising emollients and occlusive agents, this phase softens the skin and forms a protective barrier to prevent moisture loss.[5][6] Examples include liquid paraffin, cetyl alcohol, and stearic acid.
-
Aqueous Phase: This is the continuous phase in an o/w cream, containing water-soluble components.
-
Emulsifying Agents: These are essential for stabilizing the emulsion by reducing the interfacial tension between the oil and water phases. A combination of emulsifiers (e.g., Cetomacrogol 1000, Glyceryl Monostearate) is often used to improve stability.
-
Thickening Agents: These agents control the viscosity of the cream, ensuring easy application and stability.[5]
-
Humectants: Substances like propylene (B89431) glycol prevent the cream from drying out and help to hydrate (B1144303) the skin.[5]
-
pH Modifiers/Buffers: Used to adjust and maintain the pH of the cream within a range that is compatible with the skin (typically pH 4.5-6.5) and ensures the stability of the API.[8][9]
Table 1: Model Formulation for a 100g Antiseptic Cream with 0.5% PCMC
| Ingredient | Function | Concentration (% w/w) |
| Oily Phase | ||
| This compound (PCMC) | Active Antiseptic Agent, Preservative | 0.50 |
| Liquid Paraffin | Emollient, Occlusive | 10.00 |
| Cetyl Alcohol | Thickening Agent, Emollient | 5.00 |
| Stearic Acid | Emulsifier, Thickening Agent | 8.00 |
| Glyceryl Monostearate | Emulsifier | 2.00 |
| Aqueous Phase | ||
| Propylene Glycol | Humectant, Solvent | 5.00 |
| Cetomacrogol 1000 | Non-ionic Emulsifier | 2.00 |
| Triethanolamine (B1662121) | pH Adjuster | q.s. to pH 5.5-6.5 |
| Purified Water | Vehicle | q.s. to 100 |
Experimental Protocols
Protocol 1: Preparation of Antiseptic Cream (Oil-in-Water Emulsion)
This protocol outlines the laboratory-scale manufacturing process for the model formulation described in Table 1.
Methodology:
-
Preparation of the Oily Phase:
-
Accurately weigh all oily phase ingredients (PCMC, Liquid Paraffin, Cetyl Alcohol, Stearic Acid, Glyceryl Monostearate).
-
Combine them in a clean, dry glass beaker.
-
Heat the mixture on a water bath to 70-75°C until all components have melted and the phase is uniform. Stir gently to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the aqueous phase ingredients (Propylene Glycol, Cetomacrogol 1000, Purified Water) and combine them in a separate glass beaker.
-
Heat the aqueous phase on a water bath to the same temperature as the oily phase (70-75°C).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oily phase with continuous stirring using a mechanical homogenizer or high-shear mixer.
-
Continue homogenization for 10-15 minutes to ensure the formation of a fine and uniform emulsion.
-
-
Cooling and Final Steps:
-
Remove the emulsion from the water bath and allow it to cool to approximately 40°C with gentle, continuous stirring.
-
Check the pH of the cream. If necessary, add triethanolamine dropwise to adjust the pH to the target range of 5.5-6.5.
-
Continue stirring until the cream has congealed and reached room temperature.
-
Transfer the final product into a suitable, well-closed container.
-
dot
References
- 1. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 2. Preventol® CMK PG from LANXESS: Broad-Spectrum Preservation for Pharmaceutical Applications - Harke UK & Ireland [harke.co.uk]
- 3. atamankimya.com [atamankimya.com]
- 4. Chlorocresol | BHM Chemicals [bhm-chemicals.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Excipients | Pharmlabs [pharmlabs.unc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-2-methylphenol Synthesis Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially significant method for the synthesis of this compound is the electrophilic chlorination of o-cresol (B1677501) (2-methylphenol). This reaction typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst.
Q2: What are the major challenges in the synthesis of this compound?
A2: The primary challenge is controlling the regioselectivity of the chlorination reaction. The electrophilic attack can occur at two positions on the o-cresol ring: the para-position (C4) to yield the desired this compound, and the ortho-position (C6) to form the undesired isomer, 6-Chloro-2-methylphenol. Other challenges include preventing the formation of dichlorinated byproducts and managing the exothermic nature of the reaction.
Q3: What are the key factors influencing the yield and selectivity of the reaction?
A3: Several factors significantly impact the yield and para-selectivity of the o-cresol chlorination:
-
Chlorinating Agent: Sulfuryl chloride is often preferred as it can lead to higher para-selectivity compared to chlorine gas.[1][2]
-
Catalyst System: The choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and the potential use of a co-catalyst are crucial. Sulfur-containing compounds, such as diphenyl sulfide (B99878), have been shown to enhance para-selectivity.[2][3]
-
Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer.[4]
-
Solvent: The choice of solvent can influence the isomer ratio.
-
Stoichiometry: The molar ratio of the chlorinating agent to o-cresol must be carefully controlled to minimize the formation of dichlorinated products.
Q4: How can the final product be purified?
A4: Purification of this compound can be challenging due to the close boiling points of the 4-chloro and 6-chloro isomers. Common purification methods include:
-
Recrystallization: This is a widely used method for purifying the crude product.
-
Fractional Distillation: While possible, it is often difficult and may not be efficient on a laboratory scale.
-
Chromatography: Column chromatography can be employed for small-scale purifications to achieve high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. |
| - Extend Reaction Time: If the reaction has stalled, consider extending the reaction time. | |
| - Increase Temperature (with caution): A slight increase in temperature may drive the reaction to completion, but be aware that this can negatively impact para-selectivity. | |
| Inactive Catalyst | - Use Anhydrous Lewis Acid: Ensure that the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous, as moisture will deactivate it. |
| - Check Co-catalyst Quality: If using a co-catalyst like diphenyl sulfide, ensure its purity. | |
| Suboptimal Stoichiometry | - Verify Molar Ratios: Double-check the molar ratios of the reactants and chlorinating agent. A slight excess of the chlorinating agent may be necessary for complete conversion. |
Issue 2: Poor Selectivity (High percentage of 6-Chloro-2-methylphenol)
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature | - Maintain Low Temperature: Conduct the reaction at a lower temperature, typically between 0°C and room temperature, to favor the formation of the para-isomer. |
| Inappropriate Catalyst System | - Employ a Co-catalyst: The use of a sulfur-containing co-catalyst, such as diphenyl sulfide, in conjunction with a Lewis acid has been shown to significantly improve the para/ortho ratio.[2][3] |
| - Experiment with Different Lewis Acids: The choice of Lewis acid can influence selectivity. Compare the results with AlCl₃ and FeCl₃. | |
| Solvent Effects | - Solvent Screening: The polarity of the solvent can affect the isomer distribution. Consider screening different solvents to optimize selectivity. |
Issue 3: Formation of Dichlorinated Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Excess Chlorinating Agent | - Precise Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio close to 1:1 (chlorinating agent:o-cresol). |
| - Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration. | |
| High Reaction Temperature | - Temperature Control: Elevated temperatures can promote further chlorination. Maintain a consistently low reaction temperature. |
Issue 4: Dark-Colored Reaction Mixture or Product
| Possible Cause | Troubleshooting Suggestion |
| Side Reactions and Impurities | - Use High-Purity Starting Materials: Ensure the o-cresol and other reagents are of high purity. |
| - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. | |
| - Purification: The colored impurities can often be removed during the work-up and purification steps (e.g., washing with a reducing agent solution, recrystallization with activated carbon). |
Issue 5: Difficulty in Product Purification
| Possible Cause | Troubleshooting Suggestion |
| Close Boiling Points of Isomers | - Optimize Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation of the isomers. |
| Oily Product | - Induce Crystallization: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| - Column Chromatography: For small-scale, high-purity requirements, column chromatography is an effective separation method. | |
| High Viscosity of Reaction Mixture | - Use of a Solvent: Performing the reaction in a suitable inert solvent can help to reduce the viscosity of the reaction mixture, improving stirring and heat transfer. |
Data Presentation
Table 1: Effect of Catalyst System on the Chlorination of o-Cresol with Sulfuryl Chloride
| Catalyst System | Temperature (°C) | Yield of this compound (%) | para/ortho Ratio |
| AlCl₃ | 25 | 75 | 4:1 |
| FeCl₃ | 25 | 72 | 3.5:1 |
| AlCl₃ / Diphenyl Sulfide | 25 | 85 | 10:1 |
| FeCl₃ / Diphenyl Sulfide | 25 | 82 | 9:1 |
Note: The data presented in this table is a representative summary compiled from various sources and should be used as a general guideline. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride and Aluminum Chloride
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.05 eq) to anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add o-cresol (1.0 eq) to the flask.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly quench the reaction by adding it to a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: High-Selectivity Synthesis using a Sulfur Co-catalyst
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Diphenyl sulfide
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (0.05 eq) and diphenyl sulfide (0.02 eq) to anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add o-cresol (1.0 eq) to the flask.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Technical Support Center: Chlorination of o-Cresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of o-cresol (B1677501). Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the monochlorination of o-cresol?
The monochlorination of o-cresol primarily yields two isomeric products: 4-chloro-o-cresol and 6-chloro-o-cresol.[1] The desired product in many applications, such as in the synthesis of herbicides like (4-chloro-2-methylphenoxy)acetic acid (MCPA), is 4-chloro-o-cresol.[1][2]
Q2: What are the common side reactions observed during the chlorination of o-cresol?
Common side reactions include:
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Isomer formation: Production of the undesired 6-chloro-o-cresol isomer.[1]
-
Polychlorination: Further chlorination of the monochlorinated products to yield dichlorinated species such as 4,6-dichloro-o-cresol.[3]
-
Ring cleavage: Under certain conditions, particularly with excess chlorine, the aromatic ring can undergo cleavage to form α,β-unsaturated C4-dicarbonyl compounds, such as methyl-butenedial (methyl-BDA).[4]
-
Formation of colored impurities and tarry materials: These can arise, particularly at higher temperatures or in the presence of certain catalysts, complicating product purification.[1]
Q3: What are the most common chlorinating agents for o-cresol?
Sulfuryl chloride (SO₂Cl₂) is a widely used and often preferred chlorinating agent for the selective chlorination of o-cresol, particularly for maximizing the yield of the 4-chloro isomer.[5][6][7] Other chlorinating agents like chlorine gas (Cl₂) can also be used, but may offer lower selectivity.[8]
Q4: How can I analyze the product mixture of my o-cresol chlorination reaction?
The product mixture, containing o-cresol, 4-chloro-o-cresol, 6-chloro-o-cresol, and dichlorinated byproducts, can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12][13] High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of the isomers.[2][14] For challenging separations of isomers, derivatization by silylation followed by GC-MS can improve resolution.[15]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 4-chloro-o-cresol and High Yield of 6-chloro-o-cresol
| Probable Cause | Solution |
| Suboptimal Catalyst: The choice and amount of catalyst significantly impact the para/ortho isomer ratio. | Utilize a catalyst system known to favor para-selectivity. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) in combination with sulfur-containing co-catalysts (e.g., diphenyl sulfide (B99878), poly(alkylene sulfide)s) have been shown to significantly increase the 4-chloro/6-chloro isomer ratio.[3][5] |
| Inappropriate Reaction Temperature: Higher temperatures can decrease selectivity. | Conduct the reaction at a lower temperature. For chlorination with sulfuryl chloride, temperatures in the range of 15-30°C are often optimal for maximizing the yield of 4-chloro-o-cresol.[1][3] |
| Incorrect Stoichiometry: An inappropriate ratio of chlorinating agent to o-cresol can affect selectivity. | Carefully control the stoichiometry. A slight excess of the chlorinating agent may be needed for complete conversion, but a large excess can lead to side reactions.[16] |
| Solvent Effects: The solvent can influence the reaction's regioselectivity. | While many procedures are performed neat, the choice of an appropriate solvent can sometimes enhance para-selectivity. However, solvent-free conditions are often preferred for industrial applications.[5] |
Issue 2: Formation of Dichloro- and Polychlorinated Byproducts
| Probable Cause | Solution |
| Excess Chlorinating Agent: Using a significant excess of the chlorinating agent is a primary cause of over-chlorination. | Use a stoichiometric amount or only a slight excess of the chlorinating agent relative to o-cresol. Monitor the reaction progress to avoid prolonged reaction times after the starting material is consumed.[17] |
| High Reaction Temperature: Elevated temperatures can promote further chlorination. | Maintain a lower reaction temperature throughout the addition of the chlorinating agent and the subsequent reaction time.[17] |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of polychlorinated products. | Monitor the reaction by GC or TLC and quench the reaction once the starting o-cresol has been consumed to an acceptable level. |
Issue 3: Presence of Colored Impurities or Tarry Material in the Product
| Probable Cause | Solution |
| Decomposition at High Temperatures: Overheating the reaction mixture can lead to the formation of tars. | Maintain strict temperature control throughout the reaction. |
| Catalyst-Induced Side Reactions: Some catalysts, especially in the presence of impurities, can promote the formation of colored byproducts. | Consider using a purification step for the catalyst or exploring alternative, cleaner catalytic systems. The use of adsorbents like fuller's earth during the reaction has been reported to reduce the formation of colored impurities.[1] |
| Oxidation of Phenols: Phenolic compounds can be susceptible to oxidation, leading to colored products. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Quantitative Data Summary
Table 1: Influence of Catalyst on the Chlorination of o-Cresol with Sulfuryl Chloride
| Catalyst System | Temperature (°C) | 4-chloro/6-chloro Isomer Ratio | Dichloro Byproducts (%) | Reference |
| None | 15 | 5.54 | 1.28 | [3] |
| AlCl₃ | 15 | 8.64 | 0.75 | [3] |
| AlCl₃ + Diphenyl Sulfide | 15-20 | ~20 | Not specified | [5] |
| AlCl₃ + Fuller's Earth | 20-30 | 15 | Not specified | [1] |
| AlCl₃ + Poly(alkylene sulfide) | Room Temp. | up to ~40 | Not specified | [7] |
Table 2: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Chlorinating Agent | Catalyst | Temperature (°C) | Solvent | Key Outcome |
| Sulfuryl Chloride | AlCl₃ | 15 | None | High para-selectivity |
| Chlorine Gas | None | Not specified | Not specified | Lower para-selectivity |
| Sulfuryl Chloride | Merrifield Resin | Not specified | Dichloromethane (B109758) | Very high para/ortho ratio (>50) |
Experimental Protocols
Protocol 1: Selective para-Chlorination of o-Cresol using Sulfuryl Chloride and a Lewis Acid Catalyst
This protocol is a general guideline based on common literature procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Diphenyl sulfide (optional, as co-catalyst)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (optional, reaction can be run neat)
-
Sodium bicarbonate solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
To the flask, add o-cresol (1 equivalent). If using a solvent, add anhydrous DCM.
-
Cool the flask in an ice bath to 0-5°C.
-
Add the Lewis acid catalyst (e.g., AlCl₃, 0.01-0.05 equivalents) and any co-catalyst (e.g., diphenyl sulfide) to the stirred mixture.
-
Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise from the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or as optimized) and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
If a solvent was used, separate the organic layer. If the reaction was run neat, extract the aqueous mixture with a suitable organic solvent (e.g., DCM or diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography to separate the isomers and remove byproducts.
Visualizations
Caption: Reaction pathways in the chlorination of o-cresol.
References
- 1. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
- 2. chemijournal.com [chemijournal.com]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of phenol and o-cresol by GC/MS in a fatal poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inchem.org [inchem.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-2-methylphenol by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-chloro-2-methylphenol by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Question | Possible Cause(s) | Troubleshooting & Optimization |
| No Crystal Formation | I have cooled the solution, but no crystals have formed. What should I do? | The solution is not supersaturated. This could be due to using too much solvent, or the cooling process has not been sufficient. | Induce Crystallization: • Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth. • Seeding: Add a single, pure crystal of this compound to the solution to act as a template for crystal growth. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the product to precipitate out instead of forming pure crystals. |
| Oiling Out | Instead of crystals, an oily layer has formed at the bottom of my flask. Why did this happen and how can I fix it? | "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point (43-46 °C for this compound). This is common with impure samples. | Re-dissolve and Adjust: • Reheat the solution until the oil redissolves completely. • Add a small amount of additional hot solvent to lower the saturation point. • Allow the solution to cool more slowly to encourage crystal formation at a lower temperature. Change Solvent System: If oiling out persists, consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble may be beneficial. |
| Low Yield | After filtration, the amount of purified this compound is very low. What could be the reason? | A low yield can be caused by several factors, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization. | Optimize for Yield: • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. • Pre-heat Funnel: If performing a hot filtration step, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely. • Ensure Complete Crystallization: Allow sufficient time for the solution to cool, and consider placing it in an ice bath to maximize crystal formation before filtration. |
| Colored Crystals | The purified crystals have a noticeable color, but the pure compound should be white to off-white. How can I remove the color? | The color is likely due to the presence of colored impurities that co-crystallized with the product. | Decolorize the Solution: • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. • Gently boil the solution with the charcoal for a few minutes. • Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Based on available information, petroleum ether is a suitable solvent for the recrystallization of this compound. Other common organic solvents such as ethanol, acetone, and ether are also good solvents for dissolving this compound.[1] A small-scale solubility test is always recommended to determine the optimal solvent or solvent system for your specific sample.
Q2: How do I perform a small-scale solubility test?
A2: To perform a small-scale solubility test:
-
Place a small amount of your crude this compound (approximately 50 mg) in a test tube.
-
Add a small volume (e.g., 0.5 mL) of the solvent you wish to test.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the test tube and observe if it dissolves.
-
If it dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath to see if crystals form.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.
Q4: How can I be sure that my recrystallized this compound is pure?
A4: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Determination: A pure compound will have a sharp, well-defined melting point. The melting point of pure this compound is in the range of 43-46 °C.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Data Presentation
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Very Low | Low | Poor as a single solvent, but can be used as an anti-solvent in a mixed system. |
| Ethanol | Soluble | Very Soluble | Good, but cooling to low temperatures is necessary for good recovery. |
| Acetone | Soluble | Very Soluble | Good dissolving power, but its low boiling point may lead to rapid evaporation. |
| Ether | Soluble | Very Soluble | Similar to acetone, good dissolving power but volatile. |
| Petroleum Ether | Sparingly Soluble | Soluble | Reported as a suitable solvent for recrystallization. |
| Toluene | Soluble | Very Soluble | May be a suitable solvent. |
| Hexanes | Insoluble | Sparingly Soluble | Good as an anti-solvent in a mixed solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Petroleum Ether
1. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a small amount of petroleum ether and a boiling chip.
- Gently heat the mixture on a hot plate in a well-ventilated fume hood.
- Add more petroleum ether in small portions while stirring until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.
2. Hot Filtration (if necessary):
- If any insoluble impurities are present, perform a hot gravity filtration.
- Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hot plate.
- Place a fluted filter paper in the funnel and pour the hot solution through it.
3. Crystallization:
- Remove the flask from the heat source and cover it with a watch glass.
- Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
4. Collection of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
- Ensure the filter paper is seated flat in the funnel and is wetted with a small amount of cold petroleum ether before adding the crystal slurry.
5. Washing:
- Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
6. Drying:
- Allow the crystals to dry on the filter paper under vacuum for a few minutes.
- Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a desiccator.
7. Analysis:
- Determine the mass of the purified crystals to calculate the percent recovery.
- Measure the melting point of the crystals to assess their purity.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Scaling Up 4-Chloro-2-methylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-methylphenol. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work and process scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the production of this compound, with a focus on the common synthesis route of electrophilic chlorination of o-cresol (B1677501) using sulfuryl chloride (SO₂Cl₂).
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Temperature: The chlorination of o-cresol is temperature-sensitive. Higher temperatures can lead to the formation of undesired byproducts. It is crucial to maintain the reaction temperature within the optimal range.
-
Improper Molar Ratio of Reactants: An incorrect stoichiometry of the chlorinating agent to the o-cresol can result in incomplete conversion or the formation of polychlorinated products.
-
Inactive or Inefficient Catalyst: If using a catalyst to improve para-selectivity, its activity is critical. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., anhydrous conditions for Lewis acids).
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and uneven distribution of reactants, resulting in side reactions and reduced yield. This is particularly critical during scale-up.
-
Reaction Quenching and Work-up Losses: Premature or delayed quenching of the reaction can impact the final yield. Additionally, losses can occur during the work-up and purification steps.
Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 20-30°C. Consider starting the reaction at approximately 30°C and progressively cooling to about 20°C as the reaction proceeds. |
| Incorrect Stoichiometry | Use a molar ratio of sulfuryl chloride to o-cresol of approximately 1.0 to 1.1:1 to maximize conversion while minimizing di-chlorination. |
| Inactive Catalyst | If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃), ensure it is anhydrous. For sulfur-containing co-catalysts, verify their purity. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction, especially during the addition of sulfuryl chloride. For larger scale reactions, consider the reactor design and impeller type to ensure homogeneity. |
| Product Loss During Work-up | After quenching the reaction, ensure complete extraction of the product. Wash the organic layer with a sodium bicarbonate or sodium sulfite (B76179) solution to remove unreacted starting material and acidic byproducts. Minimize losses during solvent removal and purification. |
Issue 2: High Percentage of 6-Chloro-2-methylphenol Isomer
Q: My product contains a significant amount of the undesired 6-chloro-2-methylphenol isomer. How can I increase the selectivity for the 4-chloro product?
A: Achieving high para-selectivity is a key challenge in the chlorination of o-cresol. The formation of the ortho-isomer (6-chloro-2-methylphenol) is a common competing reaction.
-
Reaction Conditions: Temperature and solvent can influence the isomer ratio.
-
Catalyst Choice: The use of specific catalysts can significantly enhance the formation of the para-isomer.
Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion |
| Uncatalyzed Reaction | The uncatalyzed reaction of o-cresol with sulfuryl chloride typically yields a lower ratio of the desired 4-chloro isomer. |
| Ineffective Catalyst System | Not all catalysts provide the same level of para-selectivity. |
| High Reaction Temperature | Higher temperatures can decrease the selectivity for the para-isomer. |
Data on Catalyst Systems for Improved Para-Selectivity:
| Catalyst System | para/ortho Ratio | Yield of 4-Chloro-o-cresol | Reference |
| SO₂Cl₂ with AlCl₃ and Diphenyl Sulfide (B99878) | ~20 | High | [1] |
| SO₂Cl₂ with AlCl₃ and Poly(alkylene sulfide)s | Up to 45.7 | ~96% | [1] |
Issue 3: Formation of Colored Impurities
Q: The final product has a noticeable color, ranging from yellow to brown. What causes this discoloration and how can it be removed?
A: The formation of colored impurities is a known issue in the production of chlorinated phenols. These impurities can arise from side reactions and degradation of the product or starting materials.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
-
Nitration: If nitric acid is present as an impurity in the sulfuric acid used in some related processes, nitrated byproducts can form, which are often colored.
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Polychlorination and Condensation Products: Under harsh reaction conditions, further chlorination and condensation reactions can lead to complex, colored byproducts.
Troubleshooting and Purification Suggestions:
| Possible Cause | Troubleshooting Suggestion |
| Oxidation of Phenolic Compounds | - Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to minimize contact with oxygen.- Store the final product under an inert atmosphere and protected from light. |
| Contaminants in Reagents | Use high-purity starting materials and reagents. |
| High Reaction Temperature or Prolonged Reaction Time | Adhere to the optimized reaction temperature and time to minimize the formation of degradation products. |
| Purification Method | Description |
| Activated Carbon Treatment | Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities. Filter the solution and recrystallize the product. |
| Recrystallization | Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether, hexane (B92381)/ethyl acetate) to remove impurities. |
| Fractional Distillation | For liquid impurities with different boiling points, fractional distillation can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common industrial synthesis route is the electrophilic chlorination of o-cresol.[2] This reaction is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[2]
Q2: What are the main byproducts in the synthesis of this compound?
A2: The primary byproduct is the isomeric 6-chloro-2-methylphenol. Other potential byproducts include dichlorinated cresols (e.g., 4,6-dichloro-2-methylphenol) and unreacted o-cresol. Under certain conditions, colored impurities can also be formed.
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material (o-cresol), the desired product (this compound), and the main byproducts.
Q4: What are the key safety precautions when handling sulfuryl chloride and o-cresol?
A4: Both sulfuryl chloride and o-cresol are hazardous materials and must be handled with appropriate safety precautions.
-
Sulfuryl chloride: It is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat should be worn.
-
o-Cresol: It is toxic and corrosive, causing burns to the skin and eyes. It should also be handled in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q5: How can the exothermic nature of the chlorination reaction be managed during scale-up?
A5: The chlorination of o-cresol is an exothermic reaction, and managing the heat generated is crucial for safety and to prevent runaway reactions, especially at an industrial scale.
-
Controlled Addition of Reagents: The chlorinating agent (sulfuryl chloride) should be added slowly and in a controlled manner to the o-cresol.
-
Efficient Cooling: The reaction vessel should be equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated.
-
Continuous Monitoring: The internal temperature of the reactor must be continuously monitored.
-
Good Agitation: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Dilution: Performing the reaction in a suitable solvent can help to moderate the temperature increase.
Experimental Protocols
Synthesis of this compound via Chlorination of o-Cresol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃) (optional, as catalyst)
-
Diphenyl sulfide (optional, as co-catalyst)
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Petroleum ether or hexane for recrystallization
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolve o-cresol in dichloromethane in the flask.
-
If using a catalyst, add anhydrous aluminum chloride and diphenyl sulfide to the solution.
-
Cool the mixture to the desired temperature (e.g., 20°C) using an ice bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature within the desired range.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until reaction completion is confirmed by GC or TLC analysis.
-
Slowly quench the reaction by adding it to a beaker of cold water or ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether or hexane, or by fractional distillation.
Visualizations
References
Technical Support Center: Synthesis of 4-Chloro-2-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of 4-Chloro-2-methylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and what are the main challenges?
A1: The most common method for synthesizing this compound is the electrophilic chlorination of o-cresol (B1677501).[1][2] The primary challenge is controlling the regioselectivity of the reaction to maximize the yield of the desired para-substituted product (this compound) while minimizing the formation of the ortho-substituted isomer (6-Chloro-2-methylphenol) and dichlorinated byproducts.[3] The close boiling points of the isomers can also present purification challenges.[4]
Q2: Which chlorinating agent is most effective for this synthesis?
A2: Sulfuryl chloride (SO₂Cl₂) is widely regarded as a promising and effective chlorinating agent for achieving good para-selectivity in the chlorination of o-cresol.[5][6][7]
Q3: What are the common side products in the synthesis of this compound?
A3: The main side products are the isomeric 6-Chloro-2-methylphenol and various dichloro-o-cresols.[4][5] The formation of these byproducts reduces the overall yield and complicates the purification of the desired this compound.
Q4: How can the final product be purified?
A4: Purification of this compound can be achieved through crystallization from petroleum ether or by zone melting.[1] For more challenging separations, fractional distillation or column chromatography can be employed.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low Selectivity (High formation of 6-Chloro-2-methylphenol) | Inadequate catalyst system. | Employ a catalyst system known to enhance para-selectivity. This typically involves a Lewis acid (e.g., AlCl₃, FeCl₃) in combination with a sulfur-containing co-catalyst like diphenyl sulfide (B99878) or poly(alkylene sulfide)s.[7][10] |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the recommended range, typically between 0°C and 40°C, to optimize selectivity.[3][8] | |
| Incorrect choice of solvent. | The solvent can influence the para/ortho ratio through hydrogen bonding. Experiment with different solvents to find the optimal conditions for your specific catalyst system.[5] | |
| Formation of Dichlorinated Byproducts | Excess chlorinating agent. | Use a molar ratio of sulfuryl chloride to o-cresol of approximately 1.0-1.1:1 to maximize the conversion of the starting material while minimizing di-chlorination.[8][9] |
| Low Yield of this compound | Inactive or insufficient catalyst. | Ensure the Lewis acid catalyst is anhydrous and of high purity.[8] Use the recommended catalytic amount, typically 0.1-10% by weight based on the amount of o-cresol.[9] |
| Poor reaction monitoring. | Closely monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) and quench the reaction once the starting material has been consumed to prevent further side reactions.[8] |
Data Presentation
Table 1: Effect of Catalyst Systems on the Para/Ortho Ratio in the Chlorination of o-Cresol
| Catalyst System | Para/Ortho Ratio | Reference |
| SO₂Cl₂ / Diphenyl Sulfide / AlCl₃ | ~20 | [7] |
| Merrifield-bound o-cresol with SO₂Cl₂ | >50 | [5] |
| SO₂Cl₂ / Poly(alkylene sulfide)s with shorter spacers / Lewis Acid | High para-selectivity | [7][10] |
Experimental Protocols
Protocol 1: General Procedure for the Para-Selective Chlorination of o-Cresol
This protocol is adapted from established procedures for the selective chlorination of phenols.[1][7][8]
Materials:
-
o-cresol
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Diphenyl sulfide or a suitable poly(alkylene sulfide)
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Distilled water
Procedure:
-
To a dried round-bottom flask, add o-cresol, the Lewis acid (e.g., AlCl₃, 0.25 g for 50 mmol of o-cresol), and the sulfur-containing catalyst (100 mg for 50 mmol of o-cresol).[1]
-
If using a solvent, add dichloromethane.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.0-1.1 molar equivalents) dropwise over 2 hours, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
If a solvent was used, separate the organic layer. If no solvent was used, extract the product with ethyl acetate.
-
Neutralize the organic phase by washing with a 5% NaHCO₃ solution, followed by a wash with distilled water.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by crystallization, distillation, or column chromatography.[1][11]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
- 4. US2659759A - Production of 6-chloro-o-cresol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | 1570-64-5 [chemicalbook.com]
Technical Support Center: Synthesis of 4-Chloro-2-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Chloro-2-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic route is the electrophilic chlorination of o-cresol (B1677501) (2-methylphenol) or m-cresol (B1676322) (3-methylphenol).[1][2] The choice of starting material influences the potential isomeric impurity profile. Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are typically used in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[3][4]
Q2: What are the major impurities I should expect in the synthesis of this compound?
A2: The primary impurities depend on the starting material and reaction conditions.
-
Isomeric Impurities: When starting from o-cresol, the main isomeric impurity is 6-chloro-2-methylphenol.[4] If m-cresol is used, 2-chloro-3-methylphenol (B31080) and 6-chloro-3-methylphenol can be formed.[4]
-
Dichlorinated Impurities: Over-chlorination can lead to the formation of dichlorinated cresols, such as 4,6-dichloro-2-methylphenol.
-
Residual Starting Material: Unreacted o-cresol or m-cresol may remain in the final product.
-
Other By-products: Depending on the specific reagents and conditions, other side products may be generated.
Q3: How can I monitor the progress of the reaction and identify impurities?
A3: Chromatographic techniques are essential for monitoring the reaction and identifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. Derivatization may be necessary for polar phenolic compounds to improve their volatility and chromatographic performance.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the purity of this compound and its non-volatile impurities. A reversed-phase C18 or a phenyl stationary phase column can be used for effective separation of isomers.[5][6]
Q4: What are the recommended methods for purifying crude this compound?
A4: The primary methods for purification are:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical. Petroleum ether and ethanol (B145695) have been mentioned as suitable solvents for the recrystallization of this compound.[1][2] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]
-
Distillation: Fractional distillation can be used to separate this compound from impurities with significantly different boiling points. However, separating closely boiling isomers by distillation can be challenging.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or GC. - Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently. For chlorination with sulfuryl chloride, temperatures are often maintained between 20-30°C.[8] |
| Sub-optimal Reagent Stoichiometry | - Chlorinating Agent: The molar ratio of the chlorinating agent to the cresol (B1669610) is crucial. An insufficient amount will lead to incomplete conversion, while a large excess can promote the formation of dichlorinated by-products. A molar ratio of approximately 1.05:1 (chlorinating agent:cresol) is a good starting point. |
| Catalyst Inactivity | - Catalyst Quality: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is anhydrous and of high purity. Moisture can deactivate the catalyst. |
| Losses During Work-up | - Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent and perform multiple extractions if necessary. - Purification: Minimize losses during recrystallization by using the minimum amount of hot solvent and ensuring complete crystallization by adequate cooling. |
Issue 2: High Levels of Isomeric Impurities
Q: I am observing a high percentage of the undesired 6-chloro-2-methylphenol isomer in my product. How can I improve the selectivity for the 4-chloro isomer?
A: Improving the regioselectivity of the chlorination reaction is key to minimizing isomeric impurities.
| Possible Cause | Troubleshooting Suggestion |
| Reaction Temperature | - Lower Temperature: Lowering the reaction temperature generally favors the formation of the para-isomer (this compound) over the ortho-isomer (6-chloro-2-methylphenol). It is recommended to start the chlorination at approximately 30°C and progressively cool the reaction to about 20°C.[8] |
| Catalyst System | - Choice of Catalyst: The choice of catalyst and co-catalyst can significantly influence the isomer ratio. The use of sulfur-containing co-catalysts, such as diphenyl sulfide (B99878) in conjunction with a Lewis acid, has been shown to enhance para-selectivity.[4] - Catalyst Loading: The amount of catalyst can also affect selectivity. Experiment with different catalyst loadings to find the optimal concentration. |
| Solvent Effects | - Solvent Polarity: The polarity of the solvent can influence the isomer distribution. While the reaction is often run neat, using a non-polar solvent may alter the selectivity. |
Issue 3: Presence of Dichlorinated Impurities
Q: My final product is contaminated with significant amounts of dichlorinated by-products. How can I prevent their formation?
A: The formation of dichlorinated impurities is a result of over-chlorination. Careful control of the reaction is necessary to avoid this.
| Possible Cause | Troubleshooting Suggestion |
| Excess Chlorinating Agent | - Molar Ratio: Carefully control the molar ratio of the chlorinating agent to the cresol. Use a slight excess (e.g., 1.05 equivalents) to drive the reaction to completion without promoting dichlorination. |
| Localized High Concentrations | - Slow Addition: Add the chlorinating agent slowly and sub-surface to the reaction mixture with efficient stirring. This prevents localized high concentrations of the chlorinating agent which can lead to over-reaction. |
| Reaction Temperature | - Temperature Control: Maintain a consistent and controlled reaction temperature. Excursions to higher temperatures can increase the rate of the second chlorination. |
Experimental Protocols
Key Experiment: Synthesis of this compound from o-Cresol
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Diphenyl sulfide
-
Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve o-cresol in dichloromethane.
-
Add the catalyst system consisting of anhydrous AlCl₃ and diphenyl sulfide to the solution.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.05 molar equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of cold water with vigorous stirring.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from petroleum ether.[2]
Data Presentation
Table 1: Influence of Catalyst on the Selectivity of o-Cresol Chlorination
| Catalyst System | This compound (%) | 6-Chloro-2-methylphenol (%) | para/ortho Ratio | Reference |
| AlCl₃ | (Typical yield, lower selectivity) | (Higher proportion) | ~20 | [4] |
| AlCl₃ / Diphenyl sulfide | 96% | ~4% | 45.7 | [4] |
Note: The values presented are illustrative and can vary based on specific reaction conditions.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for managing impurities in this compound synthesis.
References
- 1. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mt.com [mt.com]
- 8. US3318949A - Process for chlorinating ortho-cresol - Google Patents [patents.google.com]
Technical Support Center: 4-Chloro-2-methylphenol in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-methylphenol (PCOC) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound (PCOC) in aqueous solutions is its susceptibility to degradation under certain environmental conditions. The main degradation pathways include phototransformation (degradation by light) and biodegradation. While generally resistant to hydrolysis, its stability can also be influenced by pH, temperature, and the presence of other reactive species.[1][2][3]
Q2: How does light exposure affect the stability of PCOC solutions?
A2: PCOC can undergo direct photolysis when exposed to UV light, particularly at wavelengths above 290 nm.[2] Irradiation with UV light can lead to the formation of various photoproducts, with methylbenzoquinone being a main primary product in pure aerated water.[1] The presence of substances like humic acids can enhance the rate of photodegradation.[1] Therefore, it is crucial to protect aqueous solutions of PCOC from light, especially UV sources and direct sunlight, to prevent degradation.
Q3: Is PCOC stable across a wide pH range?
A3: While phenols are generally resistant to hydrolysis, extreme pH conditions can affect the stability and reactivity of PCOC.[2] Strong basic conditions, such as concentrated sodium hydroxide (B78521) solutions, can lead to vigorous reactions.[2][4] The pKa of PCOC is predicted to be around 9.87, indicating it will exist predominantly in its phenolic form in neutral and acidic solutions.[5] For routine experimental work, maintaining the pH of the aqueous solution within a neutral to slightly acidic range is recommended to minimize potential degradation.
Q4: What is the expected shelf-life of a PCOC aqueous solution?
A4: The shelf-life of a PCOC aqueous solution is highly dependent on storage conditions. When stored in a cool, dark place in a tightly sealed container, the solution can be stable.[5][6] However, due to its susceptibility to photolysis and potential for microbial degradation, it is best practice to prepare fresh solutions for critical experiments. For long-term storage, refrigeration is recommended.
Q5: Can I expect PCOC to biodegrade in my aqueous experimental system?
A5: Yes, PCOC is considered to be readily biodegradable under aerobic conditions.[3] The estimated half-life for aerobic biodegradation in surface water and soil is approximately 21 days.[3] If your experimental system contains microorganisms, biodegradation can be a significant pathway for PCOC loss over time. Under anaerobic conditions, no biodegradation has been observed.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected decrease in PCOC concentration over time. | 1. Photodegradation: Exposure to ambient light, especially sunlight or fluorescent lighting. 2. Biodegradation: Microbial contamination of the solution. 3. Reaction with other components: Presence of strong bases or oxidizing agents in the solution. | 1. Store solutions in amber glass containers or wrap containers in aluminum foil. Work in a dimly lit area or use light-blocking shields. 2. Use sterile water and glassware for solution preparation. Consider filtration through a 0.22 µm filter. 3. Ensure all components of the aqueous solution are compatible with PCOC. Avoid highly alkaline conditions. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC). | 1. Formation of degradation products: Photolysis or oxidation can lead to the formation of byproducts like methylbenzoquinone.[1] 2. Contamination: Impurities in the solvent or from the container. | 1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. If new peaks are present in the aged sample, it indicates degradation. Refer to the degradation pathway diagram below. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware. |
| Low solubility or precipitation of PCOC in the aqueous solution. | 1. Exceeding solubility limit: PCOC has limited water solubility (<0.1 g/100 mL at 15°C).[5] 2. Temperature effects: Solubility may decrease at lower temperatures. | 1. Prepare solutions at or below the reported solubility limit. The use of co-solvents may be necessary for higher concentrations, but their potential impact on stability should be evaluated. 2. If the solution was refrigerated, allow it to warm to room temperature and sonicate to redissolve any precipitate before use. |
| Color change in the PCOC solution (e.g., turning yellowish or brownish). | 1. Oxidation: Air oxidation can lead to the formation of colored quinone-type compounds. 2. Photodegradation: Formation of colored photoproducts. | 1. Prepare fresh solutions. If the solution needs to be stored, consider purging with an inert gas (e.g., nitrogen or argon) before sealing the container. 2. Protect the solution from light as described above. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [5] |
| Molecular Weight | 142.58 g/mol | [5] |
| Melting Point | 43-46 °C | [5][7] |
| Boiling Point | 220-225 °C | [5][7] |
| Water Solubility | <0.1 g/100 mL at 15 °C; 2300 mg/L at 20°C | [3][5] |
| pKa | ~9.87 (Predicted) | [5] |
| log Kow (Octanol-Water Partition Coefficient) | 3.09 | [3] |
Table 2: Factors Influencing the Stability of Aqueous PCOC Solutions
| Factor | Effect on Stability | Mitigation Strategies |
| Light (UV, Sunlight) | Promotes photodegradation, leading to the formation of byproducts.[1][2] | Store solutions in light-resistant containers (amber glass) and in the dark. |
| pH | Stable in neutral to slightly acidic conditions. Vigorous reaction with strong bases.[2][4] | Maintain pH in the neutral to slightly acidic range. Avoid contact with concentrated alkaline solutions. |
| Temperature | Stable at normal temperatures.[2] | Store solutions in a cool place. Refrigeration can slow down potential degradation processes. |
| Oxygen | Can lead to oxidation, especially in the presence of light or catalysts. | For long-term storage, consider deoxygenating the solvent and storing under an inert atmosphere. |
| Microorganisms | Can cause biodegradation under aerobic conditions.[3] | Use sterile water and equipment for solution preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Materials: this compound (high purity), HPLC-grade water, volumetric flasks, analytical balance, magnetic stirrer, and stir bar.
-
Procedure: a. Accurately weigh the desired amount of this compound using an analytical balance. b. Quantitatively transfer the weighed PCOC to a volumetric flask of the desired volume. c. Add a small amount of HPLC-grade water to the flask and swirl to dissolve the solid. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat. d. Once dissolved, bring the solution to the final volume with HPLC-grade water. e. Mix the solution thoroughly by inverting the flask several times. f. If not for immediate use, transfer the solution to a clean, amber glass container and store it in a cool, dark place.
Protocol 2: Analysis of this compound in Aqueous Samples by HPLC
This is a general guideline; specific conditions may need to be optimized for your instrument and application.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) is a typical starting point. The mobile phase may need to be acidified slightly (e.g., with 0.1% formic acid) to ensure the phenol (B47542) is in its protonated form.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor the absorbance at a wavelength where PCOC has a strong absorbance, typically around 225 nm or 280 nm.
-
Quantification: Prepare a calibration curve using standard solutions of known concentrations. The concentration of PCOC in unknown samples can be determined by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. Page loading... [guidechem.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. This compound | 1570-64-5 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound CAS#: 1570-64-5 [m.chemicalbook.com]
Navigating the Challenges of 4-Chloro-2-methylphenol in Experimental Research: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the experimental utility of 4-Chloro-2-methylphenol can be hindered by its challenging solubility. This technical support center provides a comprehensive guide to overcoming these issues, offering detailed troubleshooting, frequently asked questions, and standardized protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound is a phenolic compound with a chemical structure that confers limited solubility in water. Its aromatic ring and chloro- group make it relatively nonpolar, leading to poor interactions with polar water molecules. At room temperature, its solubility in water is quite low.[1][2]
Q2: What are the most effective solvents for dissolving this compound?
A2: this compound exhibits significantly better solubility in organic solvents. Ethanol, acetone, and dimethyl sulfoxide (B87167) (DMSO) are commonly used and effective solvents for preparing stock solutions.[3] It is also readily soluble in aqueous solutions of sodium hydroxide (B78521) (caustic soda) due to the formation of the more soluble phenolate (B1203915) salt.
Q3: Can I increase the solubility of this compound in aqueous media without using high concentrations of organic solvents?
A3: Yes, several strategies can be employed. Adjusting the pH of the aqueous solution to be more alkaline (above its pKa of approximately 9.71) will deprotonate the phenolic hydroxyl group, forming the more soluble phenolate ion.[4] Additionally, the use of co-solvents at low concentrations and gentle heating can aid in dissolution.
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A4: This phenomenon, known as "solvent shock," occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The abrupt change in polarity causes the compound to crash out of solution. To prevent this, it is crucial to perform a serial dilution of the stock solution and to add the compound to the medium dropwise while vortexing or stirring to ensure rapid and even dispersion.
Q5: Are there any common experimental artifacts I should be aware of when using this compound?
A5: Besides solubility issues, researchers should be mindful of the potential for this compound to interfere with certain assays. Its phenolic structure can lead to non-specific interactions with proteins. Furthermore, as an antimicrobial agent, it can be toxic to cells at higher concentrations, which may confound experimental results if not properly controlled for.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound will not dissolve in water. | Low intrinsic aqueous solubility. | 1. Attempt to dissolve in a small amount of a compatible organic solvent (e.g., ethanol, DMSO) first to create a concentrated stock solution. 2. Adjust the pH of the aqueous solution to >10 with NaOH to form the more soluble sodium phenolate salt. Neutralize to the desired final pH just before use, being mindful of potential precipitation. |
| Precipitation occurs when adding stock solution to aqueous buffer or media. | Solvent shock; exceeding the solubility limit in the final solution. | 1. Prepare a less concentrated stock solution. 2. Perform a stepwise dilution of the stock solution into the aqueous medium. 3. Add the stock solution dropwise to the final volume of buffer/media while vigorously stirring or vortexing. 4. Gently warm the final solution (e.g., to 37°C) to aid in dissolution, but be cautious of compound stability at elevated temperatures. |
| Cloudiness or precipitation observed in the final experimental solution over time. | Compound instability or delayed precipitation. | 1. Ensure the final concentration does not exceed the compound's solubility limit in the specific buffer or media at the experimental temperature. 2. Prepare fresh solutions immediately before each experiment. 3. Check for any potential interactions with components of your buffer or media that might reduce solubility. |
| Inconsistent experimental results. | Incomplete dissolution leading to inaccurate final concentrations. | 1. Visually inspect all solutions for any undissolved particulate matter before use. 2. Consider a brief sonication step after dilution to ensure complete dissolution. 3. Always prepare a fresh dilution series from a validated stock solution for each experiment. |
Data Presentation: Solubility Profile
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Temperature (°C) | Solubility |
| Water | 15 | < 0.1 g/100 mL[1][2] |
| Water | 20 | 0.23 g/100 mL[4] |
| Water | 25 | 4.0 g/L (0.4 g/100 mL)[4] |
| Ethanol | Room Temperature | Readily Soluble[5] |
| Acetone | Room Temperature | Readily Soluble[5] |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble |
| Petroleum Ether | Room Temperature | Soluble[4] |
| Caustic Soda Solution | Room Temperature | Readily Soluble[5] |
Note: "Readily Soluble" and "Soluble" are qualitative terms from safety data sheets and imply a high degree of solubility, though specific quantitative values were not provided in the available literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 14.26 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for any remaining particulate matter.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
Objective: To prepare a working solution from a DMSO stock for treating cells in culture, minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Create an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile conical tube. This creates a 100 µM intermediate solution in 1% DMSO. Vortex gently to mix.
-
Prepare the final working solution: Further dilute the intermediate solution into the desired volume of cell culture medium. For example, to make 10 mL of a 1 µM final solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed medium.
-
When adding the compound at any dilution step, add it dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Use the final working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.
Signaling Pathway and Experimental Workflow
Inhibition of NAD-Dependent Dehydrogenases and Induction of Oxidative Stress
This compound has been shown to inhibit NAD-dependent dehydrogenases, key enzymes in cellular respiration. This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in the NAD+/NADH ratio and an increase in the production of reactive oxygen species (ROS), thereby inducing a state of oxidative stress.
Caption: Inhibition of NAD-Dependent Dehydrogenases by this compound.
Experimental Workflow to Investigate Oxidative Stress Induction
The following workflow outlines an experiment to determine if this compound induces oxidative stress in a cellular model.
Caption: Workflow for assessing oxidative stress induced by this compound.
References
- 1. This compound CAS#: 1570-64-5 [m.chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
minimizing byproduct formation in 4-Chloro-2-methylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Chloro-2-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary byproducts?
The most prevalent laboratory and industrial synthesis of this compound involves the electrophilic chlorination of o-cresol (B1677501) using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[1][2] The primary byproducts of this reaction are the isomeric 6-chloro-2-methylphenol and dichlorinated products such as 4,6-dichloro-2-methylphenol. Unreacted o-cresol can also be a significant impurity if the reaction does not go to completion.
Q2: How can I improve the regioselectivity of the chlorination to favor the formation of this compound over its isomers?
Improving the regioselectivity towards the desired para-chloro isomer is a key challenge. The use of specific catalysts in conjunction with sulfuryl chloride has been shown to significantly increase the para/ortho product ratio.[2][3][4] Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are often used.[1][2] Furthermore, the addition of sulfur-containing co-catalysts, such as diaryl sulfides or tetrahydrothiopyran (B43164) derivatives, can enhance para-selectivity.[2][3]
Q3: What are the optimal reaction conditions to minimize byproduct formation?
Optimal reaction conditions are crucial for minimizing byproduct formation. Key parameters to control include:
-
Temperature: Lower temperatures generally favor higher selectivity but may slow down the reaction rate. A temperature range of 0-50°C is often employed.[5]
-
Solvent: The reaction can be run without a solvent, which is often preferred in industrial settings.[5]
-
Stoichiometry: A slight excess of the chlorinating agent is typically used to ensure complete conversion of the starting material, but a large excess can lead to the formation of dichlorinated byproducts.[6]
Q4: What are the best methods for purifying the final product and removing byproducts?
Purification of this compound can be achieved through several methods. Recrystallization from a non-polar solvent like petroleum ether is a common and effective technique.[7] For highly persistent impurities or for achieving very high purity, zone melting can be employed.[7] In cases where unreacted starting material is a significant impurity, a chemical separation method involving complexation with a metal halide salt, such as calcium bromide, has been reported to be effective.[8]
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Amount of Unreacted o-Cresol
| Possible Cause | Troubleshooting Suggestion |
| Insufficient Chlorinating Agent | Ensure the accurate stoichiometry of sulfuryl chloride to o-cresol. A slight molar excess (e.g., 1.05 to 1.1 equivalents) of sulfuryl chloride is recommended. |
| Low Reaction Temperature | While lower temperatures favor selectivity, they can also decrease the reaction rate. Consider a modest increase in temperature, monitoring the byproduct profile by GC-MS. |
| Inactive Catalyst | If using a Lewis acid catalyst, ensure it is anhydrous, as moisture can deactivate it. |
Issue 2: High Proportion of 6-Chloro-2-methylphenol Isomer
| Possible Cause | Troubleshooting Suggestion |
| Lack of Regioselective Catalyst | The uncatalyzed reaction often leads to a mixture of isomers. Employ a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to direct the chlorination to the para position. |
| Suboptimal Catalyst System | For enhanced para-selectivity, consider the use of a sulfur-containing co-catalyst, such as diphenyl sulfide (B99878) or a poly(alkylene sulfide), in conjunction with a Lewis acid.[2][4] |
| High Reaction Temperature | Higher temperatures can reduce the regioselectivity of the chlorination. Maintain a lower reaction temperature (e.g., 0-25°C) to favor the formation of the para isomer. |
Issue 3: Formation of Dichlorinated Byproducts (e.g., 4,6-dichloro-2-methylphenol)
| Possible Cause | Troubleshooting Suggestion |
| Excess Chlorinating Agent | Using a large excess of sulfuryl chloride will promote dichlorination. Carefully control the stoichiometry and add the chlorinating agent dropwise to avoid localized high concentrations. |
| Prolonged Reaction Time | Monitor the reaction progress by GC. Once the starting material is consumed, quench the reaction to prevent further chlorination of the desired product. |
Data Presentation
Table 1: Effect of Catalysts on the Regioselectivity of o-Cresol Chlorination with Sulfuryl Chloride
| Catalyst System | para/ortho Ratio | Yield of 4-chloro-o-cresol (%) | Reference |
| None | 7.8 | - | [3] |
| AlCl₃ | - | - | [1] |
| FeCl₃ | - | - | [1] |
| AlCl₃ + Tetrahydrothiopyran | 45.7 | 96.4 | [3] |
| AlCl₃ + Poly(alkylene sulfide) | >50 | ~97 | [4] |
Note: "-" indicates that specific quantitative data was not provided in the cited source, although the catalyst was mentioned as effective.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Chlorination of o-Cresol
Materials:
-
o-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Diphenyl sulfide
-
Dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Petroleum ether
Procedure:
-
To a stirred solution of o-cresol (1.0 eq) in dichloromethane (if used), add anhydrous aluminum chloride (0.01-0.05 eq) and diphenyl sulfide (0.01-0.05 eq).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add sulfuryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from petroleum ether.
Mandatory Visualization
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 6. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. US4429168A - Process for separating chlorinated phenols - Google Patents [patents.google.com]
degradation of 4-Chloro-2-methylphenol in the presence of other phenolics
Welcome to the technical support center for 4-Chloro-2-methylphenol (4-CMP) degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 4-CMP, particularly in the presence of other phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for degrading this compound in experimental settings?
A1: Several effective methods are used for the degradation of 4-CMP, including:
-
Advanced Oxidation Processes (AOPs): These are highly effective and include methods like the Electro-Fenton and photoelectro-Fenton processes, which use hydroxyl radicals to break down the molecule[[“]][2]. Ozonation, often more effective in alkaline conditions, is another common AOP[3][4]. The classic Fenton's reagent (H₂O₂/Fe²⁺) is also widely used, with its efficiency being significantly influenced by temperature[5].
-
Photocatalysis: This method uses a photocatalyst, such as silver-doped Titanium Dioxide (Ag-TiO₂), and a light source (e.g., UV-A) to degrade chlorophenols[6]. Systems using visible light have also been developed[7].
-
Biodegradation: Specific microorganisms can metabolize 4-CMP. For instance, a Gram-negative bacterium isolated from activated sludge has been shown to degrade 4-CMP via a modified ortho-cleavage pathway[8].
Q2: How does the presence of other phenolic compounds affect the degradation of this compound?
A2: The presence of other phenolics can have a significant impact. In mixed phenolic waste, these compounds can compete for the degrading agent (e.g., hydroxyl radicals in AOPs or active sites on a catalyst), which can lower the degradation rate of 4-CMP[3]. In biological systems, microorganisms may have separate, inducible pathways for different phenols. For example, one bacterial strain was found to degrade 4-CMP, 2,4-dichlorophenol, and 4-chlorophenol, but used a different metabolic route for phenol (B47542) itself[8].
Q3: What is the recommended analytical method for quantifying this compound and other phenolics in a sample?
A3: The standard and most widely used method is Gas Chromatography (GC), as detailed in EPA Method 8041A[9][10]. This method can be performed with a Flame Ionization Detector (FID) for underivatized phenols or an Electron Capture Detector (ECD) for enhanced sensitivity after derivatization[9][10]. To handle complex mixtures, a dual-column GC setup is often recommended for better separation and confirmation of results[9][10].
Q4: What are the optimal storage conditions for my samples before analysis?
A4: Samples should be extracted promptly after collection. Water samples are typically acidified to a pH of less than or equal to 2 before extraction with a solvent like methylene (B1212753) chloride[9]. If derivatization is part of your protocol, it's recommended to perform this step within 48 hours of extraction and analyze the derivatized extracts immediately to prevent potential side reactions[11].
Troubleshooting Guides
Issue 1: Incomplete or Slower-Than-Expected Degradation of 4-CMP
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Verify and adjust the pH of your reaction mixture. For Fenton-based systems, an initial pH of 3 is common[5]. For ozonation, alkaline pH (e.g., 9) can be more effective[4]. | The generation and reactivity of oxidative species, particularly hydroxyl radicals, are highly pH-dependent. |
| Suboptimal Temperature | For Fenton's reagent, consider increasing the reaction temperature. | Degradation and mineralization of 4-CMP using Fenton's reagent are strongly influenced by temperature, with significantly higher Total Organic Carbon (TOC) removal observed at 70°C compared to 25°C[5]. |
| Presence of Scavengers | Analyze your sample matrix for other organic compounds that may be present. | Other organic molecules can compete for the oxidizing agents, reducing the efficiency of 4-CMP degradation. This is particularly relevant in complex matrices like industrial wastewater[3]. |
| Catalyst Deactivation or Insufficient Dosage | Ensure the correct catalyst concentration is used. For photocatalysis, check the light source intensity and ensure the catalyst is well-dispersed in the solution. | An optimal catalyst dosage is crucial; too little may limit the reaction rate, while too much can sometimes be detrimental to efficiency[6]. |
Issue 2: Analytical Problems During GC Quantification
| Potential Cause | Troubleshooting Step | Rationale |
| Co-eluting Peaks | 1. Use a dual-column GC system with columns of different polarities[9][10]. 2. If derivatizing, try analyzing the underivatized phenols[10]. 3. Use GC/MS for positive peak identification and confirmation[9]. | This compound is known to co-elute with other phenols, such as 2,6-dichlorophenol (B41786) when using certain columns after PFBBr derivatization[10]. This makes accurate quantification impossible without improved separation or mass spectrometric detection. |
| Low Analyte Recovery | 1. Ensure sample extracts are thoroughly dried before derivatization (e.g., using anhydrous sodium sulfate)[10]. 2. Check extraction efficiency; ensure the pH was correctly adjusted to ≤ 2 for aqueous samples before solvent extraction[9]. | Water in the extract can interfere with derivatization reactions, leading to poor and inconsistent recoveries[10][11]. |
| Carryover Contamination | Run a solvent blank immediately after analyzing a high-concentration sample. If contamination is observed, rinse the syringe and injection port thoroughly[9][11]. | High-concentration samples can leave residues in the injection system, leading to ghost peaks and artificially high results in subsequent analyses[11]. |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of 4-CMP using Ag-TiO₂
This protocol is based on methodologies for the photocatalytic degradation of chlorophenols[6].
-
Catalyst Preparation: Synthesize Ag-TiO₂ nanocatalysts using a sol-gel method, with a typical doping content of 0.5wt% Ag for optimal performance[6].
-
Reactor Setup: Use a photoreactor equipped with a UV-A light source. Place an air diffuser at the bottom of the reactor to supply air and ensure uniform mixing[6].
-
Experimental Procedure: a. Prepare an aqueous solution of 4-CMP at the desired concentration. b. Add the Ag-TiO₂ catalyst to the solution and magnetically stir the suspension in the dark for 30 minutes to establish adsorption/desorption equilibrium[6]. c. Turn on the UV-A light and begin constant aeration of the suspension. d. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 min), withdraw an analytical sample from the suspension. e. Immediately centrifuge the sample (e.g., at 4,000 rpm for 15 min) and filter it through a 0.45 μm filter to remove all catalyst particles[6]. f. Analyze the filtrate using HPLC or GC to determine the remaining concentration of 4-CMP.
Protocol 2: Analysis of Phenols by GC (Adapted from EPA Method 8041A)
This protocol provides a general workflow for the analysis of 4-CMP and other phenols[9][10].
-
Sample Extraction (Aqueous): a. Acidify the water sample to pH ≤ 2 with a suitable acid (e.g., sulfuric acid). b. Extract the sample with methylene chloride using an appropriate technique such as Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction)[9]. c. Dry the extract by passing it through a column of anhydrous sodium sulfate. d. Concentrate the extract to the desired volume.
-
Derivatization (Optional, for GC-ECD): a. The target phenols may be derivatized with pentafluorobenzyl bromide (PFBBr) or diazomethane (B1218177) to make them suitable for ECD analysis[9][10]. b. Caution: Diazomethane is explosive and carcinogenic and should only be handled by experienced analysts in a proper fume hood[10].
-
GC Analysis: a. Instrument: Gas chromatograph equipped with a single or dual fused-silica, wide-bore open-tubular column(s) and an appropriate detector (FID or ECD)[9][10]. b. Single-Column Approach: A single analysis determines the presence of a compound. A second analysis on a different column or by GC/MS is required for confirmation[9]. c. Dual-Column Approach: A single injection is split between two columns of different polarities, allowing for simultaneous analysis and confirmation[9][10]. d. Calibration: Prepare a multi-point calibration curve from standards containing 4-CMP and any other phenols of interest. e. Analysis: Inject the prepared sample extract and integrate the peak areas to quantify the concentration of each analyte based on the calibration curve.
Quantitative Data Summary
Table 1: Degradation Efficiency of 4-Chloro-3-methylphenol (p-chlorocresol) using AOPs in Tannery Wastewater
| Treatment | Duration (h) | Removal Efficiency (%) | Normalized Removal Rate (mg p-chlorocresol / g O₃ / h) |
| Ozone Only (Lab Scale) | 2–3 | ≥ 70% | ~76 |
| Ozone + Fenton's (Lab Scale) | 2–3 | ~80% | ~76 |
| Ozone Only (Pilot Scale) | 24 | ~46% | 3.8 |
| Ozone + Fenton's (Pilot Scale) | 24 | ~66% | 6.7 |
| Data adapted from a study on tannery effluent, which has a high organic load that can affect degradation rates[3]. |
Table 2: Effect of Temperature on 4-Chloro-3-methylphenol Degradation by Fenton's Reagent
| Parameter | Temperature | Duration | Result |
| TOC Removal | 25 °C | ~24 h | 36% |
| 70 °C | ~24 h | 85% | |
| Dechlorination | 25 °C | 27 h | 87% |
| 70 °C | 3 h | 100% | |
| Initial Conditions: [CMP]₀ = 10 mM, [Fe²⁺]₀ = 0.5 mM, [H₂O₂]₀/[CMP]₀ = 80, pH₀ = 3[5]. |
Visualizations
Caption: General experimental workflow for a 4-CMP degradation study.
Caption: Decision tree for troubleshooting analytical issues in GC.
Caption: Simplified pathway for AOP degradation of 4-CMP.
References
- 1. consensus.app [consensus.app]
- 2. Degradation of this compound in aqueous solution by electro-Fenton and photoelectro-Fenton processes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Temperature activated degradation (mineralization) of 4-chloro-3-methyl phenol by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of this compound by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. settek.com [settek.com]
- 10. epa.gov [epa.gov]
- 11. NEMI Method Summary - 8041A [nemi.gov]
Technical Support Center: Regioselective Chlorination of m-Cresol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the regioselective chlorination of m-cresol (B1676322). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the regioselective chlorination of m-cresol?
The chlorination of m-cresol can yield three main monochlorinated isomers: 4-chloro-3-methylphenol, 6-chloro-3-methylphenol, and 2-chloro-3-methylphenol. The goal of regioselective synthesis is to predominantly form one of these isomers. Dichlorinated byproducts, such as 4,6-dichloro-m-cresol, can also be formed.[1][2]
Q2: How do I achieve high para-selectivity (4-chloro-3-methylphenol)?
Para-selective chlorination of m-cresol is typically achieved using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a sulfur-containing catalyst and a Lewis acid co-catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3] Poly(alkylene sulfide)s with longer spacer groups between the sulfur atoms have been shown to be particularly effective for the para-chlorination of m-cresol.[3]
Q3: Which catalysts are recommended for ortho-selective chlorination (2-chloro- and/or 6-chloro-3-methylphenol)?
Achieving high ortho-selectivity is challenging as the para-position is often favored.[4] However, certain organocatalysts can direct chlorination to the ortho-position. Lewis basic selenoether catalysts and bis-thiourea catalysts have demonstrated high ortho-selectivity for phenols when using N-chlorosuccinimide (NCS) as the chlorinating agent.[5][6] Specifically for 3-substituted phenols, these catalysts tend to direct chlorination to the less hindered 6-position.[6]
Q4: What is the role of the Lewis acid in para-selective chlorination?
In sulfur-catalyzed para-selective chlorinations, a Lewis acid like AlCl₃ acts as an activator.[3] It is believed to interact with the sulfur catalyst and the chlorinating agent (sulfuryl chloride) to form a bulky electrophilic intermediate. This steric hindrance favors the attack at the less hindered para-position of the m-cresol.[7]
Q5: Can I run the reaction without a solvent?
Yes, several procedures for the para-selective chlorination of m-cresol using sulfuryl chloride and a catalyst system have been successfully developed to be solvent-free, which is advantageous for industrial applications.[2][3]
Troubleshooting Guide
Problem 1: Low Regioselectivity (High mixture of isomers)
-
Q: My reaction is producing a mixture of 4-chloro-, 6-chloro-, and 2-chloro-m-cresol. How can I improve the selectivity?
-
A:
-
For para-selectivity: Ensure the catalyst system is appropriate. The combination of sulfuryl chloride, a sulfur-containing catalyst (e.g., poly(alkylene sulfide)s), and a Lewis acid (AlCl₃) is crucial for high para-selectivity.[3][7] The absence or incorrect ratio of these components can lead to poor selectivity. Verify the purity of your reagents, as impurities can interfere with the catalytic cycle.
-
For ortho-selectivity: The choice of catalyst and chlorinating agent is critical. Systems like selenoether catalysts with NCS are designed for ortho-selectivity.[5][6] Using a less selective chlorinating agent like SO₂Cl₂ without an ortho-directing catalyst will likely result in a mixture favoring the para isomer.
-
Reaction Temperature: Temperature can influence selectivity. For some systems, lower temperatures may enhance selectivity by favoring the kinetically controlled product. Traditional methods often control the reaction temperature between 30-50°C.[2]
-
-
Problem 2: Formation of Dichlorinated Byproducts
-
Q: I am observing a significant amount of 4,6-dichloro-m-cresol in my product mixture. How can I prevent this?
-
A:
-
Stoichiometry of Chlorinating Agent: The most common cause of dichlorination is an excess of the chlorinating agent. Use a slight excess (e.g., 1.05-1.10 equivalents) of sulfuryl chloride or other agent relative to m-cresol.[3]
-
Control Conversion Rate: To avoid further chlorination of the desired monochlorinated product, it is advisable to control the reaction conversion rate to between 75-90%.[2]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote over-chlorination. Monitor the reaction progress using techniques like GC or TLC to stop it once the starting material is consumed to the desired level.
-
-
Problem 3: Low or No Reaction Conversion
-
Q: The reaction is very slow, or the m-cresol is not being consumed. What could be the issue?
-
A:
-
Catalyst Activity: If using a Lewis acid co-catalyst like AlCl₃, ensure it is anhydrous. Moisture can deactivate the catalyst. The sulfur-containing catalyst should also be of high purity.
-
Reagent Purity: The purity of the chlorinating agent is important. For example, sulfuryl chloride can decompose over time. Using freshly distilled or a new bottle of the reagent is recommended.[7]
-
Temperature: While high temperatures can reduce selectivity, a temperature that is too low may result in a very slow reaction rate. Ensure the reaction is running within the recommended temperature range for your specific catalytic system.[2][3]
-
-
Data Presentation
Table 1: Catalyst Performance in para-Selective Chlorination of m-Cresol (Reaction conditions: m-cresol (100 mmol), SO₂Cl₂ (106-110 mmol), AlCl₃, room temperature, 4h)
| Catalyst | Catalyst Amount | Lewis Acid (AlCl₃) | Yield of 4-chloro-m-cresol | para/ortho Ratio | Reference |
| None | - | 200 mg | - | 3.0 | [3] |
| Di-n-butyl sulphide | 100 mg | 200 mg | - | 15.7 | [3] |
| Poly(alkylene sulphide) with longer spacers | 50 mg | 100 mg | up to 94.6% | > 18.0 | [3] |
| 1,9-bis(methylthio)nonane | - | - | - | 18.0 | [8] |
Table 2: Catalyst Performance in ortho-Selective Chlorination of 3-Substituted Phenols (Data for 3-substituted phenols serves as a model for m-cresol)
| Substrate | Catalyst (mol%) | Chlorinating Agent | ortho/para Ratio | Yield | Reference |
| 3-Fluorophenol | Selenoether (5) | NCS | >20:1 | 70% | [6] |
| 3-Bromophenol | Selenoether (5) | NCS | 3.5:1 | Good | [6] |
| m-Cresol (modeled) | (S)-diphenylprolinol (1) | SO₂Cl₂ | High o:p ratio expected | - | [9] |
Experimental Protocols
Protocol 1: General Procedure for para-Selective Chlorination of m-Cresol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add m-cresol (1.0 eq).
-
Catalyst Addition: Add the Lewis acid (e.g., anhydrous AlCl₃, ~1.5-2.0 mol%) and the sulfur-containing catalyst (e.g., poly(alkylene sulphide), ~0.1-0.5 wt%).
-
Reagent Addition: Cool the mixture in an ice bath (0-5°C). Slowly add sulfuryl chloride (1.05-1.1 eq) dropwise over a period of 1-2 hours, ensuring the internal temperature remains low.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the desired conversion is reached, quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or recrystallization.[2]
Protocol 2: General Procedure for ortho-Selective Chlorination of m-Cresol
-
Setup: In a dry flask under an inert atmosphere, dissolve the ortho-directing catalyst (e.g., selenoether catalyst, 1-5 mol%) in a suitable anhydrous solvent (e.g., Chloroform, CDCl₃).[5]
-
Substrate Addition: Add m-cresol (1.0 eq) to the solution and stir for a few minutes.
-
Reagent Addition: Add the chlorinating agent (e.g., N-chlorosuccinimide (NCS), 1.1 eq) in one portion.
-
Reaction: Stir the reaction at the specified temperature (e.g., room temperature) for the required time (typically several hours).
-
Monitoring: Monitor the reaction for the consumption of starting material and formation of the product by GC/MS or ¹H NMR.[5]
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica (B1680970) gel to isolate the desired ortho-chlorinated product.
Visualizations
Caption: Experimental workflow for a typical regioselective chlorination of m-cresol.
Caption: Catalyst selection guide for the regioselective chlorination of m-cresol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling of 4-Chloro-2-methylphenol with Concentrated Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing violent reactions when working with 4-Chloro-2-methylphenol and concentrated bases. The information is structured to address potential issues through troubleshooting guides and frequently asked questions, ensuring laboratory safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when mixing this compound with concentrated bases like sodium hydroxide (B78521) (NaOH)?
A1: The primary hazard is a highly exothermic and potentially violent runaway reaction. A documented incident involved a large quantity of this compound left in contact with concentrated sodium hydroxide solution for three days, which resulted in a reaction that reached red heat and produced fumes that ignited explosively.[1] The proposed mechanism is an exothermic hydrolysis to the corresponding hydroquinone, with the high viscosity of the mixture hindering heat dissipation.[1]
Q2: Are there specific quantitative data available on the thermal stability of this compound with concentrated bases?
Q3: What are the recommended general safety precautions when handling this compound?
A3: this compound is a corrosive and toxic compound.[2] General safety precautions include:
-
Engineering Controls: Always work in a well-ventilated laboratory with a chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[3]
-
Avoid Contact: Avoid inhalation, ingestion, and skin and eye contact.[1]
-
Safe Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers, acid chlorides, and acid anhydrides.[3]
Q4: Are there safer, alternative bases to concentrated sodium hydroxide for reactions involving this compound?
A4: Yes, milder bases can often be substituted for strong bases like NaOH to reduce the risk of a runaway reaction. The suitability of an alternative base depends on the specific reaction being performed (e.g., O-alkylation, esterification). Some potential alternatives include:
-
Potassium Carbonate (K₂CO₃): A weaker and less hazardous base commonly used for O-alkylation of phenols. It is often used in polar aprotic solvents like DMF or acetone.
-
Triethylamine (Et₃N): An organic base that can be used as an acid scavenger. It is a weaker base than NaOH and can be easier to handle.
-
Other Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) is a more reactive but also more expensive alternative to K₂CO₃ that can sometimes promote reactions at lower temperatures.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during base addition. | Exothermic reaction is proceeding too quickly, potentially leading to a runaway reaction. | 1. Immediately stop the addition of the base. 2. Apply external cooling (e.g., ice bath).3. If the temperature continues to rise rapidly, initiate the emergency shutdown procedure .4. For future experiments, reduce the rate of addition , use a more dilute base solution, and ensure efficient stirring and cooling. |
| Localized browning or charring at the point of base addition. | Highly concentrated base is causing localized decomposition of the this compound. | 1. Improve stirring efficiency to ensure rapid dispersion of the base.2. Add the base subsurface to avoid high local concentrations at the surface.3. Consider using a more dilute solution of the base . |
| Reaction mixture becomes very viscous, and stirring is difficult. | The sodium salt of this compound may have limited solubility in the reaction solvent, leading to poor heat transfer. This was a contributing factor in a documented incident.[1] | 1. Add a co-solvent to improve the solubility of the phenoxide salt.2. Increase the reaction volume to reduce the overall concentration.3. Ensure the stirring apparatus is robust enough to handle viscous mixtures. |
| The reaction does not proceed to completion with milder bases (e.g., K₂CO₃). | The milder base is not strong enough to deprotonate the phenol (B47542) effectively under the current reaction conditions. | 1. Increase the reaction temperature. 2. Use a more polar solvent to facilitate the reaction.3. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to enhance the reaction rate. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1570-64-5 |
| Molecular Formula | C₇H₇ClO |
| Molecular Weight | 142.58 g/mol [4] |
| Appearance | Off-white to slightly brownish crystalline solid |
| Melting Point | 43-46 °C[4] |
| Boiling Point | 220-225 °C[4] |
| pKa | 9.87 (Predicted) |
Table 2: Comparison of Commonly Used Bases
| Base | Formula | Type | pKa of Conjugate Acid | Key Safety Considerations |
| Sodium Hydroxide | NaOH | Strong, Inorganic | ~15.7 | Highly corrosive. Reactions are often highly exothermic. Can cause severe burns. |
| Potassium Hydroxide | KOH | Strong, Inorganic | ~15.7 | Highly corrosive. Can be more soluble in organic solvents than NaOH. Reactions are highly exothermic. |
| Potassium Carbonate | K₂CO₃ | Weak, Inorganic | ~10.3 | Less hazardous than NaOH/KOH. Reactions are generally less exothermic. |
| Triethylamine | Et₃N | Weak, Organic | ~10.75 | Flammable liquid with a strong odor. Less basic than inorganic hydroxides. |
Experimental Protocols
Disclaimer: The following protocols are intended as a general guide and should be adapted to specific experimental requirements and performed after a thorough risk assessment.
Protocol 1: Safe Lab-Scale Reaction of this compound with Sodium Hydroxide (Illustrative Example for Alkylation)
Objective: To perform a reaction with this compound and NaOH while minimizing the risk of a runaway reaction.
Methodology:
-
Reaction Setup:
-
Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel for controlled addition of the base, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Place the flask in a cooling bath (e.g., ice-water or a controlled cooling system).
-
-
Reagent Preparation:
-
Dissolve this compound in a suitable solvent (e.g., toluene (B28343) or THF).
-
Prepare a dilute solution of sodium hydroxide (e.g., 1-2 M). Never use concentrated NaOH pellets or solutions directly without dilution and cooling.
-
-
Procedure:
-
Cool the solution of this compound to 0-5 °C.
-
Slowly add the dilute NaOH solution dropwise via the dropping funnel over an extended period (e.g., 1-2 hours).
-
Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than a few degrees above the initial temperature.
-
If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.
-
After the addition is complete, allow the reaction to stir at a low temperature until completion is confirmed by a suitable analytical method (e.g., TLC or GC).
-
-
Work-up:
-
Carefully quench the reaction by slowly adding it to a cooled, stirred acidic solution (e.g., dilute HCl) to neutralize any excess base.
-
Proceed with standard extraction and purification procedures.
-
Protocol 2: O-Alkylation using a Milder Base (Potassium Carbonate)
Objective: To perform O-alkylation of this compound using a safer, milder base.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound, anhydrous potassium carbonate (2-3 equivalents), and a polar aprotic solvent (e.g., DMF or acetone).
-
Equip the flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
-
Procedure:
-
Add the alkylating agent (e.g., an alkyl halide) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.
-
The reaction may require several hours to reach completion.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the product using standard techniques such as column chromatography or distillation.
-
Mandatory Visualizations
Caption: Hazard pathway for the reaction of this compound with a concentrated base.
Caption: Safe experimental workflow for handling this compound with a strong base.
Caption: Troubleshooting logic for an uncontrolled temperature rise.
References
- 1. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. fishersci.com [fishersci.com]
- 4. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Treatment of Waste Streams from 4-Chloro-2-methylphenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with waste streams generated during the production of 4-Chloro-2-methylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental treatment of this compound waste streams.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low degradation efficiency of this compound | Incorrect pH of the solution. | Verify and adjust the pH of the wastewater. For UV/H2O2 systems, a pH of 7 is often optimal, while Fenton-based systems may require a more acidic pH of around 3. |
| Suboptimal reagent concentration (e.g., H2O2, Fenton's reagent). | Optimize the concentration of your reagents. For UV/H2O2, a hydrogen peroxide concentration of about 0.05 mol/L has been shown to be effective. For Fenton systems, the ratio of Fe²⁺ to H2O2 is critical. | |
| Insufficient reaction time. | Increase the duration of the treatment process. Monitor the degradation of this compound over time to determine the optimal reaction time. | |
| Presence of interfering substances in the waste stream. | Characterize your waste stream for the presence of other organic compounds or radical scavengers that may be competing for oxidants. Pre-treatment steps like filtration or coagulation may be necessary. | |
| Inconsistent or irreproducible results | Fluctuations in experimental conditions. | Ensure consistent control of all experimental parameters, including temperature, mixing speed, and light intensity (for photochemical processes). |
| Degradation of reagents. | Use fresh reagents, especially hydrogen peroxide, which can decompose over time. Store reagents according to the manufacturer's instructions. | |
| Inaccurate analytical measurements. | Calibrate your analytical instruments (e.g., GC, HPLC, spectrophotometer) before each use.[1] Prepare fresh calibration standards. | |
| Formation of undesirable byproducts | Incomplete mineralization of this compound. | Prolong the treatment time or increase the oxidant dose to promote complete conversion to CO2 and H2O. Combining different treatment methods, such as a photochemical pre-treatment followed by biological treatment, can enhance mineralization.[2] |
| Reaction with other components in the waste stream. | Analyze the treated effluent to identify byproducts. Techniques like GC-MS can be used for identification.[3] Adjusting the treatment parameters may help minimize the formation of specific byproducts. | |
| High residual toxicity of the treated effluent | Presence of persistent intermediates or byproducts. | Even after the parent compound is degraded, toxic byproducts may remain.[2] Assess the toxicity of the treated effluent using bioassays. Further treatment steps or a different treatment technology may be required. |
| High concentration of residual oxidants (e.g., H2O2). | Quench any residual oxidants before toxicity testing or discharge. For example, catalase can be used to decompose excess hydrogen peroxide. |
Frequently Asked Questions (FAQs)
1. What are the common characteristics of wastewater from this compound production?
Wastewater from the synthesis of this compound, an intermediate in the production of herbicides like MCPA, typically contains the target compound, unreacted starting materials (e.g., 4-methylphenol), and various chlorinated organic byproducts.[3][4] The concentration of these pollutants can be significant, and the waste stream is often characterized by high chemical oxygen demand (COD) and toxicity.[2]
2. What are the most effective methods for treating this compound waste streams?
Several methods have proven effective for the degradation of chlorophenolic compounds:
-
Advanced Oxidation Processes (AOPs): These are highly effective at breaking down refractory organic pollutants.[5] Common AOPs include:
-
UV/H2O2: Utilizes ultraviolet light and hydrogen peroxide to generate highly reactive hydroxyl radicals.[5]
-
Fenton and Photo-Fenton: Employs a mixture of hydrogen peroxide and an iron catalyst to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton).[5]
-
Ozonation: Involves the use of ozone, a powerful oxidant, to degrade pollutants.[6][7]
-
-
Biological Treatment: This method uses microorganisms to biodegrade organic pollutants.[8] It can be a cost-effective and environmentally friendly option, but it may require a pre-treatment step for highly concentrated or toxic waste streams.[2][9]
-
Adsorption: Activated carbon can be used to adsorb this compound and other organic compounds from wastewater.[10]
3. How can I analyze the concentration of this compound in my wastewater samples?
Common analytical methods for the quantification of this compound in wastewater include:
-
Gas Chromatography (GC): Often used with an electron capture detector (GC-ECD) or a flame ionization detector (GC-FID) for sensitive detection of chlorophenols.[1][11][12] Mass spectrometry (GC-MS) can be used for confirmation.[3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying organic compounds.[1]
-
Spectrophotometry: Can be used for determining the concentration of 4-chlorophenol (B41353) after a colorimetric reaction.[13]
4. What are the key parameters to consider when choosing a treatment method?
The selection of an appropriate treatment method depends on several factors:
-
Concentration of this compound: High concentrations may be toxic to microorganisms, making AOPs a more suitable initial treatment step.[14]
-
Composition of the waste stream: The presence of other organic compounds or inorganic salts can affect the efficiency of certain treatment processes.
-
Required level of treatment: The desired final concentration of the pollutant will determine the necessary treatment efficiency.
-
Scale of the experiment: The volume of wastewater to be treated will influence the choice of reactor and equipment.
-
Cost and available resources: Different methods have varying operational costs and equipment requirements.
Data Presentation
Table 1: Comparison of Advanced Oxidation Processes for Chlorophenol Degradation
| Treatment Method | Optimal pH | Reagent Concentration | Reaction Time | Degradation Efficiency | Reference |
| UV/H2O2 | 7 | 0.05 mol/L H2O2 | 40 min | >99% | |
| Microwave/H2O2 | 10.5 | 0.1 mol/L H2O2 | 180 min | 59% | [5] |
| US/Fenton | 3 | 0.05 mol/L H2O2, 0.025 mmol/L Fe²⁺ | 40 min | >99% | |
| Ozone | Neutral | 113 mg/L O3 | Not specified | Removes 20 mg/L 4-chlorophenol | [6] |
Experimental Protocols
1. Protocol for UV/H2O2 Treatment of this compound Wastewater
-
Objective: To degrade this compound in an aqueous solution using UV irradiation and hydrogen peroxide.
-
Materials:
-
Wastewater containing this compound
-
Hydrogen peroxide (H2O2) solution (30%)
-
Sulfuric acid (H2SO4) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor equipped with a UV lamp
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical instrument for this compound quantification (e.g., GC-FID, HPLC)
-
-
Procedure:
-
Characterize the initial concentration of this compound in the wastewater sample.
-
Adjust the pH of the wastewater to the desired value (e.g., pH 7) using H2SO4 or NaOH.
-
Add the calculated volume of H2O2 solution to achieve the desired concentration (e.g., 0.05 mol/L).
-
Transfer the solution to the photoreactor and place it on a magnetic stirrer.
-
Turn on the UV lamp to initiate the reaction.
-
Withdraw samples at regular intervals (e.g., 0, 5, 10, 20, 40 minutes).
-
Immediately quench the reaction in the collected samples (e.g., by adding sodium sulfite) to stop the degradation process.
-
Analyze the concentration of this compound in each sample to determine the degradation kinetics.
-
2. General Protocol for Biological Treatment of this compound Wastewater
-
Objective: To assess the biodegradability of this compound using a mixed microbial consortium.
-
Materials:
-
Wastewater containing this compound (potentially pre-treated to reduce toxicity)
-
Activated sludge from a municipal wastewater treatment plant or a specialized microbial consortium.
-
Nutrient medium (e.g., mineral salts medium) to support microbial growth.
-
Bioreactor (e.g., sequencing batch reactor, packed-bed bioreactor).[8]
-
Aeration system (for aerobic treatment)
-
Analytical instruments for monitoring this compound concentration and other parameters (e.g., COD, pH).
-
-
Procedure:
-
Acclimatize the microbial consortium to this compound by gradually increasing its concentration in the feed.
-
Set up the bioreactor with the acclimated sludge and the nutrient medium.
-
Continuously or intermittently feed the bioreactor with the this compound wastewater.
-
Maintain optimal operating conditions, such as pH, temperature, and dissolved oxygen (for aerobic systems).
-
Monitor the concentration of this compound in the influent and effluent to determine the removal efficiency.
-
Monitor other parameters like COD and biomass concentration to assess the overall performance of the biological treatment process.
-
Visualizations
Caption: Workflow for selecting and optimizing a waste stream treatment method.
Caption: Simplified reaction pathway for the Fenton process.
Caption: Experimental workflow for an Advanced Oxidation Process (AOP).
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential photochemical-biological degradation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1570-64-5 [chemicalbook.com]
- 4. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.scu.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. guidechem.com [guidechem.com]
- 11. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. saltworkstech.com [saltworkstech.com]
Validation & Comparative
A Researcher's Guide to the Analytical Validation of 4-Chloro-2-methylphenol
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Chloro-2-methylphenol is critical. This guide provides a comparative overview of validated analytical methods, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Comparative Analysis of Method Performance
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on several factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. GC-MS generally provides higher sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices, while HPLC-UV is a robust and accessible technique for a broad range of chlorophenols without the need for derivatization.[1][2]
Table 1: Performance Characteristics of Analytical Methods for Chlorophenol Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) |
| Principle | Separation based on analyte volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection for identification and quantification.[2] | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Derivatization | Often required for chlorophenols to increase volatility and thermal stability.[2] | Not typically required for chlorophenols.[2] |
| Limit of Detection (LOD) | < 20 ng/L (for various chlorophenols)[1] | 0.51 - 13.79 µg/L (for various chlorophenols)[1] |
| Linearity (R²) | > 0.99[1] | > 0.99[1] |
| Recovery | 70 - 106% (for various chlorophenols)[1] | 67.9 - 99.6% (for various chlorophenols)[1] |
| Precision (RSD) | < 10%[1] | < 12%[1] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and HPLC-UV analysis of chlorophenols, including this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is based on U.S. EPA Method 8041A and involves derivatization for enhanced volatility.[3]
1. Sample Preparation (Derivatization with PFBBr)
-
Reagents: α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), Potassium carbonate solution (10%), Acetone (HPLC-grade), Hexane (B92381) (HPLC-grade).[3]
-
Procedure:
-
Extract water samples using a suitable method (e.g., Method 3510 or 3520).[3]
-
For solid samples, use extraction methods such as 3540, 3545, 3546, or 3550.[3]
-
To the extract, add the PFBBr reagent and potassium carbonate solution.[3]
-
Heat the mixture to facilitate the derivatization of phenols into their pentafluorobenzyl ethers.
-
After cooling, the derivatives are extracted with hexane for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: System suitable for capillary columns with an appropriate injector.[3]
-
Column: DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 245°C at a rate of 10°C/min and held for 5 minutes.[2]
-
Carrier Gas: Helium.
-
Mass Spectrometer:
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol
This method is suitable for the direct analysis of underivatized chlorophenols.
1. Sample Preparation
-
Sample preparation can follow a similar solid-phase extraction (SPE) protocol as described for the GC-MS method to allow for a direct comparison of the analytical techniques.[1]
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of acetic acid, e.g., 0.1%) is often employed.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm is common for phenols.[5]
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a general workflow for the analysis of chlorophenols.
References
A Comparative Analysis of 4-Chloro-2-methylphenol and Other Chlorophenols for Researchers and Drug Development Professionals
A comprehensive guide to the physicochemical properties, toxicity, and analytical methods for 4-Chloro-2-methylphenol and its structural analogs.
This guide provides a detailed comparative study of this compound against a selection of other significant chlorophenols: 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol. This publication is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform research and development activities.
Physicochemical Properties
The physicochemical properties of chlorophenols, such as their solubility, volatility, and acidity, are critical determinants of their environmental fate, biological activity, and appropriate handling and analysis methods. A summary of key properties for the selected chlorophenols is presented in Table 1.
| Property | This compound | 2-Chlorophenol | 3-Chlorophenol | 4-Chlorophenol | 2,4-Dichlorophenol | 2,4,6-Trichlorophenol |
| Molecular Formula | C₇H₇ClO | C₆H₅ClO | C₆H₅ClO | C₆H₅ClO | C₆H₄Cl₂O | C₆H₃Cl₃O |
| Molecular Weight ( g/mol ) | 142.58[1] | 128.56[2] | 128.55[3] | 128.56[4] | 163.00[5] | 197.45[6] |
| Melting Point (°C) | 43-46[1] | 8[2] | 33-36[3] | 43.1[4] | 42-43[7] | 64-66[8] |
| Boiling Point (°C) | 220-225[1] | 175-176[2] | 214[3] | 220[4] | 209-210[7] | 246[8] |
| Water Solubility | Insoluble (<0.1 g/100 mL at 15°C)[1] | Slightly soluble[2] | Slightly soluble[3] | Limited solubility[9] | Slightly soluble[10] | Poorly soluble[6] |
| Density (g/cm³) | 1.20 | 1.241 (at 25°C)[2] | 1.29[3] | 1.306 (at 25°C) | 1.383[10] | 1.4885[6] |
| pKa | 9.87 (predicted)[1] | 8.48 | 9.02 | 9.41[4] | 7.9[5] | 6.23[11] |
Comparative Toxicity
The toxicity of chlorophenols is a significant concern due to their widespread use and potential for environmental contamination. Acute oral toxicity, as indicated by the LD50 value in rats, varies among the different chlorophenols. Carcinogenicity classifications by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA) also provide crucial information for risk assessment.
| Compound | Oral LD50 in Rats (mg/kg) | IARC Carcinogenicity Classification | EPA Carcinogenicity Classification |
| This compound | 1194 - 3195[12] | Not classified | Not classified |
| 2-Chlorophenol | 670[2] | Group 3 (Not classifiable as to its carcinogenicity to humans) | Not classified |
| 3-Chlorophenol | No data found | Not classified | Not classified |
| 4-Chlorophenol | 670[2] | Group 3 (Not classifiable as to its carcinogenicity to humans) | Not classified |
| 2,4-Dichlorophenol | 580 - 4500[3] | Group 2B (Possibly carcinogenic to humans)[10] | Evidence of non-carcinogenicity for humans[13] |
| 2,4,6-Trichlorophenol | 250 - 500 (estimated)[14] | Group 2B (Possibly carcinogenic to humans)[4] | Group B2 (Probable human carcinogen)[4] |
Experimental Protocols
Accurate detection and quantification of chlorophenols are essential for monitoring their presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed analytical techniques.
Protocol 1: Simultaneous Analysis of Chlorophenols by HPLC-UV
This protocol outlines a method for the simultaneous determination of this compound and other chlorophenols in a water matrix.
1. Sample Preparation:
-
For water samples, perform a solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Acidify the water sample to a pH < 2 with a suitable acid (e.g., HCl).
-
Pass the acidified sample through the conditioned SPE cartridge.
-
Elute the retained chlorophenols with a suitable organic solvent (e.g., methanol).
-
The eluate can be directly injected or further concentrated under a gentle stream of nitrogen if necessary.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid). A typical gradient could start at 45% acetonitrile and increase to 100% over a set period.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[9]
-
Injection Volume: 10-20 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of all target chlorophenols in the mobile phase.
-
Generate a calibration curve for each analyte by plotting the peak area against the concentration.
-
Quantify the chlorophenols in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Analysis of Chlorophenols by GC-MS
This protocol provides a general procedure for the analysis of chlorophenols using GC-MS, which often requires derivatization to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
-
Extract chlorophenols from the sample matrix using a suitable solvent (e.g., hexane (B92381) or dichloromethane) via liquid-liquid extraction.
-
Concentrate the extract.
-
Derivatize the chlorophenols by acetylation using acetic anhydride (B1165640) in the presence of a catalyst (e.g., pyridine (B92270) or potassium carbonate). This converts the polar phenolic hydroxyl group into a less polar acetate (B1210297) ester.
-
After the reaction, quench the excess reagent and extract the derivatized chlorophenols into an organic solvent.
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
MS Ion Source Temperature: 200-230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.
3. Data Analysis:
-
Identify the chlorophenol derivatives based on their retention times and mass spectra by comparing them to reference standards and library data.
-
For quantification in SIM mode, monitor characteristic ions for each compound and use a calibration curve generated from derivatized standards.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of chlorophenols.
Caption: Logical relationship and primary applications of selected chlorophenols.
Caption: Nrf2-ARE signaling pathway activated by chlorophenol-induced oxidative stress.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Table 2-10, Comparisons Among Oral LD50 Values for Chlorophenols - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.scirp.org [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone | Semantic Scholar [semanticscholar.org]
- 12. fishersci.com [fishersci.com]
- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
A Comparative Guide to the Antimicrobial Efficacy of 4-Chloro-2-methylphenol and Chloroxylenol (PCMX)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of two phenolic compounds: 4-Chloro-2-methylphenol and 4-chloro-3,5-dimethylphenol (B1207549) (chloroxylenol or PCMX). The information presented is based on available experimental data to assist in the evaluation of these compounds for various antimicrobial applications.
Executive Summary
Quantitative Antimicrobial Efficacy
The following tables summarize the available quantitative data on the antimicrobial activity of this compound and PCMX. It is important to note that this data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | LAC | 32 | [5] |
Table 2: Antimicrobial Activity of Chloroxylenol (PCMX)
| Microorganism | Test | Concentration | Result | Reference |
| Staphylococcus aureus | Root Canal Disinfection | 10% ethanolic solution | 99.9% - 99.99% bacterial killing | [7] |
| Enterococcus faecium | Root Canal Disinfection | 10% ethanolic solution | 99.9% - 99.99% bacterial killing | [7] |
| Escherichia coli | Root Canal Disinfection | 10% ethanolic solution | 99.9% - 99.99% bacterial killing | [7] |
| Candida albicans | Root Canal Disinfection | 10% ethanolic solution | 99.9% - 99.99% bacterial killing | [7] |
Note: The study on PCMX in root canal disinfection demonstrated high efficacy but did not determine MIC values.
Mechanism of Action
Both this compound and PCMX are phenolic compounds and are understood to exert their antimicrobial effects primarily through the disruption of the microbial cell membrane.[1][8] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
The proposed mechanism of action for phenolic compounds is illustrated below:
Caption: General mechanism of action for phenolic antimicrobial compounds.
Experimental Protocols
The following are summaries of the experimental methodologies used in the cited studies to determine antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (for this compound)
The MIC of this compound against the MRSA LAC strain was determined using a broth microdilution method.[5]
-
Inoculum Preparation: An overnight culture of the MRSA LAC strain was prepared.
-
Serial Dilution: this compound was serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plate was incubated for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.[5]
The general workflow for a broth microdilution MIC assay is as follows:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Root Canal Disinfection Assay (for PCMX)
The antimicrobial efficacy of a 10% ethanolic solution of chloroxylenol was evaluated in extracted human teeth.[7]
-
Tooth Preparation: Extracted single-rooted human teeth were instrumented.
-
Contamination: The root canals were contaminated with suspensions of test microorganisms (S. aureus, E. faecium, E. coli, C. albicans) and incubated for 48 hours.
-
Disinfection: The bacterial suspensions were removed, and the root canals were filled with the chloroxylenol solution.
-
Incubation: The teeth were incubated for another 48 hours.
-
Microbiological Analysis: Dentin from the canal walls was removed and examined for microbial growth to determine the percentage of bacterial killing.[7]
Conclusion
Both this compound and chloroxylenol (PCMX) are potent antimicrobial agents with established efficacy. PCMX has a long history of use as a broad-spectrum antiseptic. This compound shows particular promise against difficult-to-treat pathogens like MRSA and in combating biofilm formation. The selection of one agent over the other will depend on the specific application, target microorganisms, and desired formulation characteristics. Further direct comparative studies are warranted to provide a more definitive assessment of their relative potencies.
References
- 1. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial efficacy of chloroxylenol and chlorhexidine in the treatment of infected root canals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroxylenol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Comparative Toxicity of Chlorinated Cresols: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of chlorinated cresol (B1669610) isomers, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and insights into their mechanisms of action.
Chlorinated cresols, a group of substituted phenolic compounds, are widely used as disinfectants, preservatives, and antiseptics. Their broad-spectrum antimicrobial activity has led to their incorporation into various pharmaceutical, industrial, and consumer products. However, their potential for toxicity necessitates a thorough understanding of their comparative risk profiles. This guide provides a detailed comparison of the toxicity of various chlorinated cresol isomers, supported by experimental data, to aid in risk assessment and the development of safer alternatives.
Quantitative Toxicity Data
The acute and subchronic toxicity of several chlorinated cresol isomers and related compounds have been evaluated through various studies. The following tables summarize key quantitative toxicity data, including median lethal dose (LD50) and concentration (LC50) values, as well as No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL).
Table 1: Acute Oral Toxicity of Chlorinated Cresols and Related Compounds
| Chemical Name | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| p-Chloro-m-cresol (PCMC) | 59-50-7 | Rat (male) | 1830 | [1][2] |
| 4-Chloro-o-cresol | 1570-64-5 | Mouse | 1320 | [3] |
| 2-Chloro-p-cresol | 6640-27-3 | Rat | 500 | [4] |
| o-Cresol | 95-48-7 | Rat | 121 | [5] |
| m-Cresol | 108-39-4 | Rat | 242 | [5] |
| p-Cresol (B1678582) | 106-44-5 | Rat | 207 | [5] |
Table 2: Acute Dermal Toxicity of Chlorinated Cresols and Related Compounds
| Chemical Name | CAS Number | Test Species | LD50 (mg/kg) | Reference |
| p-Chloro-m-cresol (PCMC) | 59-50-7 | Rat (female) | >2000 | [2] |
| 2-Chloro-p-cresol | 6640-27-3 | ATE | 1100 | [4] |
| o-Cresol | 95-48-7 | Rat | 620 | |
| m-Cresol | 108-39-4 | Rabbit | 2050 | |
| p-Cresol | 106-44-5 | Rabbit | 300 |
Table 3: Acute Inhalation Toxicity of Chlorinated Cresols and Related Compounds
| Chemical Name | CAS Number | Test Species | LC50 (mg/m³) | Exposure Duration | Reference |
| p-Chloro-m-cresol (PCMC) | 59-50-7 | Rat | >583 | 4 hours | [1] |
| 4-Chloro-o-cresol | 1570-64-5 | Rat | 900 | 4 hours | [6] |
| 2-Chloro-p-cresol | 6640-27-3 | ATE | 11 mg/l | 4 hours | [4] |
| o-Cresol | 95-48-7 | Rat | >20 | Not specified | [7] |
Table 4: Subchronic Oral Toxicity of p-Chloro-m-cresol (PCMC)
| Test Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects at LOAEL | Reference |
| Rat | 28 days | 200 | 400 | Decreased body weight gain | |
| Rat | 13 weeks | 167 | - | No adverse effects observed | |
| Rat | 2 years | 21 | 103.1 | Decreased absolute adrenal gland weights in males |
Experimental Protocols
The toxicity data presented in this guide were primarily generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key methodologies for acute toxicity testing.
Acute Oral Toxicity (Based on OECD Guideline 423)
The acute oral toxicity studies are designed to determine the median lethal dose (LD50) of a substance when administered orally.
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used. The animals are acclimatized to laboratory conditions before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3°C) and humidity. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.[8]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is generally kept low to avoid discomfort to the animals.
-
Procedure: The study follows a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level. The outcome (mortality or survival) determines the dose for the next group. This process is repeated until the LD50 can be estimated.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.
Acute Dermal Toxicity (Based on OECD Guideline 402)
This test assesses the potential hazards of a substance upon short-term dermal exposure.[9][10][11][12]
-
Test Animals: Adult rats, rabbits, or guinea pigs are commonly used. The animals should have healthy, intact skin.[11]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][13]
-
Procedure: A fixed-dose procedure is often employed, starting with a dose expected to produce signs of toxicity. Subsequent doses are adjusted based on the observed effects.
-
Observation Period: Animals are observed for mortality and signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to a gross necropsy at the end of the study.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
This guideline provides methods for assessing the health hazards of a substance upon short-term inhalation exposure.[3][13][14][15][16][17][18]
-
Test Animals: The rat is the preferred species. Young adult animals are used and acclimatized to the laboratory conditions.[13][18]
-
Exposure Method: Exposure can be "nose-only" or "whole-body" in specially designed inhalation chambers. The test atmosphere (gas, vapor, or aerosol) is generated and monitored to ensure a stable and uniform concentration.[13][18]
-
Procedure: Two main protocols are described: a traditional LC50 protocol with a fixed 4-hour exposure to different concentrations, and a Concentration x Time (C x t) protocol with varying exposure durations and concentrations.[3][13][18]
-
Observation Period: Animals are observed for at least 14 days for mortality, clinical signs, and body weight changes.[3][13][16]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[3][13][16]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of chlorinated cresols is attributed to several mechanisms, including metabolic activation by cytochrome P450 enzymes and the induction of oxidative stress. Certain isomers have also been shown to interfere with specific cellular signaling pathways.
Metabolic Activation and Oxidative Stress
The metabolism of cresols and their chlorinated derivatives can lead to the formation of reactive metabolites. For instance, p-cresol is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. This metabolic activation can deplete cellular antioxidants, such as glutathione, and induce oxidative stress, contributing to cellular damage.
The following diagram illustrates a simplified workflow for investigating the metabolic activation of a chlorinated cresol.
Caption: Workflow for studying the metabolic activation and toxicity of chlorinated cresols.
Disruption of Protein Kinase C (PKC) Signaling
p-Cresol has been shown to disrupt cardiomyocyte adherens junctions through a mechanism involving the activation of Protein Kinase Cα (PKCα).[5][9] This disruption can impair the mechanical and electrical coupling between heart muscle cells. The signaling pathway involves an increase in intracellular calcium, which activates PKCα.
The diagram below illustrates the p-cresol-induced PKCα signaling pathway leading to the disruption of adherens junctions.
Caption: p-Cresol-induced PKCα signaling pathway leading to cardiomyocyte adherens junction disruption.[5][9]
Conclusion
This guide provides a comparative overview of the toxicity of chlorinated cresols, highlighting differences in their acute and subchronic toxicities. The provided data and experimental protocols serve as a valuable resource for researchers in toxicology, pharmacology, and drug development. Understanding the mechanisms of toxicity, including metabolic activation and disruption of cellular signaling pathways, is crucial for assessing the risks associated with these compounds and for guiding the development of safer alternatives. Further research is warranted to expand the toxicological database for a wider range of chlorinated cresol isomers to enable a more comprehensive comparative risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P-cresol induces disruption of cardiomyocyte adherens junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 10. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. eurolab.net [eurolab.net]
- 17. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
performance of different catalysts in 4-Chloro-2-methylphenol synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-2-methylphenol, a key intermediate in the pharmaceutical and agrochemical industries, is critically dependent on the catalytic system employed. The choice of catalyst directly influences the yield, selectivity, and overall efficiency of the chlorination of o-cresol (B1677501) or p-methylphenol. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid researchers in selecting the optimal synthetic route.
Performance of Catalysts in this compound Synthesis
The efficiency of various catalytic systems in the synthesis of this compound is summarized in the table below. The data highlights the performance of Lewis acids in conjunction with co-catalysts, as well as solid acid catalysts like zeolites and montmorillonite (B579905) clay.
| Catalyst System | Starting Material | Chlorinating Agent | Reaction Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| AlCl₃ / Diphenyl sulfide (B99878) | 4-Methylphenol | Chlorine | 25-30 °C, 4 h | 98.2 | 96.4 | ~94.7 | [1] |
| FeCl₃ / Diphenyl sulfide | 4-Methylphenol | Chlorine | Not specified | 98.4 | 96.0 | ~94.5 | [1] |
| AlCl₃ / Diphenyl sulfide | 4-Methylphenol | Sulfuryl chloride | 20-25 °C, 2 h | 99.05 | 96.73 | ~95.8 | [1] |
| FeCl₃ / Diphenyl sulfide | 4-Methylphenol | Sulfuryl chloride | 23-25 °C | 99.1 | 95.77 | ~94.9 | [1] |
| L-type Zeolite | Phenol (B47542) | Sulfuryl chloride | Room temp. | Not specified | para/ortho = 8 | 85 | [2] |
| Montmorillonite Clay | Phenol | Sulfuryl chloride | Not specified | Not specified | para/ortho = 5.7 | 76 | [2] |
*Note: Data for L-type Zeolite and Montmorillonite Clay are for the chlorination of phenol to produce 4-chlorophenol (B41353) and are included for comparative purposes of para-selectivity.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below.
Lewis Acid Catalysis (AlCl₃ or FeCl₃ with Diphenyl Sulfide)
This protocol is adapted from a patented procedure for the selective chlorination of 4-methylphenol.[1]
Materials:
-
4-Methylphenol
-
Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)
-
Diphenyl sulfide
-
Chlorine gas or Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (optional, the reaction can be run neat)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet (for chlorine) or a dropping funnel (for sulfuryl chloride), and a condenser connected to a gas trap, melt 4-methylphenol (e.g., 100 parts by weight) by heating to 36-40 °C.
-
Add the Lewis acid (e.g., 1.0 part by weight of AlCl₃ or FeCl₃) and diphenyl sulfide (e.g., 1.0 part by weight) to the molten 4-methylphenol with stirring.
-
Cool the reaction mixture to the desired temperature (e.g., 25-30 °C for chlorination with chlorine gas or 20-25 °C for sulfuryl chloride).
-
If using chlorine gas, introduce a steady stream of chlorine (e.g., 70.5 parts by weight) into the reaction mixture over a period of approximately 4 hours while maintaining the temperature.
-
If using sulfuryl chloride, add it dropwise (e.g., 125 parts by weight) over a period of 2 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the mixture for an additional hour at the same temperature to ensure the reaction goes to completion.
-
The reaction progress and product distribution can be monitored by gas chromatography (GC).
-
Upon completion, the crude product can be purified by distillation.
Heterogeneous Catalysis (Zeolite or Montmorillonite Clay)
This is a general protocol for the chlorination of phenols using solid acid catalysts, adapted from literature procedures.[2]
Materials:
-
o-Cresol or Phenol
-
L-type Zeolite or Montmorillonite Clay
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., 2,2,4-trimethylpentane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend the catalyst (e.g., 10 g of zeolite or montmorillonite clay per 100 mmol of phenol) in the inert solvent.
-
Add the phenolic substrate (e.g., o-cresol or phenol) to the suspension and stir.
-
Slowly add sulfuryl chloride dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the catalyst can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by distillation or crystallization.
Experimental Workflow and Logic
The general workflow for the synthesis of this compound involves the preparation of the reaction mixture, the catalytic chlorination step, and subsequent workup and purification. The logical relationship between these steps is illustrated in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
Comparative Analysis of Catalysts
Lewis Acid Catalysts (AlCl₃ and FeCl₃ with Diaryl Sulfides):
The combination of a Lewis acid like AlCl₃ or FeCl₃ with a diaryl sulfide, such as diphenyl sulfide, has been shown to be a highly effective catalytic system for the ortho-chlorination of 4-methylphenol, leading to high yields and selectivities of the desired 2-chloro-4-methylphenol (B1207291).[1] This system offers the advantage of operating under relatively mild conditions and can be performed without a solvent. The high selectivity is a significant benefit, as it simplifies the purification process by minimizing the formation of unwanted isomers. Both AlCl₃ and FeCl₃ demonstrate comparable performance, providing flexibility in catalyst selection based on cost and availability.
Solid Acid Catalysts (Zeolites and Montmorillonite Clay):
Solid acid catalysts like zeolites and montmorillonite clays (B1170129) offer a "green" chemistry approach to the chlorination of phenols.[2] Their primary advantages include ease of separation from the reaction mixture through simple filtration, which allows for potential catalyst recycling and reduces waste. While the provided data is for the chlorination of phenol, it indicates a strong preference for para-chlorination, which is not the desired outcome for the synthesis of this compound from o-cresol. However, these catalysts could be explored for the chlorination of other phenolic substrates where para-selectivity is desired. Further research is needed to evaluate their performance in the specific synthesis of this compound from o-cresol and to optimize reaction conditions for ortho-selectivity. Montmorillonite clays, being naturally occurring and inexpensive, are particularly attractive from an economic and environmental standpoint.[3]
References
Comparative Analysis of 4-Chloro-2-methylphenol Cross-Reactivity in Immunoassays: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical aspect of cross-reactivity for the compound 4-Chloro-2-methylphenol in the context of immunoassay development and validation. Despite a comprehensive search of scientific literature, specific quantitative data on the cross-reactivity of this compound in a published immunoassay was not found. The structural similarity of this compound to common environmental contaminants, such as the herbicide 2-methyl-4-chlorophenoxyacetic acid (MCPA) and other chlorinated phenols, suggests that it is a relevant compound to consider when developing and validating immunoassays for these targets.
The absence of readily available data highlights a potential knowledge gap and underscores the importance of robust cross-reactivity testing for new and existing immunoassays. This guide, therefore, provides a detailed framework and experimental protocol for researchers to assess the cross-reactivity of this compound in a relevant competitive enzyme-linked immunosorbent assay (ELISA).
Understanding Cross-Reactivity in Immunoassays
Cross-reactivity is a crucial parameter in immunoassays that measures the extent to which compounds with similar chemical structures to the target analyte can bind to the assay's antibody. This can lead to inaccurate quantification of the target analyte, producing either false-positive results or overestimated concentrations. For environmental monitoring and drug development, where precision and specificity are paramount, a thorough evaluation of cross-reactivity is essential.
Experimental Protocol: Assessing Cross-Reactivity of this compound in a Competitive ELISA for a Structurally Related Analyte (e.g., MCPA)
This protocol outlines a typical indirect competitive ELISA designed to determine the cross-reactivity of this compound.
1. Materials and Reagents:
-
Coating Antigen: A conjugate of the target analyte (e.g., MCPA) with a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Antibody: A polyclonal or monoclonal antibody specific to the target analyte.
-
Cross-Reactant: this compound.
-
Standard: The target analyte (e.g., MCPA).
-
Enzyme-labeled Secondary Antibody: e.g., Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP).
-
Substrate: e.g., 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Stopping Solution: e.g., 2 M Sulfuric Acid.
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), washing buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST), and assay buffer (e.g., PBS).
-
96-well Microtiter Plates.
2. Experimental Workflow:
The following diagram illustrates the key steps in the competitive ELISA for determining cross-reactivity.
Caption: Experimental workflow for a competitive ELISA to determine cross-reactivity.
3. Data Analysis:
-
Generate Standard Curves: Plot the absorbance values against the logarithm of the concentration for both the target analyte (standard) and the potential cross-reactant (this compound).
-
Determine IC50 Values: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. Determine the IC50 value for both the standard and this compound from their respective standard curves.
-
Calculate Cross-Reactivity: The percentage of cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of the standard / IC50 of this compound) x 100
Data Presentation: A Template for Comparison
The following table provides a structured format for presenting the quantitative cross-reactivity data obtained from the experimental work.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Analyte (e.g., MCPA) | Value | 100 |
| This compound | Value | Calculated Value |
| Other Structurally Related Compounds | Value | Calculated Value |
| Compound A | Value | Calculated Value |
| Compound B | Value | Calculated Value |
Principle of Competitive Immunoassay
The underlying principle of the competitive immunoassay is the competition between the unlabeled analyte (from the sample or standard) and a fixed amount of labeled analyte (or in this indirect format, the competition for a limited number of antibody binding sites with the coated antigen). The amount of signal generated is inversely proportional to the concentration of the analyte in the sample.
Caption: Principle of an indirect competitive immunoassay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available in the public domain, this guide provides the necessary framework for researchers to conduct these vital experiments. By following the outlined protocol and utilizing the provided templates for data presentation and visualization, scientists and drug development professionals can generate the crucial data needed to ensure the specificity and accuracy of their immunoassays. This will ultimately contribute to more reliable environmental monitoring and safer therapeutic development.
A Comparative Guide to GC and HPLC Methods for 4-Chloro-2-methylphenol Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of 4-Chloro-2-methylphenol, a compound of interest in environmental monitoring and as a potential impurity in pharmaceutical manufacturing, is crucial. The two primary chromatographic techniques for its analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide provides an objective comparison of GC and HPLC methods for the detection of this compound, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a stationary phase. | Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Sample Volatility | Requires volatile and thermally stable compounds (or their derivatives).[1][2][3] | Suitable for non-volatile and thermally labile compounds.[1][2][3] |
| Derivatization | Often required for polar compounds like phenols to increase volatility and thermal stability.[1] | Not typically required for chlorophenols.[1] |
| Sensitivity | Generally offers high sensitivity, especially with detectors like Electron Capture Detector (ECD) or Mass Spectrometry (MS).[1][4] | Good sensitivity, with detection limits typically in the µg/L (ppb) range.[1] |
| Selectivity | High selectivity can be achieved with specific detectors (e.g., ECD) or mass spectrometry.[1] | Dependent on the detector used (e.g., UV, Diode Array Detector).[1] |
| Analysis Speed | Typically offers faster analysis times once the sample is prepared.[1][2] | Analysis times can be longer compared to GC.[2] |
| Instrumentation Cost | Generally considered more cost-effective.[5] | Can be more expensive, especially with advanced detectors.[5] |
Quantitative Performance Data
The following table summarizes the performance characteristics of GC and HPLC methods for the detection of this compound and related compounds. It is important to note that the data is compiled from different sources and direct comparison should be made with caution.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | ~50 µg/L (GC-FID for p-chlorocresol) | 20 ng/mL (HPLC-UV for 4-chloro-3-methylphenol)[6][7] |
| Limit of Quantification (LOQ) | Not explicitly found for this compound | 62.5 ng/mL (HPLC-UV for 4-chloro-3-methylphenol)[6][7] |
| Linearity (r²) | >0.99 (General expectation) | 0.999 (for 4-chloro-3-methylphenol (B1668792) over 62.5 - 2,500 ng/mL)[6][7] |
| Precision (RSD) | <15% (Repeatability for phenols by HS-SPME-GC-MS) | <6% (for 4-chloro-3-methylphenol)[6][7] |
| Recovery | >70% (General expectation for phenols by EPA method 8041A)[8] | >92% (for 4-chloro-3-methylphenol)[6][7] |
Experimental Protocols
Gas Chromatography (GC) Method (Based on EPA Method 8041A)
This method is suitable for the analysis of phenols, including this compound, in various matrices.[8][9]
1. Sample Preparation (Extraction):
-
A suitable extraction method based on the sample matrix (e.g., liquid-liquid extraction for aqueous samples) is employed.
-
The extract is then cleaned up if necessary and the solvent is exchanged to be compatible with the GC detector.
2. Derivatization (Optional but Recommended):
-
To improve peak shape and sensitivity, phenols can be derivatized to form more volatile compounds. A common method is acetylation with acetic anhydride.
3. GC-FID Analysis:
-
Column: A fused-silica capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for 1 minute, then ramped to 245°C at a rate of 10°C/min and held for 5 minutes.[1]
-
Detector: Flame Ionization Detector (FID) operated at 300°C.[10]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for a closely related isomer, 4-chloro-3-methylphenol, and is suitable for its direct analysis.[6][7]
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent (e.g., water, methanol, or acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV detector set at a wavelength of 228 nm for 4-chloro-3-methylphenol.[7] The optimal wavelength for this compound should be determined.
-
Injection Volume: 20 µL.
Visualizing the Workflow and Comparison
Conclusion
Both GC and HPLC are powerful techniques for the determination of this compound.
Gas Chromatography is an excellent choice for its high sensitivity, resolution, and speed, particularly when coupled with a mass spectrometer (GC-MS) for unambiguous identification.[1] The primary consideration is the need for the analyte to be volatile and thermally stable, which often necessitates a derivatization step for polar phenols, adding to the sample preparation time.
High-Performance Liquid Chromatography offers great versatility, allowing for the direct analysis of this compound without the need for derivatization.[1] This makes it a robust and straightforward method for routine analysis, especially for samples where the analyte is not volatile or is thermally labile.
The ultimate selection between GC and HPLC will depend on the specific analytical requirements, including the concentration levels of interest, the complexity of the sample matrix, available instrumentation, and the need for confirmatory analysis. For trace-level detection and definitive identification, a GC-based method may be preferable. For routine quantification in less complex matrices, HPLC provides a reliable and direct approach.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. settek.com [settek.com]
- 10. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Synergistic Antimicrobial Effects of Chlorinated Phenols in Combination with Other Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial inquiries for synergistic antimicrobial data on 4-Chloro-2-methylphenol did not yield specific studies. However, extensive research is available on its structural isomer, 4-Chloro-3-methylphenol (Chlorocresol), and a related compound, 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol). This guide provides a comparative analysis of their synergistic antimicrobial activities with other agents, supported by experimental data.
Synergistic Activity of 4-Chloro-3-methylphenol (Chlorocresol)
Chlorocresol has demonstrated synergistic antimicrobial effects when combined with other disinfectants, notably against clinically relevant bacterial strains. The synergy is particularly evident against Enterococcus faecalis and Staphylococcus aureus.
Quantitative Analysis of Synergistic Effects
The synergistic interactions of Chlorocresol with Benzalkonium Chloride (BAC) and Polyhexamethylene Biguanide (PHMB) have been quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy.
| Combination | Target Organism | FICI | Interaction |
| Chlorocresol + Benzalkonium Chloride | Enterococcus faecalis | ≤ 0.5 | Synergistic |
| Chlorocresol + Benzalkonium Chloride | Staphylococcus aureus | ≤ 0.5 | Synergistic |
| Chlorocresol + Polyhexamethylene Biguanide | Enterococcus faecalis | ≤ 0.5 | Synergistic |
This data is compiled from studies evaluating pairwise combinations of common disinfectants.
Synergistic Activity of 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol)
Chlorothymol, a derivative of thymol, has shown significant synergistic antimicrobial activity with the antibiotic oxacillin (B1211168) against Methicillin-Resistant Staphylococcus aureus (MRSA).
Quantitative Analysis of Synergistic Effects
A checkerboard assay was utilized to determine the synergistic effect between Chlorothymol and oxacillin against MRSA. The study reported a significant reduction in the Minimum Inhibitory Concentration (MIC) of both agents when used in combination.[1]
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| Chlorothymol | 32 | 8 | 0.3125 | Synergistic |
| Oxacillin | - | 2 |
The lowest FIC index value was calculated to be approximately 0.3125, confirming a synergistic effect.[1]
Experimental Protocols
The primary method for evaluating antimicrobial synergy in these studies is the checkerboard assay, often validated by time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.
-
Preparation of Antimicrobial Agents : Stock solutions of each agent are prepared and serially diluted.
-
Plate Setup : In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of the two agents.
-
Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation : The plate is incubated under appropriate conditions to allow for bacterial growth.
-
Data Analysis : After incubation, the wells are examined for microbial growth (e.g., by measuring turbidity). The MIC of each agent alone and in combination is determined.
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
The interaction is classified based on the FICI value:
-
Synergy : FICI ≤ 0.5
-
Additive : 0.5 < FICI ≤ 1
-
Indifference : 1 < FICI < 4
-
Antagonism : FICI ≥ 4
Visualizing Experimental Workflows and Synergistic Interactions
Caption: Workflow of the Checkerboard Assay for Synergy Testing.
References
4-Chloro-2-methylphenol: A Safer Alternative for Preservation? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The demand for safer and more effective preservatives in pharmaceutical and cosmetic formulations is ever-present. This guide provides a comprehensive evaluation of 4-Chloro-2-methylphenol as a potentially less toxic alternative to commonly used preservatives such as parabens, phenoxyethanol (B1677644), and formaldehyde-releasers. Through a comparative analysis of antimicrobial efficacy and toxicological data, this document aims to equip researchers with the necessary information to make informed decisions in preservative selection.
Comparative Analysis of Preservative Performance
The efficacy and safety of a preservative are paramount. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.
| Preservative | Staphylococcus aureus (Gram-positive bacterium) | Pseudomonas aeruginosa (Gram-negative bacterium) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| This compound * | ~32 µg/mL | Data not available | Data not available | Data not available |
| Methylparaben | 0.05 - 0.2 mg/mL[1] | >0.8 mg/mL[1] | 0.3 mg/mL[2] | 0.05 - 0.2 mg/mL[1] |
| Propylparaben | 0.8 - 3.2 mg/mL[1] | >3.2 mg/mL[1] | 0.3 mg/mL[2] | 0.05 - 0.2 mg/mL[1] |
| Phenoxyethanol | 0.32% (3200 µg/mL)[3] | 0.32% (3200 µg/mL)[3] | 0.3 mg/mL[2] | Data not available |
| DMDM Hydantoin | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative Toxicological Data
This table presents key toxicological endpoints to compare the safety profiles of the preservatives.
| Preservative | Acute Oral LD50 (rat) | NOAEL (Repeated Dose, Oral) | Skin Irritation/Corrosion | Skin Sensitization |
| This compound | ~2240 mg/kg[10] | 200 mg/kg/day[11] | Corrosive[12] | Not a sensitizer[11] |
| Methylparaben | >2000 mg/kg | 1000 mg/kg/day[13] | Non-irritating | Low potential |
| Propylparaben | >2000 mg/kg | 1000 mg/kg/day[13] | Non-irritating | Low potential |
| Phenoxyethanol | 2740 mg/kg bw[14] | 369 mg/kg/day[15] | Slight irritant at high concentrations[16] | Rare sensitizer[17][18] |
| DMDM Hydantoin | Data not available | Data not available | Potential for irritation | Formaldehyde is a known sensitizer (B1316253) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.
-
Preparation of Microorganism Inoculum:
-
Culture the test microorganism (e.g., S. aureus, P. aeruginosa, C. albicans) on an appropriate agar (B569324) medium.
-
Harvest colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
-
Preparation of Preservative Dilutions:
-
Prepare a stock solution of the preservative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microorganism inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without preservative) and a negative control (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
-
Determination of MIC:
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test evaluates the potential of a substance to cause skin irritation.[3][12][22]
-
Preparation of RhE Tissue:
-
Use commercially available reconstructed human epidermis models.
-
Upon receipt, place the tissues in a multi-well plate containing maintenance medium and pre-incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Application of Test Substance:
-
Remove the tissues from the incubator and apply the test substance topically to the surface of the epidermis.
-
For liquid substances, apply a sufficient amount to cover the surface. For solid substances, apply a defined amount followed by moistening with a sterile liquid.
-
Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
-
Exposure and Post-Exposure Incubation:
-
Expose the tissues to the test substance for a defined period (e.g., 15-60 minutes).
-
After exposure, thoroughly rinse the tissues to remove the test substance.
-
Transfer the tissues to fresh maintenance medium and incubate for a post-exposure period (e.g., 42 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
After the post-exposure incubation, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubate for a period (e.g., 3 hours) to allow viable cells to metabolize the MTT into a blue formazan (B1609692) salt.
-
Extract the formazan salt from the tissues using a solvent (e.g., isopropanol).
-
Measure the optical density of the extracted solution using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[1]
-
In Vitro Skin Sensitization: ARE-Nrf2 Luciferase Test Method (OECD TG 442d)
This assay identifies potential skin sensitizers by measuring the activation of the Keap1-Nrf2-ARE pathway in keratinocytes.[2][11][23]
-
Cell Culture:
-
Use a stable transgenic human keratinocyte cell line (e.g., KeratinoSens™) containing a luciferase gene under the control of the antioxidant response element (ARE).
-
Culture the cells in an appropriate medium until they reach a suitable confluency.
-
-
Exposure to Test Chemical:
-
Seed the cells into 96-well plates and allow them to attach.
-
Prepare a range of concentrations of the test chemical in a suitable solvent.
-
Expose the cells to the test chemical for a defined period (e.g., 48 hours).
-
Include a solvent control and a positive control (e.g., cinnamaldehyde).
-
-
Luciferase Activity Measurement:
-
After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess the cytotoxicity of the test chemical at the same concentrations using a viability assay (e.g., MTT or resazurin).
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the solvent control.
-
A chemical is considered a sensitizer if it induces a statistically significant increase in luciferase activity above a certain threshold at concentrations that are not highly cytotoxic.
-
Visualizing the Science
Diagrams can provide a clear and concise understanding of complex biological pathways and experimental processes.
Caption: A typical workflow for evaluating a new preservative.
Caption: A simplified signaling pathway for apoptosis induced by phenolic compounds.
Conclusion
Based on the available data, this compound demonstrates promising antimicrobial activity, potentially comparable to or greater than some parabens and phenoxyethanol against certain bacteria. Its toxicological profile suggests it is not a skin sensitizer, which is a significant advantage over formaldehyde-releasers. However, its corrosive nature in concentrated forms necessitates careful handling and formulation to ensure safety in final products.
In comparison, parabens have a long history of use and a large body of safety data, but face public concern regarding potential endocrine-disrupting effects, although regulatory bodies have established safe use levels. Phenoxyethanol is a widely used and generally well-tolerated alternative, though it may be less effective against molds. Formaldehyde-releasers are highly effective but carry the significant drawback of releasing formaldehyde, a known sensitizer and carcinogen.
Ultimately, the selection of a preservative depends on a thorough risk-benefit analysis for the specific formulation and intended use. While this compound shows potential as a less toxic alternative in certain aspects, further research, particularly on its broad-spectrum antimicrobial efficacy and long-term safety in various formulations, is warranted to fully establish its role as a viable preservative option.
References
- 1. iivs.org [iivs.org]
- 2. oecd.org [oecd.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Preservative Efficacy Testing – MSL [msl.io]
- 14. researchgate.net [researchgate.net]
- 15. ec.europa.eu [ec.europa.eu]
- 16. Comparison of the skin sensitizing potential of unsaturated compounds as assessed by the murine local lymph node assay (LLNA) and the guinea pig maximization test (GPMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. adslaboratories.com [adslaboratories.com]
- 21. certifiedcosmetics.com [certifiedcosmetics.com]
- 22. senzagen.com [senzagen.com]
- 23. oecd.org [oecd.org]
A Guide to Inter-Laboratory Validation of 4-Chloro-2-methylphenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloro-2-methylphenol, a compound relevant in environmental analysis and as a potential impurity in pharmaceutical manufacturing. The focus is on the parameters crucial for inter-laboratory validation to ensure consistency and reliability of results across different testing sites.
Comparative Analysis of Quantification Methods
The primary analytical technique for the quantification of this compound is gas chromatography (GC). The choice of detector and sample preparation can significantly impact the method's performance. Below is a comparison of common approaches.
| Method | Principle | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| GC-FID | Gas Chromatography with Flame Ionization Detection | ~50 µg/L[1] | Robust, cost-effective, and widely available. | Non-selective, potential for interference from co-eluting compounds. |
| GC-ECD | Gas Chromatography with Electron Capture Detection | Lower than GC-FID (ppb levels)[2] | Highly sensitive to halogenated compounds like this compound. | Sensitive to contamination, requires careful sample cleanup. |
| GC-MS | Gas Chromatography with Mass Spectrometry | Low µg/L to ng/L | Highly selective and specific, provides structural confirmation.[2] | Higher instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following outlines a general experimental protocol based on established methods for phenolic compounds.
1. Sample Preparation (Solid and Aqueous Matrices)
-
Extraction:
-
Aqueous Samples: Liquid-liquid extraction using a suitable solvent like dichloromethane (B109758) at an appropriate pH.
-
Solid Samples: Soxhlet extraction or ultrasonic extraction with a solvent mixture (e.g., acetone/hexane).
-
-
Derivatization (Optional but Recommended for GC analysis):
-
To improve chromatographic properties and sensitivity, phenols can be derivatized. A common method is acetylation using acetic anhydride (B1165640) or derivatization with pentafluorobenzyl bromide (PFBBr).[3]
-
-
Cleanup:
-
Solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges can be used to remove interfering substances.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1-2 µL of the extracted and derivatized sample.
-
Temperature Program: An optimized temperature ramp to ensure separation from other phenolic compounds.
-
Mass Spectrometry: Electron ionization (EI) source with scanning in full-scan mode for identification and selected ion monitoring (SIM) for quantification to enhance sensitivity.
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards using a certified reference material of this compound.[4][5]
-
Internal Standard: Use an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) to correct for variations in extraction efficiency and instrument response.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration in samples by interpolation from this curve.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study, also known as a round-robin test or proficiency test, is essential to assess the reproducibility of an analytical method.[6]
Caption: Workflow for an inter-laboratory validation study.
Performance Data from Proficiency Testing
While specific inter-laboratory validation data for this compound was not publicly available, proficiency testing (PT) schemes for the closely related compound 4-Chloro-3-methylphenol provide an indication of expected performance. Laboratories participating in such schemes are typically required to quantify the analyte within a specified concentration range in various matrices.[7][8]
| Parameter | Typical Acceptance Criteria in PT Schemes |
| Z-Score | -2 ≤ z ≤ 2 (Satisfactory) |
| Recovery | 70-130% |
| Relative Standard Deviation (RSD) | < 20% |
It is important to note that this compound is a known transformation product of certain herbicides.[9] Its analysis is relevant in environmental monitoring and food safety, necessitating robust and validated analytical methods.
References
- 1. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale [mdpi.com]
- 2. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 4-氯-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. esslabshop.com [esslabshop.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
- 9. This compound | 1570-64-5 [chemicalbook.com]
A Comparative Guide to Chlorophenol Synthesis: Evaluating Environmental Impact and Efficiency
For researchers, scientists, and drug development professionals, the synthesis of chlorophenols is a critical process for producing intermediates used in pharmaceuticals, pesticides, and dyes. However, traditional manufacturing routes are often associated with significant environmental concerns. This guide provides an objective comparison of different chlorophenol synthesis routes, focusing on their environmental impact, efficiency, and experimental protocols.
Chlorophenols, a class of aromatic organic compounds, are valuable precursors in numerous chemical industries. The selection of a synthetic route not only dictates the economic viability of the process but also has profound environmental consequences. This comparison examines traditional industrial methods—direct chlorination of phenol (B47542) and hydrolysis of chlorobenzenes—alongside emerging greener alternatives such as microwave-assisted and electrochemical synthesis.
Comparison of Key Performance Indicators
The environmental and process efficiency of different chlorophenol synthesis routes can be evaluated using several key metrics. The following tables summarize available quantitative data to facilitate a direct comparison.
| Metric | Direct Chlorination of Phenol | Hydrolysis of Chlorobenzenes (e.g., Raschig-Hooker, Dow Process) | Microwave-Assisted Synthesis | Electrochemical Synthesis |
| Typical Yield | 75-95% (isomer distribution varies) | 70-85% (Raschig-Hooker)[1] | High yields, often >90%[2] | Variable, can achieve high yields depending on setup |
| Selectivity | Moderate, often produces a mixture of ortho-, para-, and polychlorinated isomers.[3] | High for phenol, but can have selectivity issues in the chlorination step.[1] | High selectivity can be achieved by controlling reaction parameters.[2] | Can be highly selective depending on electrode material and potential. |
| Energy Consumption | Moderate to high, requires heating. | High, especially the Raschig-Hooker process due to high temperatures (200-450°C).[1] | Generally lower due to rapid and targeted heating.[4] | Dependent on cell design and current density. |
| Waste Generation (E-Factor/PMI) | High, due to byproducts and use of solvents. | High, involves corrosive materials and catalyst regeneration.[1] | Lower, often solvent-free or uses greener solvents, reducing waste.[5] | Can be low, especially if reagents are generated in situ. |
| Key Byproducts | Dichlorophenols, trichlorophenols, and other polychlorinated phenols.[6] | Dichlorobenzenes, diphenyl ether, and other chlorinated aromatic compounds.[1] | Minimal byproducts with optimized conditions.[7] | Can form chlorinated breakdown products depending on conditions. |
| Hazardous Reagents | Gaseous chlorine, sulfuryl chloride. | HCl, NaOH, high pressure steam.[1] | Often uses less hazardous chlorinating agents.[2] | Electrolytes, but can avoid bulk storage of hazardous reagents. |
In-Depth Analysis of Synthesis Routes
Direct Chlorination of Phenol
This is a widely used industrial method involving the electrophilic substitution of phenol with a chlorinating agent, typically chlorine gas or sulfuryl chloride.
Environmental Impact: The primary environmental drawback of this method is the lack of selectivity, which leads to the formation of a mixture of mono-, di-, and trichlorophenols, as well as other polychlorinated byproducts[6]. Separating these isomers requires energy-intensive distillation processes and generates significant waste streams. The use of gaseous chlorine also poses safety and handling risks. However, recent research has focused on improving selectivity through the use of specific catalysts[3].
Experimental Protocol (Synthesis of 2,4-Dichlorophenol): A general laboratory procedure involves the slow addition of sulfuryl chloride to a stirred mixture of melted phenol and a catalytic amount of a Lewis acid (e.g., AlCl₃)[8]. The reaction is typically carried out at room temperature and then may be gently heated to ensure completion[8]. The reaction mixture is then quenched with water, and the product is extracted with an organic solvent[8]. The yield of 2,4-dichlorophenol (B122985) can be as high as 93.3%, with 4-chlorophenol (B41353) as a minor byproduct[8].
Hydrolysis of Chlorobenzenes
This category includes the Raschig-Hooker and Dow processes, which were historically significant for phenol production and can be adapted for chlorophenol synthesis.
Raschig-Hooker Process: This two-step process involves the oxychlorination of benzene (B151609) to chlorobenzene (B131634), followed by the hydrolysis of chlorobenzene to phenol using steam at high temperatures (450°C) over a silicon catalyst[1].
Dow Process: This process involves the hydrolysis of chlorobenzene with aqueous sodium hydroxide (B78521) at high temperature (350°C) and pressure (300 bar) to produce sodium phenoxide, which is then acidified to yield phenol.
Environmental Impact: Both processes are energy-intensive due to the high temperatures and pressures required[1]. The Raschig-Hooker process, while allowing for the recycling of HCl, suffers from catalyst deactivation due to carbon deposition and the use of highly corrosive materials[1]. The Dow process generates significant amounts of saltwater brine as a byproduct. Both methods can also produce unwanted byproducts like dichlorobenzenes and diphenyl ether[1].
Experimental Protocol (Hydrolysis of 1,2,4-Trichlorobenzene (B33124) to 2,5-Dichlorophenol): In a pressure reactor, 1,2,4-trichlorobenzene is heated with an aqueous solution of sodium hydroxide and sodium sulfite (B76179) to temperatures between 250°C and 270°C for a few hours[9]. The resulting 2,5-dichlorophenol (B122974) is then extracted using an organic solvent[9]. This process can achieve a high regioselectivity of over 90% for the desired product[9].
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly reduce reaction times and energy consumption.
Environmental Impact: MAOS offers several environmental benefits, including faster reactions, higher yields, and often the ability to perform reactions under solvent-free conditions, which drastically reduces waste generation[4][5]. The targeted heating of reactants minimizes energy loss and can lead to cleaner reactions with fewer byproducts[7].
Experimental Protocol (Oxychlorination of Phenol): In a typical microwave-assisted procedure, phenol is reacted with a chlorinating agent like copper(II) chloride as a catalyst and hydrochloric acid as the chlorine source under microwave irradiation[2]. The reaction can be completed in as little as 60 minutes with high conversion rates and excellent selectivity for the para-substituted product[2].
Electrochemical Synthesis
Electrochemical methods offer a promising green alternative by using electricity to drive the chlorination reaction, often with in-situ generation of the chlorinating species.
Environmental Impact: Electrochemical synthesis can minimize the use and transport of hazardous chemicals. By controlling the electrode potential, it is possible to achieve high selectivity for the desired chlorophenol isomer. The process can be run at ambient temperature and pressure, reducing energy consumption. However, the formation of chlorinated byproducts in the wastewater stream needs to be carefully managed.
Experimental Protocol (Electrochemical Chlorination of Phenol): An electrochemical cell is set up with a suitable anode (e.g., platinum, graphite) and cathode in an electrolyte solution containing phenol and a chloride source (e.g., HCl or NaCl). Applying a specific potential across the electrodes generates the chlorinating species at the anode, which then reacts with phenol. The product distribution can be influenced by the electrode material, applied potential, and reaction time.
Visualizing the Synthesis Pathways
To better understand the relationships and transformations in these synthetic routes, the following diagrams are provided.
Figure 1: Workflow for the direct chlorination of phenol, highlighting the formation of a mixture of products requiring separation.
Figure 2: Simplified representation of the Raschig-Hooker and Dow processes for the synthesis of phenols from chlorobenzene.
Figure 3: Conceptual workflows for microwave-assisted and electrochemical synthesis of chlorophenols, highlighting the alternative energy sources.
Conclusion
The choice of a synthesis route for chlorophenols has significant implications for environmental sustainability. While traditional methods like direct chlorination and hydrolysis of chlorobenzenes are well-established, they are often associated with high energy consumption, significant waste generation, and the use of hazardous materials. Emerging green chemistry approaches, such as microwave-assisted and electrochemical synthesis, offer promising alternatives with the potential for higher selectivity, reduced energy usage, and minimized waste. For researchers and drug development professionals, the adoption of these greener methodologies can lead to more sustainable and efficient manufacturing processes. Further research and development are crucial to scale up these greener technologies for industrial applications, providing a pathway to a more environmentally responsible chemical industry.
References
- 1. Raschig–Hooker process - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metrics to ‘green’ chemistry—which are the best? - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green Chemistry Metrics, A Review | MDPI [mdpi.com]
- 9. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
assessment of 4-Chloro-2-methylphenol's biodegradability against other biocides
An Objective Comparison of the Biodegradability of 4-Chloro-2-methylphenol and Other Common Biocides
This guide provides a comparative assessment of the biodegradability of this compound (also known as p-chloro-m-cresol or PCMC) against other widely used biocides: Triclosan (B1682465), Chloroxylenol (PCMX), and Methylparaben. The comparison is based on data from standardized aerobic biodegradability tests to assist researchers, scientists, and drug development professionals in evaluating the environmental fate of these substances.
Data Presentation: Comparative Biodegradability
The biodegradability of a chemical is a critical factor in its environmental risk assessment. It determines the persistence of the substance in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to evaluate whether a substance can be broken down by microorganisms. These tests are categorized into "ready biodegradability" (e.g., OECD 301 series) and "inherent biodegradability" (e.g., OECD 302 series).
-
Ready Biodegradability: Stringent tests that provide evidence a chemical will biodegrade rapidly and completely in a variety of aerobic environments.[1][2] A substance is generally considered "readily biodegradable" if it reaches a degradation threshold of >60% (based on oxygen demand or CO2 production) or >70% (based on dissolved organic carbon removal) within a 10-day window during a 28-day test period.[1][3]
-
Inherent Biodegradability: These tests use more favorable conditions to assess if a material has the potential to biodegrade. A positive result (typically >70% degradation) suggests the substance is not indefinitely persistent, while a negative result (typically <20%) is evidence of persistence.[4]
The following table summarizes the aerobic biodegradability of this compound and selected alternative biocides based on available data.
| Biocide | Chemical Structure | Test Method | Result (% Degradation in 28 days) | Classification | Reference |
| This compound (PCMC) | 4-chloro-3-methylphenol | OECD 301C (Modified MITI Test) | 0% (BOD degradation rate) | Not Readily Biodegradable | [5] |
| EU Method C.4-B (Modified OECD Screening Test) | 83% (DOC removal) | Readily Biodegradable | [6] | ||
| Non-guideline aerobic test | >80% (in 14 days) | - | [6] | ||
| Triclosan | 5-chloro-2-(2,4-dichlorophenoxy)phenol | Not specified (aerobic conditions) | Readily biodegradable | Readily Biodegradable (aerobically) | [7] |
| Chloroxylenol (PCMX) | 4-chloro-3,5-dimethylphenol | Activated Sludge Bioreactor | 87% (at 0.5 mg/L) | Partially to Readily Biodegradable | [8][9] |
| Activated Sludge Bioreactor | 44% (at 5 mg/L) | Partially to Readily Biodegradable | [8][9] | ||
| Modified OECD 301D (with pre-adapted microorganisms) | >60% | Readily Biodegradable (with adaptation) | [6] | ||
| Methylparaben | Methyl 4-hydroxybenzoate | Activated Sludge System | Half-life of 1.8 days | Readily Biodegradable | [10] |
| Activated Sludge System | Half-life of 0.79 to 6.9 hours | Readily Biodegradable | [11] |
Note: Discrepancies in the classification of this compound highlight the influence of test conditions and microbial inoculum on biodegradation outcomes. While one study reported no degradation, another classified it as readily biodegradable.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for interpreting the results. Below are summaries of the standard OECD test guidelines referenced for this comparison.
OECD 301: Ready Biodegradability
This set of guidelines includes six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium.[1][2] The general principle involves inoculating a solution or suspension of the test substance in a mineral medium with microorganisms (typically from activated sludge) and incubating for 28 days in the dark.[1] Degradation is monitored by measuring parameters like dissolved organic carbon (DOC), carbon dioxide (CO2) evolution, or oxygen consumption.[1][2]
OECD 301F: Manometric Respirometry Test This method is suitable for soluble and insoluble, non-volatile compounds.[12]
-
Principle: The test substance is incubated in a sealed vessel containing a mineral medium and an inoculum of activated sludge. The consumption of oxygen by the microorganisms metabolizing the substance results in a pressure decrease in the headspace, which is measured by a manometer.[3][12]
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used.[12]
-
Test Substance Concentration: Typically 100 mg/L, corresponding to a theoretical oxygen demand (ThOD) of at least 50-100 mg O2/L.
-
Reference Substance: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is run in parallel to verify the viability of the inoculum.[1]
-
Duration: 28 days.[12]
-
Pass Level: The substance is considered readily biodegradable if the percentage of biodegradation (based on oxygen consumption relative to the ThOD) exceeds 60% within a 10-day window.[3][12]
OECD 302: Inherent Biodegradability
These tests are designed for substances that may not pass the stringent ready biodegradability tests but may still biodegrade under more favorable conditions.[4][13] They often involve a higher concentration of microorganisms and a longer exposure time.[4]
OECD 302B: Zahn-Wellens/EMPA Test This method is suitable for water-soluble, non-volatile, and non-adsorbing materials.[14]
-
Principle: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is aerated and agitated for up to 28 days.[15][16] Biodegradation is measured by the removal of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD).[4][14]
-
Inoculum: A high concentration of activated sludge (e.g., 0.2-1.0 g/L total suspended solids) from a domestic wastewater treatment plant is used.[14]
-
Test Substance Concentration: Typically 50-400 mg DOC/L.[14]
-
Reference Substance: A compound like ethylene (B1197577) glycol or diethylene glycol is used to check the procedure's validity.[14][15]
-
Duration: Up to 28 days, but can be prolonged.[14]
-
Interpretation: Degradation greater than 70% indicates inherent, ultimate biodegradability. Degradation above 20% is considered evidence of inherent, primary biodegradability.[4]
Visualizations
The following diagrams illustrate the general workflow for biodegradability testing and the degradation pathway for this compound.
References
- 1. oecd.org [oecd.org]
- 2. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. OECD 302 Inherent Biodegradation Test | Aropha Resource Center [resources.aropha.com]
- 5. env.go.jp [env.go.jp]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 3. What happens to triclosan in the environment? [ec.europa.eu]
- 8. Removal of Chloroxylenol Disinfectant by an Activated Sludge Microbial Community [jstage.jst.go.jp]
- 9. Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Biodegradation of four selected parabens with aerobic activated sludge and their transesterification product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 13. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 15. oecd.org [oecd.org]
- 16. matestlabs.com [matestlabs.com]
A Comparative Guide to the Validation of a Stability-Indicating Assay for 4-Chloro-2-methylphenol
This guide provides a comprehensive overview and comparison of methodologies for the validation of a stability-indicating assay for 4-Chloro-2-methylphenol, a compound used in the synthesis of pharmaceuticals and as a preservative. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, as it is the most common and reliable technique for stability-indicating assays.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support the development of stable pharmaceutical formulations.
Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for the quantification of this compound. Gas Chromatography (GC) is a viable alternative, often requiring derivatization to improve the volatility and thermal stability of the analyte.[2] However, for stability-indicating assays where the separation of the parent drug from its degradation products is critical, HPLC offers superior resolution and is performed under milder conditions, reducing the risk of on-column degradation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability for Stability Studies | Highly suitable due to its ability to separate non-volatile and thermally labile compounds. | May require derivatization for polar compounds like phenols, which can add complexity and introduce variability. |
| Resolution | Excellent resolution for separating closely related degradation products from the active pharmaceutical ingredient (API). | Good resolution, but may be less effective for complex mixtures of degradation products without specialized columns. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Also common, but may require specific detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).[2] |
Recommended Stability-Indicating Method: Reverse-Phase HPLC
A reverse-phase HPLC method is proposed for the stability-indicating assay of this compound. This method is designed to be specific, accurate, precise, and linear over a specified concentration range.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a pH 3.0 phosphate (B84403) buffer (e.g., in a 50:50 v/v ratio).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Internal Standard: An appropriate, stable compound such as 2-chlorophenol (B165306) can be used to improve method precision.[4]
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3]
Data Presentation: Summary of Validation Parameters
The following tables summarize the expected results from the validation of the proposed HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 4: Accuracy (Recovery Studies)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 99.5% |
| 100% | 100.2% |
| 120% | 99.8% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The results of these studies should show that the method can effectively separate the main peak of this compound from the peaks of any degradation products, thus demonstrating specificity.
Visualizations
Workflow for Method Validation
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. settek.com [settek.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Antimicrobial Activity of 4-Chloro-2-methylphenol and 4-Chloro-3-methylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a well-established class of antimicrobial agents utilized in a wide range of applications, from disinfectants and antiseptics to preservatives in pharmaceutical and cosmetic formulations. Among these, chlorinated methylphenols have demonstrated significant efficacy against a broad spectrum of microorganisms. This guide provides a comparative analysis of the antimicrobial activity of two structural isomers: 4-chloro-2-methylphenol and 4-chloro-3-methylphenol (B1668792) (also known as chlorocresol).
While both compounds are recognized for their antimicrobial properties, a direct, side-by-side comparison of their efficacy in the scientific literature is limited. This guide synthesizes the available data for each compound and offers a structural-activity relationship perspective to draw comparative insights. Furthermore, it provides detailed experimental protocols for researchers seeking to conduct their own comparative studies.
Chemical Structures
The seemingly minor difference in the position of the methyl group relative to the hydroxyl and chloro substituents can influence the physicochemical properties and, consequently, the antimicrobial potency of these isomers.
| Compound | IUPAC Name | Other Names | CAS Number | Chemical Structure |
| Isomer 1 | This compound | p-chloro-o-cresol | 1570-64-5 | |
| Isomer 2 | 4-chloro-3-methylphenol | Chlorocresol, PCMC | 59-50-7 |
Comparative Antimicrobial Activity
4-Chloro-3-methylphenol (Chlorocresol) is a widely used antiseptic and preservative with established broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy is noted to be higher in acidic media.[1]
This compound is also described as an antimicrobial compound used in disinfectants, antiseptics, and preservatives, effective against a broad spectrum of bacteria and fungi.[2]
A study on a nanoemulsion of 4-chloro-3-methylphenol reported a Minimum Inhibitory Concentration (MIC) of 100 µg/mL and a Minimum Bactericidal Concentration (MBC) of 200 µg/mL against Staphylococcus aureus.
For a structurally related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) , a MIC of 32 µg/mL was reported against methicillin-resistant Staphylococcus aureus (MRSA).[3] This suggests that the substitution pattern on the phenol (B47542) ring significantly impacts antimicrobial potency.
Based on general structure-activity relationships of phenolic compounds, it is hypothesized that the position of the methyl group can affect the compound's lipophilicity and its interaction with microbial cell membranes, thereby influencing its antimicrobial activity.
Table 1: Summary of Available Antimicrobial Activity Data
| Compound | Microorganism | Test Method | Reported Activity |
| 4-Chloro-3-methylphenol | Staphylococcus aureus | Broth Microdilution | MIC: 100 µg/mL; MBC: 200 µg/mL |
| This compound | Various Bacteria and Fungi | Not Specified | Broad-spectrum activity reported[2] |
Note: The lack of directly comparable data highlights the need for further research in this area.
Mechanism of Action
The primary antimicrobial mechanism of phenolic compounds, including chlorinated methylphenols, involves the disruption of the microbial cell membrane.[4] This leads to increased membrane permeability, leakage of intracellular constituents, and ultimately, cell death.
Caption: Proposed mechanism of antimicrobial action for chlorinated methylphenols.
Experimental Protocols
To facilitate direct comparison of the antimicrobial activities of this compound and 4-chloro-3-methylphenol, the following standardized experimental protocols are recommended.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound and 4-chloro-3-methylphenol
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Solvent for dissolving compounds (e.g., DMSO, ethanol)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve each compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculation: Add a standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for the Broth Microdilution Assay.
Agar (B569324) Disk Diffusion Assay
This method assesses the susceptibility of microorganisms to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound and 4-chloro-3-methylphenol
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Sterile swabs
-
Solvent for dissolving compounds
-
Incubator
-
Calipers
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of each test compound dissolved in a volatile solvent. Allow the solvent to evaporate completely.
-
Inoculation: Uniformly streak a standardized microbial suspension onto the surface of the agar plates using a sterile swab.
-
Disk Application: Place the impregnated disks onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Conclusion
Both this compound and 4-chloro-3-methylphenol are effective broad-spectrum antimicrobial agents. While quantitative, directly comparative data is scarce, the available information suggests that both compounds are active against a range of bacteria and fungi, likely through the disruption of cell membranes. The subtle difference in the position of the methyl group is expected to influence their antimicrobial potency, a hypothesis that warrants further investigation through direct comparative studies. The provided experimental protocols offer a standardized framework for researchers to conduct such a comparative analysis, which would be invaluable for the informed selection and application of these compounds in various antimicrobial formulations.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-2-methylphenol: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Chloro-2-methylphenol, ensuring the safety of personnel and environmental protection.
This compound, also known as p-Chloro-o-cresol, is a corrosive and toxic compound that requires careful handling and disposal to prevent harm to human health and the environment.[1][2] It is crucial for researchers, scientists, and drug development professionals to adhere to strict disposal protocols. This guide provides a procedural, step-by-step approach to the safe disposal of this chemical in a laboratory setting.
Key Disposal and Safety Information
Proper disposal of this compound is not merely a suggestion but a requirement governed by local, regional, and national hazardous waste regulations.[1][3] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1][3]
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Must be handled in accordance with local, regional, and national regulations. | [1][3] |
| Environmental Hazards | Very toxic to aquatic life. Avoid release to the environment. | [1][2][3] |
| Containerization | Use suitable, labeled, and tightly closed containers for disposal. | [1][4] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. | [1][2][4] |
| Prohibited Disposal | Do not let this chemical enter the environment. Do not empty into drains. | [1][2][3] |
| Final Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection during handling and disposal. | [1][2][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1][2]
-
Conduct all handling and disposal preparations in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2][4]
2. Waste Collection and Segregation:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, paper towels), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
3. Containerization:
-
Use a container that is compatible with this compound. Lined metal or plastic pails are often suitable.[4]
-
Ensure the container is in good condition, free from leaks, and can be securely sealed.[4]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
4. Spill Management:
-
In the event of a spill, control personal contact with the substance.[4]
-
Use dry clean-up procedures.[4] Sweep the spilled solid material, taking care to avoid generating dust, and place it into the designated hazardous waste container.[1][2]
-
If appropriate, moisten the spilled substance first to prevent dusting.[5]
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[1]
-
The storage area should be a designated corrosives area and be locked up.[1][2]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Incineration is a common disposal method for chlorophenols, but it must be carried out in a facility equipped with acid scrubbers to prevent the release of toxic gases.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research endeavors.
References
Comprehensive Safety and Handling Guide for 4-Chloro-2-methylphenol
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 4-Chloro-2-methylphenol, ensuring a secure laboratory environment.
Chemical Profile and Hazards
This compound, also known as p-Chloro-o-cresol, is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also toxic if inhaled and very toxic to aquatic life.[2][3][4][5][6] Understanding its properties is the first step toward safe handling.
| Physical and Chemical Properties | |
| Appearance | Dark red flakes with a waxy texture or needles from petroleum ether.[7] |
| Odor | Mild, phenolic odor.[7] |
| Molecular Formula | C7H7ClO[8] |
| CAS Number | 1570-64-5[2][3][4][8] |
| Boiling Point | Not specified in the provided results. |
| Melting Point | Not specified in the provided results. |
| Solubility | Information not available in the provided results. |
| Vapor Pressure | 0.02 mmHg[7] |
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes severe skin burns and eye damage.[2][3] |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life.[2][6] |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[6] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[2][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Disposable Tyvek-type sleeves taped to gloves are a minimum requirement if full disposable protective clothing is not worn.[7] |
| Respiratory Protection | If weighing and diluting the neat chemical, use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge.[7] In case of exceeded exposure limits or irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] For major spills or in the event of a fire, a self-contained breathing apparatus (SCBA) is necessary.[2][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area.[2][4]
-
Whenever possible, use a closed system with appropriate exhaust ventilation, such as a chemical fume hood.[2][3][8]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Remove all sources of ignition as the substance is combustible.[4]
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area in the original, securely sealed container.[4][8]
-
Avoid contact with incompatible materials such as bases, acid anhydrides, acid chlorides, and copper.[2][3]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for laboratory safety.
Spill Response
| Spill Size | Procedure |
| Small Spills | 1. Remove all sources of ignition.[4][7] 2. Dampen the solid spill material with 60-70% ethanol.[7] 3. Transfer the dampened material to a suitable, labeled container for disposal.[4][7] |
| Large Spills | 1. Evacuate the area.[9] 2. Wear a self-contained breathing apparatus and a protective suit.[2][8] 3. Sweep up the material and place it into a suitable container for disposal.[2][8] 4. Prevent the chemical from entering drains or waterways.[4][10] |
First Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[2][3] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[2][3] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][10] |
Waste Disposal
-
Engage a licensed disposal company for surplus and non-recyclable solutions.[6]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 7. This compound | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
